Dicumyl peroxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C18H22O2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
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InChI Key |
XMNIXWIUMCBBBL-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2 | |
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Molecular Formula |
C18H22O2, Array | |
| Record name | DICUMYL PEROXIDE | |
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DSSTOX Substance ID |
DTXSID1025017 | |
| Record name | Dicumyl peroxide | |
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Molecular Weight |
270.4 g/mol | |
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Physical Description |
Dicumyl peroxide is a white powder with a characteristic odor. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White to yellow solid; mp = 39 deg C; [ICSC] Fine faintly beige crystals; [MSDSonline], YELLOW-TO-WHITE CRYSTALLINE POWDER. | |
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Boiling Point |
266 °F at 760 mmHg (decomposes) (NTP, 1992), BP: 100 °C at 0.2 mm Hg | |
| Record name | DICUMYL PEROXIDE | |
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Flash Point |
Di-cup r, 160 °F (closed cup); di-cup t, 160 °F (closed cup), 71 °C c.c. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 0.4 mg/L at 25 °C, Solubility in water: none | |
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Density |
1.02, 1.0 g/cm³ | |
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Vapor Density |
9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.3 | |
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Color/Form |
Crystals from ethanol, Pale yellow to white granular solid | |
CAS No. |
80-43-3 | |
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Melting Point |
40 °C, 39 °C | |
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Foundational & Exploratory
Dicumyl Peroxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dicumyl Peroxide (DCP), a widely utilized organic peroxide. It covers its fundamental chemical and physical properties, synthesis pathways, mechanisms of action, and key applications, with a focus on its role in polymer chemistry. Detailed experimental protocols and visual diagrams are included to support research and development activities.
Core Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₁₈H₂₂O₂.[1] It is classified as a dialkyl peroxide and is a strong source of free radicals, making it highly effective as a polymerization initiator, catalyst, and vulcanizing agent.[2]
Identifier and Molecular Data
| Property | Value |
| CAS Number | 80-43-3 |
| Molecular Weight | 270.37 g/mol [1][3][4] |
| Molecular Formula | C₁₈H₂₂O₂[1][3] |
| Synonyms | Bis(1-methyl-1-phenylethyl) peroxide, Cumene (B47948) peroxide, Cumyl peroxide[1] |
| EC Number | 201-279-3[3] |
Physicochemical Properties
| Property | Value |
| Appearance | White to yellowish powder or crystalline solid with a characteristic odor[1][2][3] |
| Melting Point | 39-41 °C[2][5] |
| Density | 1.062 - 1.107 g/cm³ at 20-25°C[3][5] |
| Water Solubility | 0.43 mg/L at 20°C (practically insoluble)[2][3] |
| Vapor Pressure | 0.001 Pa at 25°C[3] |
| Octanol-water partition coefficient (Log Kow) | 5.6 at 20°C[3] |
Thermal Decomposition Data
The primary function of this compound is dependent on its thermal decomposition to generate free radicals. The rate of decomposition is highly dependent on temperature.[2]
| Condition | Half-Life |
| 116 °C | 10 hours[4] |
| 135 °C | 1 hour[4] |
| 180 °C | 1 minute[4] |
| Self-Accelerating Decomposition Temperature (SADT) | 90 °C[3] |
Synthesis of this compound
This compound is produced on a large industrial scale. There are two primary synthesis routes. One method involves the reaction of 2-phenyl-2-propanol (B165765) with a hydrogen peroxide/urea additive in the presence of a mineral acid.[2] An alternative and common industrial process involves the reaction of cumene hydroperoxide with dimethyl phenyl carbinol, often catalyzed by a phosphorus halide or oxyhalide.[6] It is also generated as a by-product during the autoxidation of cumene, a process that primarily yields cumene hydroperoxide.[5]
Caption: Primary synthesis routes for this compound.
Mechanism of Action: Thermal Decomposition and Radical Formation
Upon heating, this compound undergoes homolytic cleavage of its relatively weak peroxide (O-O) bond.[5] This decomposition generates two cumyloxy radicals. These highly reactive radicals are the primary initiators for subsequent chemical reactions, such as polymer crosslinking. The cumyloxy radicals can further decompose into methyl radicals and acetophenone.[7]
Caption: Thermal decomposition pathway of this compound.
Applications in Polymer Chemistry
This compound is extensively used as a crosslinking agent for a wide variety of polymers, including polyethylene (B3416737) (PE), ethylene-propylene-diene monomer (EPDM), and silicone rubber.[1][3][8] The crosslinking process significantly enhances the material's mechanical, thermal, and chemical resistance properties.[1] It is also used as a flame-retardant synergist in expanded polystyrene (EPS).[3]
The general mechanism for polymer crosslinking involves the abstraction of a hydrogen atom from the polymer backbone by the cumyloxy radicals generated from DCP. This creates a polymer macroradical. Two of these macroradicals can then combine to form a stable carbon-carbon bond, or crosslink, between the polymer chains.[2][8]
Caption: General workflow for peroxide-initiated polymer crosslinking.
Experimental Protocols
General Protocol for Crosslinking of Low-Density Polyethylene (LDPE)
This protocol describes a general method for the preparation and crosslinking of LDPE samples using this compound in a laboratory setting.
Materials:
-
Low-density polyethylene (LDPE) powder
-
This compound (DCP)
-
Antioxidant (e.g., Irganox 1010)
-
Internal mixer (e.g., Brabender or Haake type)
-
Compression molding press with heating and cooling capabilities
-
Xylene for gel content analysis
Methodology:
-
Compounding:
-
Pre-heat the internal mixer to a temperature below the decomposition temperature of DCP, typically around 110-120°C.[9]
-
Add the LDPE powder to the mixer and allow it to melt and flux for 3-5 minutes.
-
Add the desired amount of antioxidant and mix for another 1-2 minutes until homogeneously dispersed.
-
Add the specified concentration of this compound (e.g., 0.5 to 2.0 parts per hundred of resin, phr).
-
Mix for an additional 2-3 minutes to ensure uniform distribution of the peroxide. Avoid excessive mixing times to prevent premature crosslinking (scorch).
-
-
Compression Molding (Curing):
-
Quickly remove the compounded material from the mixer and place it into a pre-heated mold on the compression press.
-
The press temperature should be set to a value that ensures efficient crosslinking, typically in the range of 160-180°C.[10][11]
-
Apply low pressure initially to allow the material to fill the mold cavity.
-
Increase the pressure to approximately 10-15 MPa.
-
Maintain the temperature and pressure for a specified curing time, typically 10-20 minutes, to allow the crosslinking reaction to complete.[9][11]
-
Cool the mold under pressure using the press's cooling system until the sample is below 50°C.
-
Release the pressure and carefully remove the crosslinked polyethylene (XLPE) sheet.
-
-
Characterization (Gel Content Analysis):
-
Cut a sample of known weight (approx. 0.2 g) from the crosslinked sheet.
-
Place the sample in a wire mesh cage.
-
Perform extraction in boiling xylene for 12 hours to dissolve the uncrosslinked (sol) portion of the polymer.[11]
-
Remove the sample, dry it in a vacuum oven at 80°C until a constant weight is achieved.
-
The gel content is calculated as the percentage of the final weight relative to the initial weight. A higher gel content indicates a higher degree of crosslinking.[10]
-
Protocol for Emulsification of this compound for Aqueous Systems
For applications such as curing latexes, an emulsion of DCP is required.
Materials:
-
This compound (DCP)
-
Toluene (B28343) (optional, for stability)
-
Oleic acid
-
Potassium hydroxide (B78521) solution
-
Water
-
High-speed blender (e.g., Waring® blender)
-
Warm-water bath (40-50°C)
Methodology:
-
In a suitable container, gently melt the this compound in a warm-water bath (40-50°C).[8]
-
Add toluene (if used for stability) and mix, then add the oleic acid.[8]
-
In the blender, combine water (warmed to 40-50°C) and the potassium hydroxide solution.[8]
-
Pour the melted DCP solution into the aqueous phase in the blender.[8]
-
Mix at high speed for 2 minutes.[8]
-
The resulting emulsion, if prepared with toluene, is stable for several weeks. If toluene is omitted, the emulsion is less stable and should be used immediately.[8]
References
- 1. This compound, CAS 762-12-9: A Comprehensive Technic... [perodox.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. arkema.com [arkema.com]
- 4. This compound (DCP-40C)-Jiangsu Daoming Chemical [en.dmchemic.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US4374280A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. harwick.com [harwick.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ajol.info [ajol.info]
An In-depth Technical Guide to Dicumyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, formula, properties, synthesis, and reactivity of dicumyl peroxide (DCP). It is intended for a technical audience requiring detailed information for research and development purposes.
Chemical Identity and Structure
This compound is a dialkyl peroxide characterized by two cumyl groups linked by a peroxide bridge.[1][2] Its systematic IUPAC name is 2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene.[3]
The structural formula and identifiers are detailed below:
| Identifier | Value |
| IUPAC Name | 2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene[3] |
| Common Names | This compound, Cumene (B47948) peroxide, Cumyl peroxide, Di-Cup[1][3] |
| SMILES | CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2[3] |
| InChI | InChI=1S/C18H22O2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3[3] |
| InChIKey | XMNIXWIUMCBBBL-UHFFFAOYSA-N[3] |
Physicochemical Properties
This compound is a white to yellowish crystalline solid or powder with a characteristic odor.[1][3][4] It is a strong oxidizing agent and a source of free radicals upon decomposition.[1][3]
| Property | Value | Reference |
| Molecular Weight | 270.37 g/mol | [2] |
| Melting Point | 39-41 °C (102-106 °F) | [2] |
| Boiling Point | Decomposes at 130 °C (266 °F) | [3] |
| Density | 1.02 - 1.56 g/mL at 25 °C | [3] |
| Vapor Pressure | 15.4 mmHg at 38 °C | |
| Vapor Density | 9.3 (vs air) | |
| Solubility in Water | Insoluble (0.4-2 mg/L) | [1] |
| Solubility (Organic) | Soluble in alcohols, esters, aromatic hydrocarbons, and vegetable oils.[1] | |
| log Kow (LogP) | 5.50 | [3] |
| Appearance | White to pale yellow granular solid/powder.[1][4] |
Synthesis and Experimental Protocols
This compound is produced on a large industrial scale. Common synthesis routes involve the reaction of cumene hydroperoxide with 2-phenyl-2-propanol (B165765) or the acid-catalyzed reaction of 2-phenyl-2-propanol with a hydrogen peroxide source.[1]
This method involves the direct reaction between 2-phenyl-2-propanol (cumyl alcohol) and cumene hydroperoxide (CHP).
-
Reaction Setup: A solution of 2-phenyl-2-propanol is prepared in a suitable solvent, such as cumene.
-
Addition of Reactant: Cumene hydroperoxide (e.g., 85% purity) is added to the 2-phenyl-2-propanol solution with agitation.[5]
-
Reaction Conditions: The reaction is maintained at a controlled temperature, typically between 35 °C and 45 °C, for several hours (e.g., 8 hours) to allow the reaction to proceed to completion.[5]
-
Workup: The resulting crude this compound is then subjected to a purification process.
This protocol describes a method for purifying crude this compound to achieve high purity (>90%).[5]
-
Washing: The crude this compound is first washed sequentially with a dilute sodium hydroxide (B78521) solution, a dilute sodium sulfite (B76179) solution, and finally a sodium sulfate (B86663) solution containing a small amount of mineral acid.[5]
-
Distillation Setup: The washed crude product is placed in a distillation apparatus.
-
Flash Distillation: The temperature is raised to 85-100 °C under a high vacuum (0.1-10 mmHg, preferably 1-5 mmHg).[5]
-
Separation: Volatile impurities are rapidly removed as the distillate, which is discarded. The distillation time is typically short (e.g., 10 minutes).[5]
-
Crystallization: The hot, purified residue is allowed to cool to room temperature or slightly below (from 20 °C to -10 °C) to induce crystallization.[5]
-
Isolation: The crystallized this compound is isolated from the remaining mother liquor by decanting, filtration, or centrifugation. The mother liquor can be recycled into the next batch of crude product to improve yield.[5]
The industrial production of this compound is often integrated with the cumene process. The following diagram illustrates a typical workflow.
Caption: Industrial production workflow for this compound from cumene.
Reactivity and Decomposition Mechanisms
The utility of this compound stems from the thermal and chemical instability of its peroxide bond (O-O).
Upon heating above 70°C, this compound undergoes homolytic cleavage of the O-O bond to form two cumyloxy radicals.[1] This radical formation is the basis for its use as a polymerization initiator and crosslinking agent.[1][6] The cumyloxy radicals can then undergo further reactions, such as hydrogen abstraction from a polymer backbone or β-scission to form acetophenone (B1666503) and a methyl radical.[7]
Caption: Thermal decomposition pathway of this compound for polymer crosslinking.
In the presence of acid, this compound decomposes via an ionic mechanism.[6] This pathway is distinct from the thermal radical pathway and yields different products, primarily α-methylstyrene, phenol, and acetone.[6] The reaction proceeds through the intermediacy of cumene hydroperoxide.
Caption: Simplified ionic mechanism for the acid-catalyzed decomposition of DCP.
Applications
The primary application of this compound is in the polymer industry.
-
Crosslinking Agent: It is widely used for the crosslinking (vulcanization) of various polymers, including polyethylene (B3416737) (PE), ethylene-vinyl acetate (B1210297) (EVA), and elastomers like EPDM rubber.[1][6] This process enhances material properties such as elasticity, strength, and resistance to oil and acids.[1]
-
Polymerization Initiator: As a strong source of free radicals, it serves as a high-temperature initiator for polymerization reactions.[1]
Safety and Handling
This compound is a reactive and thermally sensitive material.
-
Hazards: It is a strong oxidizer that can ignite organic materials on contact.[3] It decomposes rapidly upon heating or exposure to light, which can cause fire and explosion hazards.[1][3]
-
Incompatibilities: It reacts violently with reducing agents, heavy metals, strong acids, and strong bases.[1][4]
-
Storage: It should be stored in a dry, refrigerated (typically < 27°C), and well-ventilated area, away from incompatible substances and ignition sources.[1]
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H22O2 | CID 6641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 80-43-3 [chemicalbook.com]
- 5. US4159389A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. harwick.com [harwick.com]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Dicumyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of dicumyl peroxide (DCP), a widely used organic peroxide in various industrial applications, including as a cross-linking agent for polymers and a high-temperature initiator. Understanding its decomposition mechanism is critical for ensuring process safety, optimizing reaction conditions, and controlling product quality. This document details the decomposition pathways, kinetics, and influencing factors, supported by experimental data and methodologies.
Core Concepts of this compound Decomposition
The thermal decomposition of this compound is a complex process governed by radical chemistry. The pivotal event is the homolytic cleavage of the weak oxygen-oxygen bond, which initiates a cascade of radical reactions. The stability of DCP is highly dependent on temperature; its decomposition becomes significant at temperatures above 120°C.[1]
Decomposition Products
The primary decomposition products of this compound are acetophenone (B1666503) and dimethylphenylcarbinol (also known as α,α-dimethylbenzyl alcohol).[1][2] Minor products include 2,3-dimethyl-2,3-diphenylbutane (B155905), methane, and ethane (B1197151).[1][2] The distribution of these products is influenced by the reaction conditions, such as the presence of oxygen and the nature of the solvent.
In the presence of oxygen, cumene (B47948) hydroperoxide can be formed as a reaction intermediate.[1] Under anaerobic (de-aerated) conditions, the formation of 2,3-dimethyl-2,3-diphenylbutane is more favored.
Reaction Mechanisms and Pathways
The thermal decomposition of this compound proceeds through a free-radical chain reaction. The generally accepted mechanism involves the following key steps:
-
Initiation: The process begins with the homolytic cleavage of the peroxide bond (O-O) in the DCP molecule upon heating, generating two cumyloxy radicals.[2]
-
Propagation/Beta-Scission: The highly unstable cumyloxy radicals can undergo several reactions. A principal pathway is β-scission, where the radical breaks down to form a stable acetophenone molecule and a methyl radical.[2][3]
-
Hydrogen Abstraction: The cumyloxy and methyl radicals are highly reactive and can abstract a hydrogen atom from a suitable donor molecule (like a solvent or a polymer chain), leading to the formation of dimethylphenylcarbinol and methane, respectively, and a new radical.
-
Termination: The radical chain reactions are terminated by the combination of two radicals. For example, the combination of two cumyloxy radicals can lead back to this compound, or the combination of other radicals can form stable products like ethane (from two methyl radicals).
Signaling Pathway Diagram
The following diagram illustrates the core thermal decomposition pathway of this compound.
Caption: Primary thermal decomposition pathway of this compound.
Quantitative Data
The kinetics of this compound decomposition have been studied using various techniques, providing key quantitative data for understanding its reactivity. The decomposition generally follows first-order kinetics in the absence of oxygen.[1]
| Parameter | Value | Conditions | Analytical Method | Reference |
| Activation Energy (Ea) | 125.35 kJ mol⁻¹ | 99 mass% DCP | DSC | [4] |
| 131.4 ± 4.3 kJ mol⁻¹ | Neat DCP | DSC | [5] | |
| 129.3 ± 4.7 kJ mol⁻¹ | Neat DCP | Accelerating Rate Calorimetry (ARC) | [5] | |
| 144.5 ± 9.1 kJ mol⁻¹ | DCP in cumene | Phi-TEC Calorimeter | [5] | |
| Pre-exponential Factor (A) | 3.124 x 10¹² s⁻¹ | 99 mass% DCP | DSC | [4] |
| 10¹³.¹ s⁻¹ | 40% DCP in 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate | Adiabatic Calorimetry | [3] | |
| Heat of Decomposition (ΔH) | 750.52 J g⁻¹ | 99 mass% DCP | DSC | [4] |
| Half-life (t₁/₂) | ~5 hours | 120°C | Not specified | [6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is adapted from ASTM Standard E 1090 for the determination of this compound and its major decomposition products.[7]
Objective: To quantify the concentration of this compound, acetophenone, and dimethylbenzyl alcohol.
Methodology:
-
Sample Preparation:
-
Cryogenically grind the sample if it is in a polymer matrix.
-
For the determination of DCP and dimethylbenzyl alcohol, perform an extraction using methylene (B1212753) chloride. For acetophenone, extract with methanol.
-
Allow the extraction to proceed for 18 hours with occasional shaking.[7]
-
Filter the extract and, if necessary, concentrate it before redissolving in the mobile phase.
-
-
Calibration Standards:
-
Prepare stock solutions of recrystallized this compound, purified acetophenone, and α,α-dimethylbenzyl alcohol in methanol.
-
Create a series of calibration standards by diluting the stock solutions. An internal standard, such as dibutyl phthalate (B1215562) or benzyl (B1604629) alcohol, should be used.[7]
-
-
HPLC Conditions:
-
Instrument: Liquid chromatograph with a UV detector set at 254 nm.
-
Column: C-18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v for DCP).[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the compounds based on their retention times and the calibration curve.
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the thermokinetic parameters (e.g., onset temperature, heat of decomposition, activation energy) of this compound decomposition.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan to prevent volatilization of the sample or its decomposition products.
-
-
DSC Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the onset of decomposition (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 2, 4, 6, or 10 °C/min) to a temperature beyond the completion of the decomposition exotherm (e.g., 250°C).[4]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
From the resulting thermogram, determine the onset temperature of decomposition and the total heat of decomposition (ΔH) by integrating the area under the exothermic peak.
-
To determine kinetic parameters like activation energy (Ea), perform the experiment at multiple heating rates and apply isoconversional methods (e.g., Friedman or Kissinger analysis).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the thermal decomposition of this compound.
Caption: Workflow for thermal and product analysis of DCP decomposition.
Conclusion
The thermal decomposition of this compound is a well-studied process that proceeds via a radical mechanism to yield primarily acetophenone and dimethylphenylcarbinol. The reaction kinetics are highly temperature-dependent and can be accurately characterized using techniques such as DSC. The quantification of DCP and its decomposition products is reliably achieved through HPLC. The information, protocols, and data presented in this guide offer a robust framework for researchers and professionals working with this important industrial chemical, enabling safer handling, optimized process control, and informed material development.
References
- 1. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fauske.com [fauske.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. kelid1.ir [kelid1.ir]
The Genesis of Reactivity: An In-depth Technical Guide to the Free Radical Generation Mechanism of Dicumyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the core mechanism by which dicumyl peroxide (DCP) generates free radicals upon thermal decomposition. Understanding this process is critical for its application as an initiator in polymer synthesis, a crosslinking agent for elastomers, and in various other industrial processes. This document details the reaction pathways, kinetic parameters, and experimental methodologies used to characterize this fundamental chemical transformation.
Executive Summary
This compound is a widely utilized organic peroxide that serves as a thermal source of free radicals. The process is initiated by the homolytic cleavage of the labile oxygen-oxygen bond at elevated temperatures, yielding two cumyloxy radicals. These highly reactive intermediates can subsequently undergo several reactions, primarily β-scission to form acetophenone (B1666503) and a methyl radical, or hydrogen abstraction from a suitable donor molecule. The specific pathway and the resulting product distribution are influenced by factors such as temperature, solvent, and the presence of oxygen. This guide will elucidate these pathways and provide the quantitative data and experimental context necessary for a thorough understanding of DCP's reactive nature.
The Core Mechanism of this compound Decomposition
The thermal decomposition of this compound is a first-order reaction that proceeds through a well-established free radical chain mechanism. The process can be broken down into the following key stages:
Initiation: The primary step is the homolytic scission of the peroxide bond (O-O) when DCP is heated, typically at temperatures above 100°C. This bond is the weakest in the molecule and readily breaks to form two identical cumyloxy radicals (C₆H₅C(CH₃)₂O•).[1]
Propagation and Product Formation: The cumyloxy radicals are highly unstable and can undergo two principal reactions:
-
β-Scission: The cumyloxy radical can fragment, breaking a carbon-carbon bond to yield a stable ketone, acetophenone, and a highly reactive methyl radical (•CH₃).[2] This is a dominant pathway, especially at higher temperatures.
-
Hydrogen Abstraction: In the presence of a hydrogen donor (e.g., a polymer backbone or a solvent molecule), the cumyloxy radical can abstract a hydrogen atom to form cumyl alcohol (α,α-dimethylbenzyl alcohol).[3]
The newly generated methyl radicals are also highly reactive and can participate in further hydrogen abstraction reactions, contributing to the overall radical pool and initiating polymerization or crosslinking.
Termination: The radical chain reactions are terminated when two free radicals combine. This can occur through various combinations of the radical species present in the system (e.g., two methyl radicals forming ethane, or a methyl radical and a cumyloxy radical).
Quantitative Data
The kinetics of this compound decomposition have been studied extensively. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters for the Thermal Decomposition of this compound
| Solvent/Condition | Activation Energy (Ea) (kJ/mol) | Arrhenius Pre-exponential Factor (A) (s⁻¹) | Temperature Range (°C) |
| Neat (DSC) | 129.3 - 131.4 | 10¹³·⁵ - 10¹³·⁶ | Not Specified |
| Cumene (B47948) (DSC) | 132.7 ± 6.5 | 10¹³·⁶ ± 0.5 | 120 - 160 |
| Cumene (Phi-TEC) | 144.5 ± 9.1 | 10¹⁵·⁶ ± 2.0 | 120 - 160 |
Table 2: Half-Life of this compound at Various Temperatures
| Temperature (°C) | Temperature (°F) | Half-Life (minutes) |
| 148 | 300 | ~6 |
| 160 | 320 | ~2 |
| 171 | 340 | ~0.8 |
| 182 | 360 | ~0.4 |
| 193 | 380 | ~0.2 |
| 204 | 400 | ~0.1 |
Note: Half-life data is polymer system dependent but provides a general indication of decomposition rate.[1]
Experimental Protocols
The study of this compound decomposition and its products relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.
Analysis of this compound and Its Decomposition Products by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the principles outlined in ASTM E1090 and E755.[4][5]
Objective: To quantify the concentration of this compound, acetophenone, and α,α-dimethylbenzyl alcohol in a sample.
Materials:
-
HPLC system with a UV detector (254 nm)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
This compound, acetophenone, and α,α-dimethylbenzyl alcohol standards
-
Internal standard (e.g., di-n-heptyl phthalate)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh known amounts of this compound, acetophenone, α,α-dimethylbenzyl alcohol, and the internal standard.
-
Dissolve them in methanol in separate volumetric flasks to prepare stock solutions of known concentrations.
-
Prepare a series of calibration standards by diluting the stock solutions with methanol to cover the expected concentration range in the samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing DCP.
-
Extract the DCP and its decomposition products using a suitable solvent like methylene (B1212753) chloride, followed by solvent evaporation and redissolution in a known volume of methanol. For polymer samples, cryogenic grinding may be necessary before extraction.[4]
-
Add a known amount of the internal standard to the sample solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the HPLC column temperature (e.g., ambient or a controlled temperature).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to 254 nm.
-
Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks of this compound, acetophenone, α,α-dimethylbenzyl alcohol, and the internal standard based on their retention times from the standard chromatograms.
-
Calculate the peak area or peak height ratios of the analytes to the internal standard.
-
Construct a calibration curve by plotting the peak area/height ratio against the concentration for the standard solutions.
-
Determine the concentration of each analyte in the sample by using the calibration curve.
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal decomposition characteristics of this compound, including the onset temperature and heat of decomposition.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
This compound sample
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the decomposition temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the decomposition temperature (e.g., 250°C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature. The decomposition of this compound will appear as an exothermic peak.
-
Determine the onset temperature of decomposition, which is the temperature at which the exothermic peak begins to deviate from the baseline.
-
Calculate the heat of decomposition (ΔH) by integrating the area under the exothermic peak.
-
Detection of Free Radicals by Electron Spin Resonance (ESR) Spectroscopy
Objective: To directly detect and identify the free radical species generated during the thermal decomposition of this compound.
Materials:
-
ESR spectrometer
-
Heating cavity or a temperature controller for the ESR sample tube
-
Quartz ESR sample tubes
-
This compound solution in a suitable high-boiling point, inert solvent (e.g., benzene (B151609) or toluene)
-
Spin trapping agent (optional, for detecting short-lived radicals)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent. If using a spin trap, add it to the solution.
-
ESR Spectrometer Setup:
-
Tune the ESR spectrometer according to the manufacturer's instructions.
-
Set the microwave frequency and power.
-
Set the magnetic field scan range and modulation amplitude.
-
-
Data Acquisition:
-
Transfer the sample solution to a quartz ESR tube and place it in the spectrometer's resonant cavity.
-
Heat the sample in situ to the desired decomposition temperature using the heating accessory.
-
Record the ESR spectrum as the magnetic field is swept.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the radical species. The number of lines, their splitting patterns (hyperfine coupling), and the g-factor are characteristic of specific radicals. For example, the methyl radical will exhibit a characteristic quartet signal.
-
Visualizations
The following diagrams illustrate the key pathways in the free radical generation from this compound.
Caption: Primary decomposition pathways of this compound.
Caption: General experimental workflow for DCP analysis.
References
The Thermal Decomposition of Dicumyl Peroxide: A Technical Guide to Half-Life at Various Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of dicumyl peroxide, with a specific focus on its half-life at different temperatures. Understanding this relationship is critical for applications ranging from polymer crosslinking to serving as a polymerization initiator. This document summarizes key quantitative data, outlines experimental protocols for half-life determination, and visualizes the decomposition pathway.
Data Presentation: Half-Life of this compound
The rate of thermal decomposition of this compound is highly dependent on temperature. The half-life, which is the time required for half of the peroxide to decompose, decreases significantly as the temperature increases. The following table summarizes the reported half-life of this compound at various temperatures. It is important to note that the decomposition rate can be influenced by the surrounding medium or polymer system.[1]
| Temperature (°C) | Temperature (°F) | Half-Life |
| 61 | 141.8 | 10 hours[2] |
| 80 | 176 | 1 hour[2] |
| 115 | 239 | 10 hours[3] |
| 116 | 240.8 | 10 hours[4] |
| 120 | 248 | 1 minute[2] or 5 hours[5] |
| 135 | 275 | 1 hour[3][4] |
| 148 | 300 | (See Figure 1 in source)[1] |
| 160 | 320 | (See Figure 1 in source)[1] |
| 171 | 340 | (See Figure 1 in source)[1] |
| 180 | 356 | 1 minute[4] |
| 182 | 360 | (See Figure 1 in source)[1] |
| 193 | 380 | (See Figure 1 in source)[1] |
| 204 | 400 | (See Figure 1 in source)[1] |
Note: Discrepancies in reported half-life values, such as at 120°C, may arise from different experimental conditions and measurement techniques.
Experimental Protocols
The determination of the half-life of this compound and its decomposition products can be achieved through various analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for this compound and Decomposition Products
This method is applicable for the determination of this compound and its primary decomposition products, dimethylbenzyl alcohol and acetophenone (B1666503), in various resins.[6]
a. Sample Preparation (for cured and uncured polymers):
-
Cryogenically grind a representative sample of the resin.
-
For this compound and dimethylbenzyl alcohol determination, weigh a 2.0 ± 0.1 g sample and place it in a 2-oz bottle with a PTFE-lined screw cap.[6]
-
Add approximately 30 mL of methylene (B1212753) chloride, cap the bottle, and shake.[6]
-
Allow the sample to stand at ambient temperature for 18 hours with occasional shaking to ensure complete extraction.[6]
-
Filter the extract through a medium porosity sintered-glass filter.[6]
-
For acetophenone determination, a separate sample is extracted with methanol.[6]
b. HPLC Analysis:
-
The analysis is performed on a reversed-phase octadecylsilane (B103800) (ODS) column.[6]
-
The mobile phase consists of an acetonitrile/water mixture.[6]
-
An ultraviolet (UV) detector set at 254 nm is used for detection.[6]
-
The concentration of each component is determined using the internal standard technique, comparing peak height ratios of the sample to a standard chromatogram.[6]
Adiabatic Calorimetry for Thermal Decomposition Kinetics
Adiabatic calorimetry is employed to measure the kinetics of runaway chemical reactions, providing data on temperature and pressure rise rates.[7]
a. Apparatus:
-
An adiabatic reaction calorimeter, such as an Accelerating Rate Calorimeter (ARC) or a Vent Sizing Package (VSP2), is used.[7]
-
The instrument should have a low phi-factor to ensure that the measured rates are directly scalable.[7]
b. Procedure:
-
A sample of this compound, either pure or in a solution, is placed in the test cell.
-
The sample is heated to a temperature where the decomposition reaction begins to self-heat. The adiabatic reaction for this compound decomposition is evident immediately once the sample reaches 110°C.[7]
-
The calorimeter maintains an adiabatic environment by ensuring the temperature of the surroundings matches the sample temperature, thus preventing heat loss.
-
The temperature and pressure of the sample are monitored as a function of time as the decomposition reaction proceeds.
-
The collected data is then used to determine the kinetic parameters of the decomposition, including the activation energy and pre-exponential factor, from which the half-life at various temperatures can be calculated.
Iodometric Titration for Active Oxygen Content
This method determines the amount of active peroxide in a sample.
a. Principle:
-
The peroxide reacts with an excess of iodide in an acidic solution to liberate iodine.
-
The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).
b. Procedure (General):
-
A known weight of the this compound sample is dissolved in a suitable organic solvent.
-
An excess of a saturated solution of potassium iodide is added, followed by an acid (e.g., acetic acid).
-
The mixture is allowed to react in the dark for a specific period.
-
The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator to determine the endpoint.
-
The active oxygen content is calculated based on the amount of sodium thiosulfate consumed.
Visualizations
Decomposition Pathway of this compound
The thermal decomposition of this compound is initiated by the homolytic cleavage of the oxygen-oxygen bond, which is the weakest bond in the molecule.[8] This initial step forms two cumyloxy radicals. These highly reactive radicals can then undergo several subsequent reactions, including hydrogen abstraction and β-scission, leading to the formation of various decomposition products.[5][9]
References
- 1. harwick.com [harwick.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound, CAS 762-12-9: A Comprehensive Technic... [perodox.com]
- 4. This compound (DCP-40C)-Jiangsu Daoming Chemical [en.dmchemic.com]
- 5. Page loading... [guidechem.com]
- 6. kelid1.ir [kelid1.ir]
- 7. fauske.com [fauske.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Dicumyl Peroxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dicumyl peroxide in various organic solvents. The information is intended to assist researchers and professionals in laboratory and industrial settings where this compound is utilized as a crosslinking agent, polymerization initiator, or curing agent. This document compiles quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of experimental workflows.
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its application in various chemical processes. Generally, it is characterized by its low solubility in water and good solubility in many common organic solvents, including alcohols, esters, and aromatic hydrocarbons.[1][2][3] The quantitative solubility of this compound in a range of organic solvents is presented below.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature Range | Solubility (wt%) | Data Type |
| Cyclohexane | 21-27°C (70-80°F) | 80 | Quantitative[4] |
| -4 to 2°C (25-35°F) | 70 | Quantitative[4] | |
| Isopropyl ether | 21-27°C (70-80°F) | 80 | Quantitative[4] |
| -4 to 2°C (25-35°F) | <75 | Quantitative[4] | |
| Dioxane | 21-27°C (70-80°F) | 75 | Quantitative[4] |
| -4 to 2°C (25-35°F) | <70 | Quantitative[4] | |
| Carbon tetrachloride | 21-27°C (70-80°F) | <75 | Quantitative[4] |
| -4 to 2°C (25-35°F) | <75 | Quantitative[4] | |
| Trichloroethylene | 21-27°C (70-80°F) | <75 | Quantitative[4] |
| -4 to 2°C (25-35°F) | <75 | Quantitative[4] | |
| Xylene | 21-27°C (70-80°F) | 70 | Quantitative[4] |
| -4 to 2°C (25-35°F) | 50 | Quantitative[4] | |
| alpha-Methylstyrene | 21-27°C (70-80°F) | 70 | Quantitative[4] |
| -4 to 2°C (25-35°F) | 45 | Quantitative[4] | |
| Diacetone alcohol | 21-27°C (70-80°F) | <70 | Quantitative[4] |
| -4 to 2°C (25-35°F) | <60 | Quantitative[4] | |
| tert-Butylbenzene | 21-27°C (70-80°F) | 65 | Quantitative[4] |
| -4 to 2°C (25-35°F) | <60 | Quantitative[4] | |
| Cumene hydroperoxide | 21-27°C (70-80°F) | 60 | Quantitative[4] |
| -4 to 2°C (25-35°F) | <50 | Quantitative[4] | |
| Amyl alcohol | 21-27°C (70-80°F) | <60 | Quantitative[4] |
| -4 to 2°C (25-35°F) | <60 | Quantitative[4] | |
| Dioctyl phthalate | 21-27°C (70-80°F) | 55-60 | Quantitative[4] |
| -4 to 2°C (25-35°F) | <10 | Quantitative[4] | |
| Methanol | Not Specified | A 10% solution is clear and colorless | Qualitative |
| Chloroform | Not Specified | Slightly soluble | Qualitative |
| DMSO | Not Specified | Slightly soluble | Qualitative[3] |
| Water | 25°C | 0.4 mg/L | Quantitative[1] |
Note: The solubility of this compound generally increases with temperature.[5]
Experimental Protocols for Solubility Determination
The determination of this compound solubility can be performed using several established laboratory techniques. The following sections detail the methodologies for the gravimetric method and High-Performance Liquid Chromatography (HPLC), which are commonly employed for this purpose.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7] It involves saturating a solvent with the solute, separating the undissolved solid, and then determining the mass of the solute in a known mass or volume of the saturated solution.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath or incubator
-
Isothermal filtration apparatus (e.g., syringe filters, filter paper)
-
Volumetric flasks and pipettes
-
Evaporating dish or beaker
-
Drying oven
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the organic solvent into a sealable container (e.g., a screw-cap vial or flask).
-
Saturation: Add an excess of this compound to the solvent to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Equilibration: Seal the container and place it in a constant temperature bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature to let the undissolved solid settle.
-
Filtration: Carefully withdraw a known volume or mass of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature. Filter the solution using an isothermal filtration system to remove any suspended solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Drying and Weighing: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60°C). Dry the residue to a constant weight.
-
Calculation: The solubility is calculated from the mass of the dried this compound and the initial mass or volume of the solvent used.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate analytical technique that can be used to determine the concentration of this compound in a saturated solution.[8][9] This method is particularly useful for analyzing solubility in complex mixtures or when high precision is required.
Materials and Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
This compound standard (high purity)
-
Selected organic solvent (HPLC grade)
-
Mobile phase (e.g., methanol/water mixture)
-
Syringe filters (e.g., 0.45 µm)
-
Autosampler vials
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-5 from the Gravimetric Method to prepare a filtered, saturated solution of this compound in the chosen solvent at a constant temperature.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas from the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Sample Analysis: Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Injection and Data Acquisition: Inject the diluted sample solution into the HPLC system and record the peak area for this compound.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the original concentration of this compound in the undiluted saturated solution, which represents its solubility.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the gravimetric and HPLC-based solubility determination methods.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for HPLC-based Solubility Determination.
References
- 1. This compound | C18H22O2 | CID 6641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CAS 762-12-9: A Comprehensive Technic... [perodox.com]
- 3. This compound | 80-43-3 [chemicalbook.com]
- 4. harwick.com [harwick.com]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. kelid1.ir [kelid1.ir]
- 9. kelid1.ir [kelid1.ir]
A Comprehensive Technical Guide to the Physicochemical Properties of Crystalline Dicumyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of crystalline dicumyl peroxide. The information is presented to support research, development, and safety management in scientific and industrial settings. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical procedures.
General Characteristics
This compound (CAS No. 80-43-3) is a dialkyl peroxide characterized by a peroxide group (-O-O-) bonded to two cumyl groups.[1] In its solid state, it typically appears as a white to pale yellow crystalline powder or granular solid with a faint, characteristic odor.[2][3][4] This compound is a strong free-radical source, making it highly valuable as a polymerization initiator, catalyst, and vulcanizing agent in the polymer and rubber industries.[5][6]
Quantitative Physicochemical Data
The key physicochemical properties of crystalline this compound are summarized in the tables below. These values represent a compilation of data from various technical sources and scientific literature.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₁₈H₂₂O₂ | [1][3][6] |
| Molecular Weight | 270.37 g/mol | [1][6][7] |
| Appearance | White to pale yellow crystalline solid | [1][2][6] |
| Melting Point | 39 - 42 °C (102.2 - 107.6 °F) | [1][2][3][5] |
| Boiling Point | Decomposes above 70 °C; 130 °C | [2][3][5] |
| Density | 1.02 - 1.56 g/cm³ at 25 °C | [1][3][5][6] |
| Vapor Pressure | 15.4 mmHg at 38 °C | [3][6][7][8] |
| Vapor Density | 9.3 (vs air) | [3][6][7] |
| Active Oxygen Content | ~5.85 - 5.95% | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Temperature | References |
| Water | Insoluble (0.4 - 2 mg/L) | 20 - 25 °C | [1][5][6][9] |
| Alcohols (e.g., Ethanol) | Soluble | Room Temperature | [5][6] |
| Esters | Soluble | Room Temperature | [5] |
| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Soluble | Room Temperature | [5][6] |
| Ethers | Soluble | Room Temperature | [1] |
| Chloroform | Slightly to Moderately Soluble | Room Temperature | [1][3][6] |
| Acetone | Soluble | Room Temperature | [1][6] |
| Vegetable Oils | Soluble | Room Temperature | [3][5] |
Table 3: Thermal Stability and Decomposition
| Parameter | Value | References |
| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | [1] |
| Half-life (t₁/₂) at 115 °C | ~10 hours | [1] |
| Half-life (t₁/₂) at 135 °C | ~1 hour | [1] |
| Major Decomposition Products | Acetophenone, Dimethylphenylcarbinol, Methane, Ethane | [1][10] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for quality control and research applications. The following sections outline protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is adapted from established ASTM standards for the analysis of this compound and its decomposition products.[1][2]
Objective: To determine the purity of this compound and quantify its major decomposition products (dimethylbenzyl alcohol and acetophenone).
Apparatus:
-
Liquid Chromatograph equipped with a UV detector (254 nm).
-
Reversed-phase octadecylsilane (B103800) (ODS) column.
-
Isocratic solvent delivery system.
Reagents:
-
Methanol (B129727) (Chromatographic Grade)
-
Acetonitrile (B52724) (Chromatographic Grade)
-
Deionized Water
-
This compound, recrystallized (for standard preparation)
-
Dimethylbenzyl alcohol (for standard preparation)
-
Acetophenone (for standard preparation)
-
Internal Standards (e.g., Dibutyl phthalate, Benzyl alcohol)[1]
Procedure:
-
Standard Preparation:
-
Accurately weigh known amounts of recrystallized this compound, dimethylbenzyl alcohol, acetophenone, and the appropriate internal standard.
-
Dissolve in methanol to create stock solutions of known concentrations.
-
Prepare a series of calibration standards by diluting the stock solutions with the mobile phase.
-
-
Sample Preparation (Uncured Polymer):
-
Cryogenically grind the polymer sample to a fine powder.
-
Extract a known weight of the ground sample with methylene (B1212753) chloride for this compound and dimethylbenzyl alcohol, or with methanol for acetophenone.[1]
-
For the methylene chloride extract, concentrate the solution and redissolve the residue in methanol.
-
Add a precise amount of the internal standard to the final sample solutions.
-
Filter the solutions through a 0.45-µm syringe filter before analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v).[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject the calibration standards to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the components based on their retention times and peak areas relative to the internal standard.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are employed to investigate the thermal stability and decomposition kinetics of this compound.[1]
Objective: To determine the melting point, heat of decomposition, and decomposition temperature profile of crystalline this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Aluminum or hermetically sealed sample pans.
-
Inert gas supply (e.g., Nitrogen).
Procedure (DSC):
-
Sample Preparation: Accurately weigh 1-5 mg of crystalline this compound into a sample pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 250 °C).
-
-
Data Analysis:
-
Determine the melting point from the onset of the endothermic melting peak.
-
Calculate the heat of decomposition from the area of the exothermic decomposition peak.
-
Procedure (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of crystalline this compound into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas.
-
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) through its decomposition range.
-
-
Data Analysis:
-
Analyze the resulting weight loss curve to determine the onset of decomposition and identify different stages of mass loss.
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the analysis and properties of this compound.
Safety and Handling
Crystalline this compound is a flammable solid and a strong oxidizing agent.[1][8] It is stable at room temperature but can undergo self-accelerating decomposition when heated, with a SADT of approximately 60°C.[1] Decomposition is exothermic and can lead to the rapid buildup of pressure if confined.[1] It should be stored in a cool, well-ventilated area away from heat, sparks, and incompatible materials such as strong acids, bases, and reducing agents.[3][8] Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn when handling this compound.[1]
This guide is intended for informational purposes for qualified scientific personnel. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling this compound.
References
- 1. kelid1.ir [kelid1.ir]
- 2. kelid1.ir [kelid1.ir]
- 3. researchgate.net [researchgate.net]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. store.astm.org [store.astm.org]
- 9. oecd.org [oecd.org]
- 10. Synthesis and Characterization of Organic Peroxides from Monoterpene-Derived Criegee Intermediates in Secondary Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
Homolytic cleavage of the peroxide bond in dicumyl peroxide
An In-Depth Technical Guide to the Homolytic Cleavage of the Peroxide Bond in Dicumyl Peroxide
Abstract
This compound (DCP) is a pivotal organic peroxide utilized extensively as a radical initiator for polymerization and a crosslinking agent in the rubber and plastics industries.[1][2] Its industrial efficacy is fundamentally rooted in the thermal instability of its peroxide bond (-O-O-), which undergoes homolytic cleavage upon heating to generate highly reactive free radicals.[2] A thorough understanding of this decomposition process—including its mechanism, kinetics, thermodynamics, and the factors that influence it—is critical for optimizing industrial processes, ensuring safety, and controlling the properties of the final polymeric materials.[3] This technical guide provides a comprehensive examination of the homolytic cleavage of this compound, detailing the subsequent radical reactions, presenting key quantitative data, outlining experimental protocols for its study, and visualizing the core processes for researchers, scientists, and drug development professionals.
The Mechanism of Peroxide Bond Homolysis
The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen single bond.[2][4] This primary step requires thermal energy to overcome the bond dissociation energy, resulting in the formation of two identical cumyloxy radicals (C₆H₅C(CH₃)₂O•).[4]
Once formed, these primary cumyloxy radicals are highly reactive and can proceed via two principal competing pathways:
-
β-Scission: The cumyloxy radical can undergo fragmentation, cleaving the bond between the tertiary carbon and a methyl group. This irreversible reaction yields a stable ketone, acetophenone (B1666503), and a highly reactive methyl radical (•CH₃).[2] Acetophenone is responsible for the characteristic odor associated with materials cured with this compound.[1]
-
Hydrogen Abstraction: The cumyloxy radical can abstract a hydrogen atom from a suitable donor molecule, such as a polymer chain (P-H) or a solvent. This results in the formation of 2-phenyl-2-propanol (B165765) (dimethyl benzyl (B1604629) alcohol) and a new radical species (e.g., a polymer macroradical, P•).[1][5]
In the context of polymer crosslinking, the polymer macroradicals generated via hydrogen abstraction can then combine with each other to form stable carbon-carbon crosslinks between polymer chains, creating a three-dimensional network that enhances the material's properties.[1][2]
Figure 1. Reaction pathways following the homolytic cleavage of this compound.
Kinetics and Thermodynamics of Decomposition
The rate of homolytic cleavage is primarily dictated by temperature, following first-order kinetics in the absence of oxygen.[1][6] The process is characterized by several key quantitative parameters that are essential for controlling reaction rates and predicting material behavior during processing.
Table 1: Quantitative Data for this compound Decomposition
| Parameter | Value | Conditions / Notes | Source(s) |
| Activation Energy (Ea) | 115 - 156.6 kJ/mol | Varies with the medium (neat vs. diluted). A value of 124.58 kJ/mol has been reported. | [7][8] |
| Pre-exponential Factor (A) | 1.19 x 10¹⁵ min⁻¹ | --- | [7] |
| Bond Dissociation Energy (BDE) | 30 - 40 kcal/mol (approx. 125 - 167 kJ/mol) | Typical for the peroxide (-O-O-) bond. | [2] |
| Half-life (t₁/₂) | ~10 hours | at 115°C | [2] |
| ~5 hours | at 120°C | [7] | |
| ~1 hour | at 135°C | [2] | |
| Heat of Decomposition | 744.85 J/g | Measured by Differential Scanning Calorimetry (DSC). | [7] |
Factors Influencing Homolytic Cleavage
While temperature is the dominant factor, several other conditions can significantly affect the rate and mechanism of DCP decomposition.[1]
-
Temperature : As the primary driver, higher temperatures provide the necessary activation energy to break the peroxide bond, thus exponentially increasing the rate of decomposition.[7]
-
Presence of Oxygen : When oxygen is present, the decomposition can become more complex, often following an autocatalytic pathway.[3][6] This involves the formation of cumene (B47948) hydroperoxide as an intermediate, which can alter the overall kinetics compared to the pseudo-first-order reaction observed under anaerobic conditions.[6]
-
Solvent/Medium : The polymer matrix or solvent in which DCP is dispersed can have a moderate effect on the decomposition rate.[1] The viscosity and polarity of the medium can influence radical mobility and cage effects.
-
Contaminants : Impurities, particularly acidic compounds, metals, and reducing agents, can act as catalysts, accelerating the decomposition rate and potentially leading to uncontrolled reactions.[7][9] Moisture can also act as a decomposition agent.[7]
Figure 2. Key factors influencing the rate of this compound decomposition.
Experimental Protocols for Studying Peroxide Cleavage
Several analytical techniques are employed to characterize the decomposition of this compound. The choice of method depends on the specific information required, such as kinetic parameters, decomposition products, or the effect on a polymer matrix.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of DCP, including its melting point and the exothermic energy released during decomposition.[7] It is a powerful tool for determining kinetic parameters like activation energy.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell under a controlled inert atmosphere (e.g., nitrogen flow) to prevent oxidative side reactions.
-
Thermal Program: The sample is heated at a constant, predefined rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the decomposition (e.g., 30°C to 250°C).
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Analysis: The resulting thermogram is analyzed to identify the endothermic melting peak (around 40°C) and the exothermic decomposition peak (around 168°C).[7] The integrated area of the exotherm provides the heat of decomposition (ΔH), and kinetic models (e.g., ASTM E698, Kissinger) can be applied to data from multiple heating rates to calculate the activation energy (Ea).
Figure 3. Experimental workflow for analyzing DCP decomposition using DSC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the concentration of this compound and its primary decomposition products, such as acetophenone and dimethyl benzyl alcohol, in a sample matrix.[10] It is ideal for kinetic studies that track the disappearance of the reactant over time.
Methodology:
-
Sample Preparation: For kinetic studies, aliquots are taken from a reaction vessel at specific time intervals. If the DCP is in a polymer matrix, a solvent extraction is performed. A known mass of the sample is cryogenically ground, followed by extraction with a suitable solvent like methylene (B1212753) chloride.[10]
-
Standard Preparation: A series of standard solutions of pure this compound at known concentrations are prepared to create a calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol (B129727) and water is commonly used.[10]
-
Column: A C18 reverse-phase column is typical.
-
Detector: A UV detector set to an appropriate wavelength (e.g., 254 nm) is used for detection.
-
-
Analysis: A small volume (e.g., 10 µL) of the prepared sample extract is injected into the HPLC system. The retention time and peak area of this compound are recorded.
-
Quantification: The concentration of DCP in the sample is determined by comparing its peak area to the calibration curve generated from the standards. The rate of decomposition can be calculated by plotting concentration versus time.
Isothermal Decomposition Monitoring by Titration
This classic chemical method determines the amount of active peroxide remaining after heating for a set period. It is a robust technique for assessing the stability and decomposition rate under specific temperature conditions.[9]
Methodology:
-
Initial Concentration: The initial concentration of H₂O₂ (or active oxygen in DCP) in the sample is determined by titrating a non-heated sample with a standardized potassium permanganate (B83412) (KMnO₄) solution in an acidic medium.[9]
-
Isothermal Heating: A precisely weighed sample is placed in a temperature-controlled bath (e.g., an oil or water bath) set to the desired test temperature (e.g., 130°C) for a specified duration (e.g., 1, 2, 4 hours).
-
Sample Treatment: After the heating period, the sample is immediately cooled to quench the decomposition reaction.
-
Final Titration: The cooled sample is dissolved in an appropriate solvent system, acidified (e.g., with sulfuric acid), and titrated with the same standardized potassium permanganate solution until a persistent pink color is observed (visual endpoint) or to a potentiometric endpoint.[9]
-
Calculation: The decomposition rate or the percentage of peroxide remaining is calculated by comparing the titrant volume required for the heated sample to that of the unheated sample.
References
- 1. harwick.com [harwick.com]
- 2. This compound, CAS 762-12-9: A Comprehensive Technic... [perodox.com]
- 3. aidic.it [aidic.it]
- 4. researchgate.net [researchgate.net]
- 5. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach [mdpi.com]
- 6. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 10. kelid1.ir [kelid1.ir]
Dicumyl Peroxide: A Comprehensive Safety Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety information for the handling and use of dicumyl peroxide in a laboratory setting. The following sections detail the physical and chemical properties, potential hazards, safe handling protocols, and emergency procedures associated with this compound. All quantitative data has been summarized in structured tables for clarity and ease of comparison. Additionally, key procedural workflows and hazard relationships are illustrated using diagrams.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder.[1] It is a strong free radical source, commonly used as a polymerization initiator, reaction catalyst, and vulcanizing agent.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₈H₂₂O₂ | [2] |
| Molecular Weight | 270.37 g/mol | [3] |
| Melting Point | 39-41 °C (102-106 °F) | [4] |
| Boiling Point | Decomposes | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Autoignition Temperature | >380 °C (>716 °F) | [1] |
| Solubility in Water | 0.43 mg/L at 20°C | [3] |
| Density | 1.107 g/cm³ at 20°C | [3] |
| Vapor Pressure | 0.001 Pa at 25°C | [3] |
Hazard Identification and Safety Precautions
This compound is classified as an organic peroxide (Type F), which means it is thermally unstable and may undergo exothermic self-accelerating decomposition.[3][4] Heating may cause a fire.[3][4] It is also a skin and eye irritant.[3][4]
Hazard Summary:
| Hazard | Classification | GHS Hazard Statement |
| Physical Hazard | Organic Peroxide Type F | H242: Heating may cause a fire |
| Health Hazard | Skin Irritation Category 2 | H315: Causes skin irritation |
| Health Hazard | Eye Irritation Category 2A | H319: Causes serious eye irritation |
| Environmental Hazard | Chronic Aquatic Toxicity Category 2 | H411: Toxic to aquatic life with long lasting effects |
The following diagram illustrates the primary hazards associated with this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133.[4][5] |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4] |
| Skin and Body Protection | Lab coat, and if necessary, an apron and protective sleeves.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[7] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[1][5] |
Experimental Protocols
Safe Weighing and Dispensing Protocol
-
Preparation:
-
Ensure the dispensing area is clean and free of incompatible materials.[8]
-
Verify that the balance is calibrated and appropriate for the quantity being weighed.[8]
-
Don the appropriate PPE (see Section 3).
-
Allow the this compound container to warm to room temperature before opening to prevent moisture condensation.[7]
-
-
Weighing:
-
Perform all weighing operations within a fume hood to prevent inhalation of dust.[2][7]
-
Use non-sparking tools (e.g., ceramic or wooden spatulas).[6]
-
Open only one container at a time and close it immediately after use.[8]
-
Weigh the desired amount of this compound into a clean, properly labeled container.[8]
-
-
Post-Weighing:
-
Securely close the stock container of this compound.
-
Clean any spills on the balance and surrounding area immediately.
-
Return the stock container to its designated storage location.
-
Decontaminate weighing utensils and the work area with soap and water.[2]
-
Spill Cleanup Protocol
This protocol is for minor spills that can be handled by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.
-
Initial Response:
-
Containment and Cleanup:
-
Don appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with a damp, inert absorbent material (e.g., vermiculite, sand).[2][7]
-
Sweep or vacuum up the absorbed material using non-sparking tools and place it into a properly labeled container with a loose-fitting lid for disposal.[2][7] Avoid generating dust.[2][7]
-
For larger quantities, the spilled material should be diluted with a desensitizing agent (e.g., fuel oil) to a concentration below 10%.[7]
-
-
Decontamination:
-
Clean the spill area with soap and water.[2]
-
Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste.
-
Disposal Protocol for Unused this compound
All waste must be handled in accordance with local, state, and federal regulations.
-
For Small Quantities:
-
Cautiously acidify a 3% solution of the this compound to a pH of 2 with sulfuric acid.
-
Gradually add a 50% excess of sodium bisulfite solution with stirring.
-
Add a further 10% of sodium bisulfite.
-
Neutralize the resulting solution to approximately pH 7 before disposing of it as aqueous waste.
-
-
For Larger Quantities:
-
Consult your institution's environmental health and safety office for guidance on the disposal of larger quantities of unused this compound.
-
Disposal may involve incineration in a licensed facility after admixture with a suitable combustible material.
-
Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the stability of this compound.
| Aspect | Recommendation | References |
| Handling | - Use in a well-ventilated area, preferably a fume hood. - Avoid contact with skin and eyes. - Avoid dust formation. - Keep away from heat, sparks, and open flames. - Use non-sparking tools. | [4][7] |
| Storage | - Store in original, tightly closed containers. - Keep refrigerated (below 4°C/39°F is often recommended). - Store away from incompatible materials. - Protect from sunlight. | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, strong acids, strong bases, and polymerization catalysts. | [2][4] |
The following diagram outlines a safe workflow for handling this compound in a laboratory setting.
First Aid Measures
In case of exposure to this compound, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |
| Ingestion | Do NOT induce vomiting. Get medical aid. Wash mouth out with water. | [1] |
Fire Fighting Measures
In the event of a fire involving this compound, follow these procedures.
| Aspect | Recommendation | References |
| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or chemical foam. | [1] |
| Firefighting Instructions | As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. This material is a strong oxidizer and contact with other material may cause a fire. | [1] |
Toxicological and Ecological Information
Toxicological Data:
| Test | Species | Route | Value |
| LD50 | Rat | Oral | >= 2,000 mg/kg |
| LD50 | Mouse | Oral | 5000 mg/kg |
Ecological Information:
This compound is toxic to aquatic life with long-lasting effects.[3][4] Avoid release to the environment.[3][4]
This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS for the most up-to-date information before handling any chemical.
References
- 1. SOP for Dispensing and Issuance of Raw Material | Pharmaguideline [pharmaguideline.com]
- 2. research.uga.edu [research.uga.edu]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. fishersci.com [fishersci.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. gmpsop.com [gmpsop.com]
- 8. acs.org [acs.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Dicumyl Peroxide: A Technical Guide to Safe Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive recommendations for the safe storage and handling of dicumyl peroxide. The following sections detail critical quantitative data, experimental methodologies, and logical frameworks to ensure the safe utilization of this compound in a laboratory setting.
Quantitative Storage and Stability Data
Proper storage of this compound is paramount to maintaining its stability and preventing hazardous decomposition. The following tables summarize key quantitative data related to its storage and thermal stability.
Table 1: Recommended Storage and Handling Temperatures
| Parameter | Temperature Range | Notes |
| Recommended Storage Temperature | 2°C to 8°C (36°F to 46°F) | To maintain product quality and safety.[1] |
| Maximum Storage Temperature | Below 30°C (86°F) | Not to be exceeded to prevent degradation.[2] |
| Melting Point | 39°C - 41°C (102°F - 106°F) | The substance is a solid at room temperature.[3] |
| Processing Temperature | Up to 121°C (250°F) | For short durations in controlled processes. |
Table 2: Thermal Decomposition and Half-Life Data
The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can be violent. The half-life indicates the time required for half of the peroxide to decompose at a given temperature.
| Parameter | Temperature | Half-Life |
| Self-Accelerating Decomposition Temperature (SADT) | >50°C | For typical packaging; controlled temperature transport is not required. |
| Decomposition Temperature | 120°C | |
| Half-Life | 116°C | 10 hours[2] |
| Half-Life | 135°C | 1 hour[2] |
| Half-Life | 178°C | 1 minute |
| Half-Life | 180°C | 1 minute[2] |
Experimental Protocols for Thermal Stability Assessment
The determination of thermal stability parameters like the Self-Accelerating Decomposition Temperature (SADT) is crucial for the safe handling of organic peroxides. While detailed, instrument-specific protocols are beyond the scope of this guide, the following outlines the principles of key methodologies.
Self-Accelerating Decomposition Temperature (SADT) Determination (UN Test H.1)
The United States SADT test (UN Test H.1) is a large-scale test designed to determine the lowest ambient temperature at which a substance in its commercial packaging undergoes self-accelerating decomposition.
Methodology Overview:
-
A representative sample of the organic peroxide in its commercial packaging is placed within a temperature-controlled oven.
-
The oven is set to a specific test temperature, and the temperature of the sample is monitored over a period of seven days.
-
If the sample temperature rises to 6°C above the oven temperature within the seven-day period, it is considered to have undergone self-accelerating decomposition.
-
The test is repeated at different temperatures in 5°C intervals to determine the lowest temperature at which this phenomenon occurs.
Accelerating Rate Calorimetry (ARC)
Accelerating Rate Calorimetry (ARC) is a laboratory-scale method used to study the thermal stability of materials under adiabatic conditions, simulating a worst-case scenario for a runaway reaction.
Methodology Overview:
-
A small sample (typically 1-10 grams) is placed in a spherical, high-pressure sample container (bomb).
-
The bomb is placed in a calorimeter, and the system is heated in a stepwise manner (Heat-Wait-Search mode).
-
During the "Wait" period, the instrument monitors for any self-heating of the sample.
-
If self-heating is detected above a certain threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
The temperature and pressure of the sample are continuously recorded as the decomposition reaction accelerates, providing data on the onset temperature, time to maximum rate, and pressure generation.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine the heat of decomposition and the onset temperature of the decomposition reaction.
Methodology Overview:
-
A small, precisely weighed sample (typically a few milligrams) is placed in a sample pan, and an empty reference pan is also prepared.
-
Both pans are placed in the DSC instrument and heated at a constant rate (e.g., 10 °C/min).
-
The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
An exothermic peak in the DSC thermogram indicates the decomposition of the sample. The onset temperature of this peak and the area under the peak (which corresponds to the heat of decomposition) are determined.
Handling and Incompatibility
Safe handling practices are essential to prevent accidental decomposition. This includes using appropriate personal protective equipment (PPE) and being aware of incompatible materials.
Table 3: Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical resistant gloves (e.g., nitrile rubber). |
| Body Protection | Lab coat, long pants, and closed-toe shoes. |
Table 4: Incompatible Materials
This compound can decompose violently when in contact with the following materials. Avoid all contact.
| Class of Incompatible Material | Examples |
| Strong Acids | Sulfuric acid, Nitric acid |
| Strong Bases | Sodium hydroxide, Potassium hydroxide |
| Strong Oxidizing Agents | Potassium permanganate, Sodium hypochlorite |
| Strong Reducing Agents | Metal hydrides, Sulfides |
| Metals and Metal Salts | Copper, Cobalt, Iron, Zinc, Rust |
| Amines and Accelerators | |
| Combustible Materials | Wood, paper, oil |
Visualization of Safety and Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate key logical relationships in the handling of this compound and its thermal decomposition pathway.
The thermal decomposition of this compound is a free-radical process initiated by the cleavage of the weak oxygen-oxygen bond.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and guidelines. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling any chemical.
References
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Dicumyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Dicumyl peroxide (DCP), a dialkyl peroxide, is a widely utilized organic compound primarily serving as a high-temperature initiator for polymerization and a crosslinking agent in the polymer industry. A comprehensive understanding of its thermodynamic properties and stability is paramount for ensuring safe handling, storage, and optimal application in various industrial and research settings. This technical guide provides a detailed overview of the core thermodynamic parameters of this compound, its decomposition pathway, stability under various conditions, and the experimental protocols used for these determinations.
Core Thermodynamic and Stability Data
The thermal stability of this compound is a critical consideration due to its exothermic decomposition at elevated temperatures. The following tables summarize key quantitative data related to its thermodynamic properties and stability profile.
Table 1: Thermodynamic Properties of this compound
| Parameter | Value | Method/Conditions |
| Molecular Weight | 270.37 g/mol | - |
| Melting Point | 38-41 °C | Standard analytical methods |
| Decomposition Temperature | Onset ~120-133 °C.[1][2] | Differential Scanning Calorimetry (DSC) |
| Heat of Decomposition (ΔHd) | 744.85 - 1200 J/g (201 - 324 kJ/mol) | DSC and Thermal Activity Monitor (TAM)[3][4][5] |
| Activation Energy (Ea) | 110 - 200 kJ/mol | Calorimetry (neat and in solution)[1] |
| Pre-exponential Factor (log A) | 13.5 ± 0.6 (s-1) | Accelerating Rate Calorimetry (ARC)[1] |
Table 2: Half-Life of this compound at Various Temperatures
The half-life (t1/2) is the time required for half of the peroxide to decompose at a given temperature and is a crucial parameter for determining cure times in polymer applications.
| Temperature | Half-Life (t1/2) |
| 116 °C | 10 hours[2] |
| 135 °C | 1 hour[2] |
| 180 °C | 1 minute[2] |
Table 3: Self-Accelerating Decomposition Temperature (SADT)
The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can be hazardous.[6][7]
| Parameter | Value | Notes |
| SADT | 75 °C | For the substance in its original packaging.[4] This value can be lower for larger package sizes due to reduced heat dissipation.[6] |
Thermal Decomposition Mechanism
The thermal decomposition of this compound proceeds via a free-radical mechanism initiated by the homolytic cleavage of the relatively weak oxygen-oxygen bond.[8]
-
Initiation: The process begins with the breaking of the O-O bond to form two cumyloxy radicals.[8]
-
Propagation and Product Formation: The highly reactive cumyloxy radicals can undergo several subsequent reactions, primarily β-scission to yield acetophenone (B1666503) and a methyl radical, or hydrogen abstraction from a suitable donor (like a polymer chain or a solvent) to form dimethylphenylcarbinol.[8][9] The presence of oxygen can lead to an autocatalytic decomposition pathway, with cumene (B47948) hydroperoxide identified as an intermediate.[9][10]
The major decomposition products are acetophenone and dimethylphenylcarbinol, with smaller amounts of methane, ethane, and 2,3-dimethyl-2,3-diphenylbutane (B155905) also being formed.[8][9] The characteristic odor of cured materials is due to the formation of acetophenone.[11]
Stability Profile
This compound is one of the more stable organic peroxides but is sensitive to several factors that can accelerate its decomposition.[3]
-
Thermal Stability: As indicated by its half-life data, the decomposition rate of DCP is highly dependent on temperature. It is stable at ambient temperatures but decomposes at an increasing rate above 70 °C.[11]
-
Light Sensitivity: Exposure to light can promote the decomposition of this compound.[12]
-
Incompatible Materials: Contact with strong acids, bases, reducing agents, and heavy metal compounds can lead to violent decomposition.[4]
-
Contamination: Contamination with incompatible materials can significantly lower the decomposition temperature and increase the risk of a runaway reaction.
For safe storage, this compound should be kept in a cool, dry, well-ventilated area, away from sources of heat, ignition, and incompatible substances.[4]
Experimental Protocols
The determination of the thermodynamic and stability properties of this compound involves a range of specialized analytical techniques.
Determination of Heat of Decomposition by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).
-
The differential heat flow to the sample and reference is measured as a function of temperature.
-
The exothermic peak corresponding to the decomposition of this compound is integrated to determine the heat of decomposition (ΔHd). The onset temperature of this peak is taken as the decomposition temperature.
Determination of Self-Accelerating Decomposition Temperature (SADT)
The SADT is determined according to procedures outlined in the UN Manual of Tests and Criteria.[10][13] Several methods can be used, including:
-
Heat Accumulation Storage Test: A package of the substance is placed in an oven at a set temperature, and the temperature of the substance and the oven are monitored for seven days. The test is repeated at different temperatures until the lowest temperature at which the sample temperature exceeds the oven temperature by 6 °C is found. This temperature is the SADT.[6]
-
Adiabatic Storage Test: This test simulates the thermal behavior of a substance in a larger container by using a smaller, insulated container where the heat loss is minimized.
-
Isothermal Storage Test: The sample is maintained at a constant temperature, and the rate of heat generation is measured.
Analysis of Decomposition Products by High-Performance Liquid Chromatography (HPLC)
This method is used to identify and quantify this compound and its major decomposition products, such as acetophenone and dimethylbenzyl alcohol, in a sample matrix (e.g., a cured polymer).[14]
Methodology:
-
Extraction: The sample is cryogenically ground, and the analytes are extracted using a suitable solvent (e.g., methylene (B1212753) chloride for DCP and dimethylbenzyl alcohol, methanol (B129727) for acetophenone).
-
Sample Preparation: The extract is concentrated and redissolved in the mobile phase.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). The components are separated using an isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water.
-
Detection: A UV detector set at a specific wavelength (e.g., 254 nm) is used to detect the separated components.
-
Quantification: The concentration of each component is determined by comparing its peak area to that of a known standard.
Conclusion
This technical guide has provided a comprehensive overview of the thermodynamic properties and stability of this compound. The data presented herein, including the heat of decomposition, kinetic parameters, and SADT, are essential for the safe handling, storage, and effective application of this important industrial chemical. The outlined experimental protocols provide a basis for the accurate determination of these properties, ensuring process safety and product quality. A thorough understanding of the decomposition mechanism and stability profile is critical for all personnel involved in the research, development, and use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (DCP-40C)-Jiangsu Daoming Chemical [en.dmchemic.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. arkema.com [arkema.com]
- 8. aidic.it [aidic.it]
- 9. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unece.org [unece.org]
- 11. harwick.com [harwick.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. unece.org [unece.org]
- 14. kelid1.ir [kelid1.ir]
Theoretical Active Oxygen Content of Dicumyl Peroxide: A Technical Guide
Introduction
Dicumyl peroxide (DCP) is a dialkyl peroxide widely utilized as a high-temperature initiator for polymerization, a cross-linking agent for elastomers and polyethylene, and a curing agent for unsaturated polyester (B1180765) resins. Its efficacy in these applications is directly related to its ability to generate free radicals upon thermal decomposition. The "active oxygen content" is a critical parameter that quantifies the oxidizing potential of a peroxide and serves as a standardized measure of its concentration and reactivity. This guide provides an in-depth analysis of the theoretical active oxygen content of this compound, its calculation, and the experimental basis for its determination.
Understanding Active Oxygen Content
For organic peroxides, the active oxygen content is a conceptual measure of the mass percentage of the peroxide group (-O-O-), calculated as if it were a single "active" oxygen atom. This convention allows for a consistent comparison of different peroxides, as the reactivity is concentrated in the weak O-O bond. A higher active oxygen content generally implies a higher concentration of peroxide groups per unit mass, which can correlate with increased energy content and reactivity.
Calculation of Theoretical Active Oxygen Content
The theoretical active oxygen content is calculated based on the molecular formula of the pure peroxide. The calculation involves the ratio of the mass of one oxygen atom to the total molecular weight of the peroxide molecule, multiplied by the number of peroxide groups present.
The formula is as follows:
For this compound:
-
Molecular Structure: C₆H₅C(CH₃)₂-O-O-C(CH₃)₂C₆H₅
-
Number of Peroxide (-O-O-) Groups: 1
-
Molecular Weight: 270.37 g/mol [3]
-
Atomic Weight of Oxygen: 16.00 g/mol
Applying these values to the formula:
Theoretical Active Oxygen Content ≈ 5.92% [4]
This value is the theoretical maximum for pure, 100% this compound. Commercial grades may have slightly lower active oxygen content due to the presence of impurities or stabilizers.
Data Presentation
The quantitative data essential for the calculation of the theoretical active oxygen content of this compound is summarized in the table below.
| Parameter | Symbol/Formula | Value | Unit |
| Chemical Formula | C₁₈H₂₂O₂ | - | - |
| Molecular Weight | MW | 270.37 | g/mol |
| Number of Peroxide Groups | p | 1 | - |
| Atomic Weight of Oxygen | Ar(O) | 16.00 | g/mol |
| Theoretical Active Oxygen | %AO | 5.92 | % |
Experimental Protocol: Iodometric Titration for Active Oxygen
While the theoretical value provides a benchmark, the actual active oxygen content of a sample is determined experimentally. A common and standardized method is iodometric titration, based on the principle that the peroxide will oxidize iodide ions (I⁻) to iodine (I₂), which can then be titrated with a standard sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. The ASTM E299 standard provides a relevant procedure for trace amounts of peroxides in organic solvents.[5][6]
Summary of Iodometric Titration Protocol (Conceptual):
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable organic solvent mixture, such as acetic acid and chloroform.[5][6]
-
Reaction: An excess of potassium iodide (KI) solution is added to the sample solution. The mixture is deaerated and allowed to react in the dark. The peroxide group oxidizes the iodide to iodine according to the reaction:
-
R-O-O-R' + 2I⁻ + 2H⁺ → R-OH + R'-OH + I₂
-
-
Titration: The liberated iodine (I₂) is then titrated with a standardized solution of sodium thiosulfate using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Calculation: The amount of sodium thiosulfate solution used is directly proportional to the amount of iodine produced, which in turn is equivalent to the amount of active oxygen in the original sample. A blank titration is performed to account for any oxidizing impurities in the reagents.
Visualization of Calculation Logic
The logical flow for calculating the theoretical active oxygen content can be represented as a simple workflow.
Caption: Logical workflow for calculating theoretical active oxygen.
References
- 1. This compound | C18H22O2 | CID 6641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, CAS 762-12-9: A Comprehensive Technic... [perodox.com]
- 4. Guangzhou Jiangyan Chemical -Dicumyl peroxide (DCP) [chinajiangyan.com]
- 5. kelid1.ir [kelid1.ir]
- 6. infinitalab.com [infinitalab.com]
An In-depth Technical Guide to the Acid-Catalyzed Decomposition of Dicumyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed decomposition of dicumyl peroxide (DCP), a process of significant interest in various industrial and research applications. This document details the underlying reaction mechanisms, kinetics, and product profiles, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the subject.
Introduction
This compound is a widely used organic peroxide that serves as a high-temperature initiator for polymerization, a cross-linking agent for polymers, and a source of free radicals in various chemical syntheses. While its thermal decomposition is well-studied, the acid-catalyzed pathway offers an alternative decomposition route that proceeds at significantly lower temperatures. Understanding the kinetics and mechanisms of this acid-catalyzed process is crucial for controlling reaction rates, optimizing product yields, and ensuring process safety. This guide focuses on the decomposition of DCP in a non-polar solvent, dodecane (B42187), with dodecylbenzenesulfonic acid (DBSA) as the catalyst, a system that has been subject to detailed investigation.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed decomposition of this compound proceeds via an ionic pathway, which is significantly faster than the radical pathway of its thermal decomposition. A key feature of this mechanism is the intermediacy of cumene (B47948) hydroperoxide (CHP). The reaction is initiated by the protonation of one of the peroxide oxygens of DCP by the acid catalyst (H-A). This is followed by a series of rearrangements and cleavage steps, ultimately leading to the formation of the major products: α-methylstyrene and phenol (B47542).
The proposed signaling pathway for this decomposition is illustrated in the diagram below.
Caption: Signaling pathway of the acid-catalyzed decomposition of this compound.
Quantitative Data
The kinetics of the acid-catalyzed decomposition of this compound exhibit a notable dependence on temperature, with two distinct kinetic regimes observed. The following tables summarize the pseudo-first-order rate constants and activation energies for the decomposition in dodecane catalyzed by dodecylbenzenesulfonic acid.
Table 1: Pseudo-First-Order Rate Constants for the Acid-Catalyzed Decomposition of this compound *
| Temperature (°C) | Temperature (K) | Pseudo-First-Order Rate Constant (k, s⁻¹) |
| 60 | 333.15 | 1.15 x 10⁻⁴ |
| 70 | 343.15 | 2.92 x 10⁻⁴ |
| 80 | 353.15 | 7.08 x 10⁻⁴ |
| 90 | 363.15 | 1.63 x 10⁻³ |
| 100 | 373.15 | 1.95 x 10⁻³ |
| 110 | 383.15 | 2.28 x 10⁻³ |
| 120 | 393.15 | 2.67 x 10⁻³ |
| 130 | 403.15 | 3.12 x 10⁻³ |
*Data extracted from Conley, M. L., et al. (2016). Industrial & Engineering Chemistry Research, 55(20), 5859-5866.[1] Reaction conditions: 0.0589 M this compound with 0.03 molar equivalents of Dodecylbenzenesulfonic Acid in Dodecane.
Table 2: Activation Energies for the Acid-Catalyzed Decomposition of this compound
| Temperature Range (°C) | Activation Energy (Ea, kJ/mol) |
| 60 - 90 | 76.9 |
| 90 - 130 | 8.50 |
*Data from Conley, M. L., et al. (2016). Industrial & Engineering Chemistry Research, 55(20), 5859-5866.[1]
Table 3: Product Yields in the Acid-Catalyzed Decomposition of this compound *
| Product | Yield (%) |
| α-Methylstyrene | Major |
| Phenol | Major |
| Cumene Hydroperoxide | Intermediate |
| Acetone | Minor |
| Dimethylbenzyl alcohol | Minor |
*Qualitative yields based on the findings of Conley, M. L., et al. (2016). Quantitative yields are highly dependent on specific reaction conditions such as temperature and reaction time.
Experimental Protocols
This section provides a detailed methodology for studying the acid-catalyzed decomposition of this compound, based on established experimental procedures.
Kinetic Experiments
A typical experimental workflow for kinetic studies is outlined below.
Caption: Experimental workflow for kinetic studies of DCP decomposition.
Methodology:
-
Solution Preparation: A stock solution of this compound and dodecylbenzenesulfonic acid in dodecane is prepared at the desired concentrations (e.g., 0.0589 M DCP and 0.00177 M DBSA).[1]
-
Reaction Setup: The reaction solution is aliquoted into glass ampules, which are then flame-sealed to ensure a closed system.
-
Temperature Control: The sealed ampules are placed in a thermostatted oil bath or heating block maintained at the desired reaction temperature (e.g., 60-130 °C).[1]
-
Sampling: At specific time intervals, an ampule is removed from the bath and immediately quenched in an ice bath to stop the reaction.
-
Sample Preparation for Analysis: The ampule is opened, and the contents are diluted with a suitable solvent (e.g., methanol (B129727) or methylene (B1212753) chloride) for analysis. An internal standard may be added for quantitative analysis.
Analytical Methods
HPLC is a primary technique for quantifying the concentrations of this compound and its decomposition products.
Protocol based on ASTM E1090-97:
-
Instrumentation: A liquid chromatograph equipped with a UV detector set at 254 nm.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.
-
Sample Preparation: The quenched reaction mixture is diluted in the mobile phase or a compatible solvent. For solid samples like resins, an extraction step with a solvent such as methylene chloride is required, followed by solvent exchange to methanol.
-
Quantification: The concentrations of DCP, α-methylstyrene, phenol, and other products are determined by comparing their peak areas to those of calibration standards, often using an internal standard method for improved accuracy.
Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying and quantifying the species in the reaction mixture.
Methodology:
-
Sample Preparation: A small aliquot of the reaction mixture is transferred to an NMR tube, and a deuterated solvent (e.g., CDCl₃) is added.
-
Data Acquisition: ¹H NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: The disappearance of the DCP signal and the appearance of signals corresponding to the products (α-methylstyrene, phenol, etc.) are monitored over time. Integration of the characteristic peaks allows for the determination of the relative concentrations of the components. For example, the methyl protons of DCP, the vinylic protons of α-methylstyrene, and the aromatic protons of phenol have distinct chemical shifts that can be used for quantification.[1]
Conclusion
The acid-catalyzed decomposition of this compound is a complex process with a temperature-dependent kinetic profile. The reaction proceeds through a cumene hydroperoxide intermediate to yield primarily α-methylstyrene and phenol. A thorough understanding of the reaction kinetics and mechanism, as outlined in this guide, is essential for professionals in research and development who utilize or study this important chemical transformation. The provided experimental protocols and analytical methods offer a robust framework for conducting further investigations in this area.
References
Methodological & Application
Application Notes and Protocols: Dicumyl Peroxide as a Crosslinking Agent for Polyethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinked polyethylene (B3416737) (XLPE) is a thermoset material created by chemically modifying polyethylene, transforming it from a thermoplastic to a material with enhanced properties. This transformation is achieved by forming a three-dimensional network structure within the polymer matrix.[1] Dicumyl peroxide (DCP) is a widely utilized organic peroxide for initiating this crosslinking process in various types of polyethylene, including low-density polyethylene (LDPE), linear low-density polyethylene (LLDPE), high-density polyethylene (HDPE), and ultra-high molecular weight polyethylene (UHMWPE).[2][3][4] The resulting XLPE exhibits improved thermal stability, chemical resistance, and mechanical properties, making it suitable for a wide range of applications, such as insulation for electrical wires and cables, hot water pipes, and in the medical field for orthopedic implants.[5][6]
These application notes provide detailed protocols for the crosslinking of polyethylene using this compound and the subsequent characterization of the crosslinked material.
Mechanism of this compound Initiated Crosslinking
The crosslinking of polyethylene with this compound is a free-radical initiated process that occurs at elevated temperatures.[7][8] The mechanism can be summarized in three main steps:
-
Initiation: At temperatures typically between 130°C and 180°C, this compound undergoes thermal decomposition to generate two cumyloxy radicals.[7]
-
Hydrogen Abstraction: The highly reactive cumyloxy radicals abstract hydrogen atoms from the polyethylene backbone, creating polymer macroradicals.[2][7]
-
Crosslink Formation (Termination): Two polymer macroradicals combine to form a stable carbon-carbon bond, resulting in a crosslink between the polyethylene chains.[7]
This process leads to the formation of a three-dimensional network structure, which is responsible for the enhanced properties of XLPE.
Experimental Protocols
Materials and Equipment
-
Polyethylene (e.g., LDPE, LLDPE, HDPE, UHMWPE) powder or pellets
-
This compound (DCP)
-
Internal mixer (e.g., Brabender or Haake type)
-
Hydraulic press with heating and cooling capabilities
-
Molds for sample preparation
-
Analytical balance
-
Xylene or decahydronaphthalene (B1670005) (for gel content analysis)
-
Extraction apparatus (Soxhlet or equivalent)
-
Wire mesh cages (120-mesh)[9]
-
Drying oven (vacuum or convection)
-
Differential Scanning Calorimeter (DSC)
-
Tensile testing machine
Protocol 1: Sample Preparation and Crosslinking
This protocol describes the preparation of crosslinked polyethylene samples using an internal mixer and a hydraulic press.
-
Predrying: Dry the polyethylene resin in an oven at a temperature below its melting point for at least 4 hours to remove any moisture.
-
Mixing:
-
Set the internal mixer to a temperature that allows for the melting and mixing of the polyethylene but is below the decomposition temperature of DCP (e.g., 110-120°C).
-
Add the dried polyethylene to the mixer and allow it to melt and homogenize.
-
Add the desired amount of this compound (typically ranging from 0.5 to 3.0 wt%) to the molten polyethylene and mix until a uniform distribution is achieved.[10][11] The mixing time will depend on the equipment and batch size.
-
-
Molding and Curing (Crosslinking):
-
Preheat the hydraulic press to the crosslinking temperature, which should be above the decomposition temperature of DCP (e.g., 170-180°C).[10][12]
-
Place the polyethylene/DCP blend into a preheated mold.
-
Transfer the mold to the hot press and apply a low pressure to allow the material to melt and fill the mold completely.
-
Increase the pressure to the desired level (e.g., 10-15 MPa) and maintain the temperature for a specific curing time (e.g., 10-30 minutes) to ensure complete crosslinking.[10][12]
-
Cool the mold under pressure to solidify the crosslinked polyethylene sheet.
-
-
Sample Conditioning:
-
Remove the crosslinked polyethylene sheet from the mold.
-
Condition the samples at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before characterization.
-
Protocol 2: Determination of Gel Content (ASTM D2765)
The gel content is a measure of the degree of crosslinking and represents the insoluble fraction of the polymer after extraction with a suitable solvent. The standard test method is ASTM D2765.[13][14][15][16]
-
Sample Preparation:
-
Extraction:
-
Drying and Weighing:
-
After extraction, remove the cage and wash it with fresh, hot solvent.
-
Dry the cage containing the extracted sample in a vacuum oven at a temperature below the melting point of the polyethylene until a constant weight is achieved.
-
-
Calculation:
-
Calculate the gel content using the following formula:
-
Gel Content (%) = (Weight of dried sample after extraction / Initial weight of sample) x 100
-
-
Data Presentation
The following tables summarize the effect of this compound concentration on the properties of various types of polyethylene.
Table 1: Effect of DCP Concentration on the Gel Content of Polyethylene
| Polyethylene Type | DCP Concentration (wt%) | Gel Content (%) | Reference |
| LDPE | 0.0 | 0 | [5] |
| 0.5 | ~65 | [5] | |
| 1.0 | ~78 | [5] | |
| 1.5 | ~85 | [5] | |
| 2.0 | ~88 | [5] | |
| HDPE | 1.0 | ~50 | [10] |
| 2.0 | ~65 | [10] | |
| 3.0 | 73.9 | [10] | |
| LLDPE | 1.0 | >80 | [17] |
| 2.0 | >80 | [17] |
Table 2: Effect of DCP Concentration on Thermal Properties of Low-Density Polyethylene (LDPE)
| DCP Concentration (wt%) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (%) | Reference |
| 0.0 | 110.5 | 96.5 | 45.1 | [5] |
| 0.5 | 109.8 | 95.8 | 43.2 | [5] |
| 1.0 | 109.2 | 95.1 | 41.5 | [5] |
| 1.5 | 108.5 | 94.5 | 40.1 | [5] |
| 2.0 | 108.1 | 94.0 | 39.2 | [5] |
Table 3: Effect of DCP Concentration on Mechanical Properties of Low-Density Polyethylene (LDPE)
| DCP Concentration (wt%) | Maximum Tensile Stress (MPa) | Elongation at Break (%) | Reference | | :--- | :--- | :--- | :--- |[5] | | 0.0 | 10.2 | 550 |[5] | | 0.5 | 11.5 | 450 |[5] | | 1.0 | 12.8 | 380 |[5] | | 1.5 | 13.5 | 320 |[5] | | 2.0 | 14.1 | 280 |[5] |
Discussion
The addition of this compound and subsequent curing leads to a significant increase in the gel content of polyethylene, indicating the formation of a crosslinked network.[5] As the DCP concentration increases, the degree of crosslinking also increases, which in turn affects the material's properties.
The thermal properties of polyethylene are altered by crosslinking. The melting temperature, crystallization temperature, and degree of crystallinity all tend to decrease with increasing DCP content.[4][5][10][12] This is because the crosslinks hinder the folding of macromolecular chains, leading to the formation of smaller and more imperfect crystals.[12]
The mechanical properties are also significantly influenced. While the tensile strength generally increases with higher DCP concentrations, the elongation at break decreases.[4][5] This is because the crosslinked network restricts the mobility of the polymer chains, making the material stronger but less ductile.
Conclusion
This compound is an effective crosslinking agent for polyethylene, enabling the tailoring of its properties for specific applications. By carefully controlling the DCP concentration and curing conditions, researchers can systematically modify the degree of crosslinking to achieve the desired balance of thermal and mechanical properties. The protocols and data presented in these application notes provide a foundation for the successful implementation of DCP-initiated crosslinking of polyethylene in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. publications.iupac.org [publications.iupac.org]
- 9. scribd.com [scribd.com]
- 10. Study on Cross-linking Behavior and Crystallization Behavior of this compound Crosslinked High-density Polyethylene [plaschina.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. ajol.info [ajol.info]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Dicumyl Peroxide Vulcanization of EPDM Rubber
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene Propylene Diene Monomer (EPDM) rubber is a synthetic elastomer renowned for its outstanding resistance to heat, ozone, weathering, and polar substances. To achieve these desirable properties, the raw EPDM polymer must undergo a process called vulcanization, or curing, which creates a cross-linked, three-dimensional network structure within the rubber matrix. Dicumyl peroxide (DCP) is a widely used organic peroxide for initiating this process.
Peroxide vulcanization results in the formation of stable carbon-carbon (C-C) cross-links, which have higher bond energy compared to the sulfur-based linkages formed in conventional sulfur vulcanization.[1][2] This imparts superior thermal stability, low compression set, and excellent aging characteristics to the EPDM vulcanizates, making them suitable for demanding applications in the automotive, construction, and pharmaceutical industries.[1][2]
These application notes provide a comprehensive overview of the vulcanization of EPDM rubber using this compound, including typical formulations, detailed experimental protocols for compound preparation and testing, and an analysis of the resulting material properties.
Vulcanization Chemistry and Mechanism
The vulcanization of EPDM with this compound is a free-radical chain reaction initiated by the thermal decomposition of the peroxide.[1][2]
The process can be summarized in three key steps:
-
Initiation: At elevated temperatures (typically 160-180°C), this compound undergoes homolytic cleavage of the oxygen-oxygen bond to form two cumyloxy radicals.[1][2]
-
Hydrogen Abstraction: These highly reactive cumyloxy radicals abstract hydrogen atoms from the EPDM polymer chains, creating polymer radicals (macro-radicals).[1][2]
-
Cross-linking: The polymer macro-radicals then combine with each other to form stable carbon-carbon cross-links between the polymer chains, resulting in a three-dimensional network.[1][2]
Co-agents, such as triallyl isocyanurate (TAIC), are often incorporated into the formulation to enhance the efficiency of the cross-linking reaction and improve the final properties of the vulcanizate.[1][2]
Figure 1: this compound Vulcanization Mechanism of EPDM.
Typical Formulations
The properties of the final EPDM vulcanizate can be tailored by adjusting the formulation. A typical formulation includes the EPDM polymer, a peroxide curing agent, co-agents, fillers, plasticizers, and other processing aids. All parts are expressed in parts per hundred of rubber (phr).
| Component | Function | Typical phr Range | Example |
| EPDM Polymer | Base Elastomer | 100 | 100 |
| This compound (DCP) | Curing Agent | 1.8 - 5.2 | 4.0 |
| Triallyl Isocyanurate (TAIC) | Co-agent | 0.5 - 8.0 | 2.0 |
| Carbon Black (e.g., N550) | Reinforcing Filler | 80 - 150 | 120 |
| Calcined Clay | Non-reinforcing Filler | 15 - 40 | 25 |
| Paraffinic Oil | Plasticizer/Processing Aid | 51 - 76 | 60 |
| Zinc Oxide | Activator | 4.5 - 10.5 | 5.0 |
| Stearic Acid | Processing Aid | 0.5 - 6.5 | 1.0 |
| Antioxidant (e.g., RD, MB) | Protects against degradation | 1.0 - 6.5 | 2.0 |
Experimental Protocols
The following protocols outline the procedures for the preparation and testing of DCP-cured EPDM rubber.
Compounding of EPDM Rubber
This protocol is based on the principles outlined in ASTM D3182.
Equipment:
-
Internal mixer (e.g., Brabender) or a two-roll mill
-
Analytical balance
Procedure:
A two-stage mixing process is recommended to prevent premature vulcanization (scorch).
Stage 1: Masterbatch Preparation
-
Set the internal mixer temperature to 80-90°C and the rotor speed to 50-60 rpm.
-
Add the EPDM rubber to the mixing chamber and masticate for 1-2 minutes until a band is formed.
-
Incrementally add the zinc oxide, stearic acid, fillers (carbon black, clay), and paraffinic oil. Ensure each component is well dispersed before adding the next.
-
Mix for a total of 8-10 minutes until a homogenous masterbatch is achieved.
-
Sheet out the masterbatch on a two-roll mill and allow it to cool to room temperature.
Stage 2: Final Mixing
-
Set the internal mixer or two-roll mill temperature to a lower temperature (e.g., 80°C) to avoid premature curing.
-
Add the cooled masterbatch to the mixer.
-
Add the this compound and any co-agents (e.g., TAIC).
-
Mix for a short duration (2-4 minutes) until the curing agents are uniformly dispersed.
-
Sheet out the final compound on a two-roll mill to a thickness of approximately 2 mm.
-
Store the compounded rubber at room temperature for at least 16 hours but no more than 24 hours before vulcanization.
Vulcanization (Curing)
Equipment:
-
Compression molding press with heated platens
-
Mold for test specimens (e.g., 150 x 150 x 2 mm)
-
Mold release agent
Procedure:
-
Preheat the compression molding press to the desired vulcanization temperature (e.g., 170-180°C).
-
Apply a thin layer of mold release agent to the mold surfaces.
-
Cut the unvulcanized EPDM sheet to the approximate size of the mold cavity and place it in the mold.
-
Place the mold in the preheated press.
-
Apply a low pressure to allow the rubber to flow and fill the mold cavity. "Bump" the press (open and close it quickly) a few times to release any trapped air.
-
Apply the full molding pressure (e.g., 10-15 MPa).
-
Cure for the optimal vulcanization time (t90) as determined by rheometry (see section 4.3). A typical curing time is around 12 minutes at 170°C.
-
After the curing time has elapsed, open the press and carefully remove the mold.
-
Remove the vulcanized EPDM sheet from the mold and cool it to room temperature on a flat surface or in water.
-
Allow the vulcanized sheets to condition at room temperature for at least 16 hours before testing.
Determination of Curing Characteristics (Rheometry)
This protocol follows the principles of ASTM D5289.
Equipment:
-
Moving Die Rheometer (MDR)
Procedure:
-
Set the MDR test temperature to the intended vulcanization temperature (e.g., 170°C).
-
Place a sample of the uncured EPDM compound (approximately 5 g) into the die cavity.
-
Start the test. The instrument will oscillate one of the dies and measure the torque required.
-
The test will generate a rheograph (cure curve) of torque versus time.
-
From the cure curve, determine the following parameters:
-
Minimum Torque (ML): An indicator of the compound's viscosity.
-
Maximum Torque (MH): Related to the stiffness and cross-link density of the fully cured rubber.
-
Scorch Time (ts2): The time at which vulcanization begins.
-
Optimal Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal state of cure.
-
Tensile Properties Testing
This protocol is based on ASTM D412.
Equipment:
-
Tensile testing machine with a suitable load cell
-
Die for cutting dumbbell-shaped specimens (e.g., ASTM Die C)
-
Thickness gauge
Procedure:
-
Cut at least three dumbbell-shaped specimens from the vulcanized EPDM sheet.
-
Measure the thickness and width of the narrow section of each specimen at three points and calculate the average cross-sectional area.
-
Set the grip separation speed on the tensile testing machine to 500 ± 50 mm/min.
-
Mount the specimen in the grips of the testing machine.
-
Start the test and record the force and elongation until the specimen breaks.
-
From the stress-strain curve, determine:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus at 100% Elongation: The stress required to elongate the specimen to 100% of its original length.
-
Hardness Testing
This protocol follows ASTM D2240.
Equipment:
-
Durometer (Shore A scale is typically used for EPDM)
Procedure:
-
Place the vulcanized EPDM sheet on a flat, hard surface. If the sheet is thinner than 6 mm, stack multiple layers to achieve the required thickness.
-
Hold the durometer perpendicular to the surface of the specimen.
-
Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the specimen.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take at least five measurements at different locations on the specimen and calculate the average.
Compression Set Testing
This protocol is based on ASTM D395, Method B.
Equipment:
-
Compression set device (jig)
-
Spacers to provide 25% deflection
-
Oven
-
Thickness gauge
Procedure:
-
Cut circular test specimens from the vulcanized EPDM sheet.
-
Measure the initial thickness of the specimens.
-
Place the specimens in the compression set device between the spacers.
-
Tighten the bolts of the device until the plates are in firm contact with the spacers, compressing the specimens by 25%.
-
Place the loaded device in an oven at a specified temperature (e.g., 125°C or 150°C) for a set time (e.g., 22 or 70 hours).
-
After the specified time, remove the device from the oven and disassemble it.
-
Remove the specimens from the device and allow them to cool at room temperature for 30 minutes.
-
Measure the final thickness of the specimens.
-
Calculate the compression set as a percentage of the original deflection.
Determination of Cross-link Density by Swelling Method
This protocol is based on the principles of the Flory-Rehner equation.
Equipment:
-
Analytical balance (accurate to 0.1 mg)
-
Vials with airtight caps
-
Solvent (e.g., Toluene)
-
Drying oven
Procedure:
-
Cut a small piece of the vulcanized EPDM sample (approximately 0.2 g).
-
Accurately weigh the dry sample (W_d).
-
Place the sample in a vial and add a sufficient amount of toluene (B28343) to completely immerse it.
-
Seal the vial and allow the sample to swell at room temperature in the dark for 72 hours, or until equilibrium is reached.
-
After the swelling period, quickly remove the sample, blot the surface with filter paper to remove excess solvent, and immediately weigh the swollen sample (W_s).
-
Dry the sample in an oven at 70°C under vacuum until a constant weight is achieved. This is the weight of the dried rubber network (W_dr).
-
Calculate the volume fraction of rubber in the swollen gel (V_r) and then the cross-link density using the Flory-Rehner equation.
Data Presentation
The following tables summarize typical data obtained from the characterization of DCP-cured EPDM.
Table 1: Curing Characteristics at 170°C (MDR)
| Parameter | Unit | Value |
| Minimum Torque (ML) | dNm | 0.5 - 1.5 |
| Maximum Torque (MH) | dNm | 4.0 - 6.0 |
| Scorch Time (ts2) | min | 1.5 - 2.5 |
| Optimal Cure Time (t90) | min | 8.0 - 15.0 |
Table 2: Physical and Mechanical Properties
| Property | Standard | Unit | Typical Value |
| Tensile Strength | ASTM D412 | MPa | 10 - 20 |
| Elongation at Break | ASTM D412 | % | 300 - 600 |
| Modulus at 100% | ASTM D412 | MPa | 2.0 - 4.0 |
| Hardness | ASTM D2240 | Shore A | 60 - 80 |
| Compression Set (22h @ 125°C) | ASTM D395 | % | 15 - 30 |
| Cross-link Density | Swelling | mol/cm³ | 1.0 - 3.0 x 10⁻⁴ |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental work.
Figure 2: Experimental Workflow for EPDM Vulcanization.
Conclusion
The use of this compound for the vulcanization of EPDM rubber provides a robust method for producing high-performance elastomers with excellent thermal stability and low compression set. By carefully controlling the formulation and processing conditions as outlined in these protocols, researchers can develop and characterize EPDM materials tailored for a wide range of demanding applications. The provided experimental procedures, based on established ASTM standards, offer a reliable framework for achieving consistent and reproducible results.
References
Application Notes and Protocols for Dicumyl Peroxide Initiated Polymerization of Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polystyrene is a versatile polymer with wide-ranging applications in research and development, including the formulation of drug delivery systems, medical device components, and as a substrate for cell culture. The synthesis of polystyrene with tailored molecular weights and distributions is crucial for optimizing its performance in these applications. Free-radical polymerization is a common and effective method for synthesizing polystyrene, and dicumyl peroxide (DCP) is a frequently used initiator for this process, particularly at elevated temperatures.
This compound is a symmetrical peroxide that thermally decomposes to generate two cumyloxyl radicals. These primary radicals can then initiate the polymerization of styrene (B11656) monomers. The concentration of the initiator plays a critical role in determining the final molecular weight of the polymer; higher initiator concentrations generally lead to the formation of shorter polymer chains and thus a lower average molecular weight. This document provides detailed protocols for the bulk and solution polymerization of styrene using this compound as the initiator.
Mechanism of Polymerization
The this compound-initiated free-radical polymerization of styrene proceeds through the canonical steps of initiation, propagation, and termination.
-
Initiation: The process begins with the thermal decomposition of this compound (DCP) into two highly reactive cumyloxyl radicals. This homolytic cleavage of the oxygen-oxygen bond is the rate-determining step of initiation. The resulting cumyloxyl radical then adds to the vinyl group of a styrene monomer, forming a new carbon-centered radical.
-
Propagation: The newly formed monomer radical rapidly adds to another styrene monomer, and this process repeats, leading to the growth of the polymer chain.
-
Termination: The growth of the polymer chain is terminated by the combination or disproportionation of two growing polymer chains, or by chain transfer to the monomer, solvent, or initiator.
Data Presentation
The concentration of this compound has a significant impact on the molecular weight and polydispersity index (PDI) of the resulting polystyrene. The following table provides representative data illustrating the expected inverse relationship between initiator concentration and polymer molecular weight.
| Initiator Concentration (mol/L) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0.005 | 150,000 | 300,000 | 2.0 |
| 0.01 | 100,000 | 210,000 | 2.1 |
| 0.02 | 75,000 | 165,000 | 2.2 |
| 0.05 | 40,000 | 92,000 | 2.3 |
Note: The data presented in this table is illustrative of the general trend observed in free-radical polymerization and may vary depending on specific experimental conditions such as temperature, reaction time, and monomer purity.
Experimental Protocols
Protocol 1: Bulk Polymerization of Styrene
This protocol describes the polymerization of styrene in the absence of a solvent.
Materials:
-
Styrene monomer
-
This compound (DCP)
-
Inhibitor removal columns (e.g., packed with activated basic alumina)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or argon gas inlet
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Monomer Purification: Pass the styrene monomer through an inhibitor removal column to remove the polymerization inhibitor (typically 4-tert-butylcatechol).
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the purified styrene monomer.
-
Initiator Addition: Weigh the desired amount of this compound and add it to the flask containing the styrene monomer. Stir the mixture until the initiator is completely dissolved.
-
Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 110-130°C) using a heating mantle or oil bath, while stirring continuously. The viscosity of the solution will increase as the polymerization proceeds.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity. For a more quantitative analysis, small aliquots can be withdrawn at different time points (if the setup allows) and the conversion can be determined gravimetrically after precipitation and drying.
-
Termination and Precipitation: After the desired reaction time (typically several hours), cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (at least 10 times the volume of the polymer solution) while stirring vigorously. The polystyrene will precipitate as a white solid.
-
Purification: Continue stirring the suspension for about 30 minutes to ensure complete precipitation and to wash the polymer.
-
Isolation: Collect the precipitated polystyrene by vacuum filtration using a Büchner funnel. Wash the polymer cake with fresh methanol several times to remove any unreacted monomer and initiator byproducts.
-
Drying: Dry the purified polystyrene in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Solution Polymerization of Styrene
This protocol describes the polymerization of styrene in a solvent, which allows for better temperature control and lower viscosity of the reaction medium.
Materials:
-
Styrene monomer
-
This compound (DCP)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inhibitor removal columns
-
Three-neck round-bottom flask with a reflux condenser, thermometer, and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Methanol
-
Beaker
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Purification: Purify the styrene monomer by passing it through an inhibitor removal column.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, thermometer, and inert gas inlet, add the desired amount of anhydrous toluene.
-
Reagent Addition: Add the purified styrene monomer to the toluene, followed by the desired amount of this compound. Stir the mixture to ensure homogeneity.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 20-30 minutes. Maintain a gentle flow of the inert gas throughout the reaction.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 110-130°C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction temperature using the thermometer. The polymerization can be followed by taking aliquots at different intervals and analyzing for monomer conversion.
-
Termination and Precipitation: Once the desired polymerization time is reached, cool the flask to room temperature. Precipitate the polystyrene by slowly pouring the reaction mixture into a large volume of methanol with constant stirring.
-
Purification: Allow the precipitate to stir in methanol for at least 30 minutes.
-
Isolation: Filter the solid polystyrene using a Büchner funnel and wash it thoroughly with methanol.
-
Drying: Dry the polymer in a vacuum oven at 50-60°C to a constant weight.
Visualizations
Caption: Mechanism of this compound initiated polymerization of styrene.
Caption: Experimental workflow for the polymerization of styrene.
Application Notes and Protocols: Dicumyl Peroxide Concentration for Curing Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of dicumyl peroxide (DCP) as a crosslinking agent for silicone elastomers, specifically those based on polydimethylsiloxane (B3030410) (PDMS). This document outlines the effects of varying DCP concentrations on the curing process and the final properties of the cured silicone, offering detailed experimental protocols and insights into the underlying chemical mechanisms.
Introduction to this compound Curing
This compound is a widely used organic peroxide for the high-temperature vulcanization of silicone rubber.[1][2] The curing process, initiated by the thermal decomposition of DCP, results in the formation of a stable three-dimensional crosslinked network.[3][4] This process is critical in determining the mechanical and thermal properties of the final silicone elastomer product. The concentration of DCP is a key parameter that influences the curing kinetics, crosslink density, and ultimately, the performance of the cured material.[3][5]
Effect of this compound Concentration on Curing and Material Properties
The concentration of this compound significantly impacts both the curing process and the final characteristics of the silicone elastomer. Generally, increasing the DCP concentration leads to a faster cure rate and a higher crosslink density, which in turn affects the mechanical properties of the material.[3] However, there is a limit to the effectiveness of increasing DCP concentration, as a plateau in the crosslink state can be reached.[3][5]
Curing Kinetics
An increase in DCP concentration generally leads to a shorter optimal cure time (t90).[3] This is due to the higher availability of free radicals generated from the peroxide decomposition, which accelerates the crosslinking reaction.[3] However, at very high concentrations (e.g., above 0.70 phr), the effect on the optimal cure time may become less pronounced, especially at higher curing temperatures (>170 °C).[3][5]
Mechanical Properties
The mechanical properties of the cured silicone elastomer are directly related to the crosslink density, which is influenced by the DCP concentration. A higher concentration of DCP typically results in increased hardness and modulus, while elongation at break may decrease. It is important to optimize the DCP concentration to achieve the desired balance of properties for a specific application.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound concentration on the curing characteristics and mechanical properties of silicone elastomers.
Table 1: Effect of this compound Concentration on Optimal Cure Time (t90) at Different Temperatures
| DCP Concentration (phr) | Optimal Cure Time (t90) at 140°C (min) | Optimal Cure Time (t90) at 160°C (min) | Optimal Cure Time (t90) at 180°C (min) |
| 0.21 | ~25 | ~10 | ~5 |
| 0.35 | ~18 | ~7 | ~3 |
| 0.49 | ~13 | ~5 | ~2.5 |
| 0.70 | ~10 | ~4 | ~2 |
| 1.00 | ~7 | ~3 | ~1.5 |
| 1.50 | ~5 | ~2.5 | ~1 |
Data is approximated from graphical representations in the cited literature.[3]
Table 2: Starting Formulations for Silicone Elastomer Curing with this compound
| Component | Concentration (phr) | Purpose |
| Silicone Polymer (VMQ) | 100 | Base Polymer |
| This compound (40% active) | 1.25 - 2.5 | Crosslinking Agent |
| Filler (e.g., Fumed Silica) | Variable | Reinforcement |
| Zinc Oxide | 5.0 | Activator/Stabilizer |
| Antioxidant | 0.5 | Thermal Stability |
phr = parts per hundred rubber[1]
Experimental Protocols
Protocol for Preparation and Curing of Silicone Elastomer Samples
This protocol describes the preparation of silicone elastomer compounds with varying concentrations of this compound and their subsequent curing.
Materials:
-
High consistency silicone rubber (e.g., polydimethylsiloxane, PDMS)
-
This compound (DCP), 99.9% purity[3]
-
Two-roll mill[3]
-
Compression molding press
-
Molds for test specimens
Procedure:
-
Mastication of Silicone Rubber: Place the silicone rubber on a two-roll mill and masticate until a uniform band is formed.
-
Incorporation of this compound:
-
Accurately weigh the desired amount of this compound. Typical concentrations to investigate range from 0.21 to 1.50 phr of pure DCP.[3]
-
Slowly add the DCP to the silicone rubber on the mill.
-
Continue milling until the DCP is homogeneously dispersed within the rubber. This is typically achieved in about 10 minutes.[6]
-
-
Compounding: To ensure homogeneity, cut the rubber from the roll, roll it up, and re-introduce it to the mill in the opposite direction. Repeat this process approximately 10 times.[6]
-
Storage: Store the compounded silicone at a low temperature (<5 °C) to prevent premature curing.[3]
-
Curing:
-
Preheat the compression molding press to the desired curing temperature (e.g., 160 °C).[3]
-
Place the uncured silicone compound into the mold.
-
Close the press and apply pressure.
-
Cure for the predetermined optimal cure time (t90), which will vary depending on the DCP concentration and temperature.
-
-
Post-Curing: For some applications, a post-curing step (e.g., 4 hours at 200 °C) may be performed to remove volatile by-products and improve the stability of the material.[6]
Protocol for Characterization of Curing Behavior using a Rubber Process Analyzer (RPA)
This protocol outlines the use of a Rubber Process Analyzer (RPA) or a Moving Die Rheometer (MDR) to determine the curing characteristics of the silicone compounds.
Equipment:
-
Rubber Process Analyzer (RPA) or Moving Die Rheometer (MDR)[3]
Procedure:
-
Sample Preparation: Place a small, uncured sample of the silicone compound into the test cavity of the RPA.
-
Test Parameters:
-
Data Acquisition: Start the test and record the torque as a function of time. The instrument software will generate a cure curve.
-
Analysis: From the cure curve, determine the following parameters:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured material.
-
Scorch Time (ts2): The time it takes for the torque to rise by 2 units from the minimum torque, indicating the onset of curing.
-
Optimal Cure Time (t90): The time required to reach 90% of the maximum torque, representing the time to achieve a nearly complete cure.[3]
-
Visualizations
Chemical Curing Pathway
The following diagram illustrates the radical-initiated crosslinking of polydimethylsiloxane (PDMS) using this compound.
Caption: this compound curing mechanism for PDMS.
Experimental Workflow
The following diagram outlines the typical experimental workflow for preparing and characterizing DCP-cured silicone elastomers.
References
- 1. harwick.com [harwick.com]
- 2. akrochem.com [akrochem.com]
- 3. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hoffmann-mineral.com [hoffmann-mineral.com]
Application Notes and Protocols: Dicumyl Peroxide in Ethylene Vinyl Acetate (EVA) Foams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dicumyl peroxide (DCP) as a chemical crosslinking agent in the production of ethylene (B1197577) vinyl acetate (B1210297) (EVA) foams. This document details the chemical mechanisms, experimental protocols, and the influence of DCP concentration on the final properties of EVA foams, supported by quantitative data and visual diagrams.
Introduction
Ethylene vinyl acetate (EVA) foams are widely utilized in various industries, including footwear, sports equipment, and packaging, owing to their excellent cushioning, flexibility, and lightweight properties. The performance characteristics of EVA foams are significantly influenced by the degree of crosslinking of the polymer matrix. This compound (DCP) is a commonly used organic peroxide that serves as an effective crosslinking agent for EVA.[1] Upon thermal decomposition, DCP initiates a free-radical reaction that forms a three-dimensional network structure within the EVA, enhancing its mechanical strength, elasticity, and durability.[1]
Mechanism of Action: DCP-Induced Crosslinking of EVA
The crosslinking of EVA using this compound is a thermally induced process that proceeds via a free-radical mechanism. The key steps are as follows:
-
Thermal Decomposition of DCP: When heated within its effective decomposition range (typically 135-175°C), this compound undergoes homolytic cleavage to form two highly reactive cumyloxy radicals.[1]
-
Hydrogen Abstraction: These cumyloxy radicals abstract hydrogen atoms from the EVA polymer chains, creating macro-radicals on the polymer backbone.
-
Polymer Crosslinking: The EVA macro-radicals then combine with each other to form stable carbon-carbon crosslinks between the polymer chains.
-
By-product Formation: The cumyloxy radicals can also undergo a beta-scission reaction to produce acetophenone (B1666503) and a methyl radical, or they can abstract a hydrogen to form 2-phenyl-2-propanol (B165765) (cumyl alcohol).[2][3]
This process transforms the thermoplastic EVA into a thermoset material with a stable, three-dimensional network, which is crucial for trapping the gas generated by a blowing agent during the foaming process and for the final properties of the foam.[1]
Quantitative Data: Effect of DCP Concentration on EVA Foam Properties
The concentration of this compound, typically expressed in parts per hundred of resin (phr), is a critical parameter that directly influences the final properties of the EVA foam. A higher DCP concentration generally leads to a higher crosslinking density, which in turn affects the mechanical and physical properties.
Table 1: Typical DCP Dosage for EVA Foams
| Foam Type | Expansion Ratio | Typical DCP Dosage (phr) |
| Standard Expansion | 3-5x | 0.5 - 1.2[1] |
| High Expansion | 7-10x | 0.3 - 0.8[1] |
Table 2: Influence of DCP Concentration on EVA Foam Properties (Compiled Data)
| Property | Low DCP (≈0.5 phr) | High DCP (≈1.0 phr) | General Trend with Increasing DCP |
| Density | May be lower due to higher expansion | May be higher due to restricted expansion | Can increase as higher crosslinking restricts foam expansion. |
| Hardness (Shore C) | Softer | Harder | Increases.[4] |
| Tensile Strength | Lower | Higher | Increases (an improvement of 30-50% can be expected).[1] |
| Elongation at Break | Higher | Lower | Decreases. |
| Rebound Resilience | Lower | Higher | Increases (an enhancement of 15-20% can be observed).[1] |
| Compression Set | Higher (less recovery) | Lower (better recovery) | Decreases (improves). |
| Melt Strength | Lower | Higher | Increases, leading to improved bubble wall integrity (up to 27% improvement).[1] |
Disclaimer: The values presented in Table 2 are compiled from various sources and represent general trends. Absolute values can vary significantly based on the specific grade of EVA, other additives in the formulation (e.g., fillers, blowing agents, activators), and processing conditions.
Experimental Protocols
This section provides a general protocol for the preparation of crosslinked EVA foam using this compound in a laboratory setting.
Materials and Equipment
-
Ethylene Vinyl Acetate (EVA) resin (specify VA content and melt flow index)
-
This compound (DCP)
-
Blowing agent (e.g., Azodicarbonamide (B1663908) - ADC)
-
Activator (e.g., Zinc Oxide - ZnO)
-
Processing aid (e.g., Stearic Acid)
-
Internal mixer (e.g., Brabender or Haake type) or two-roll mill
-
Compression molding press with heating and cooling capabilities
-
Molds of desired dimensions
Experimental Workflow
Step-by-Step Procedure
-
Compounding:
-
Set the temperature of the internal mixer or two-roll mill to a range where the EVA will soften but the DCP will not prematurely decompose (e.g., 90-120°C).
-
Add the EVA resin, zinc oxide, and stearic acid to the mixer and blend until a homogeneous mixture is obtained.
-
Add the azodicarbonamide blowing agent and continue mixing.
-
In the final stage of mixing, add the this compound and mix for a short duration (e.g., 2-3 minutes) to ensure even dispersion without significant premature crosslinking.
-
-
Molding and Foaming:
-
Take a predetermined amount of the compounded material and place it into a preheated mold.
-
Place the mold in the compression molding press, preheated to the foaming and crosslinking temperature (e.g., 160-175°C).
-
Apply a specific pressure (e.g., 120-180 kg/cm ²) for a set time (e.g., 15-25 minutes) to allow for simultaneous crosslinking and decomposition of the blowing agent.
-
Release the pressure and open the mold to allow the foam to expand.
-
-
Cooling and Conditioning:
-
Remove the expanded foam from the mold and allow it to cool to room temperature.
-
Condition the samples for at least 24 hours under standard laboratory conditions before characterization.
-
-
Characterization:
-
Density: Measure according to ASTM D3575.
-
Hardness: Measure using a Shore C or Asker C durometer according to ASTM D2240.
-
Tensile Strength and Elongation at Break: Test according to ASTM D412.
-
Compression Set: Evaluate according to ASTM D395.
-
Cell Structure: Analyze using Scanning Electron Microscopy (SEM).
-
Logical Relationships and Troubleshooting
The interplay between DCP concentration, processing parameters, and final foam properties is crucial for achieving the desired product characteristics.
Troubleshooting:
-
Poor Foam Expansion/High Density: This could be due to excessive DCP concentration, leading to a very high melt viscosity that restricts expansion. Consider reducing the DCP level.
-
Cell Collapse/Coarse Cell Structure: Insufficient crosslinking may be the cause, resulting in low melt strength. Increase the DCP concentration or optimize the curing time and temperature.
-
Brittle Foam: Over-crosslinking can lead to reduced flexibility and elongation. Reduce the DCP concentration.
-
Surface Blemishes/Odor: This may be due to the formation of by-products like acetophenone. Ensure proper ventilation and consider using alternative peroxides for sensitive applications.[2]
References
Quantification of Crosslink Density in Dicumyl Peroxide Cured Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The crosslink density is a critical parameter in polymer science, defining the number of crosslinks per unit volume. In polymers cured with dicumyl peroxide (DCP), the degree of crosslinking profoundly influences the material's mechanical, thermal, and chemical properties. Precise quantification of crosslink density is therefore essential for materials development, quality control, and ensuring the performance of polymer-based products in various applications, including in the pharmaceutical and medical device industries.
This document provides detailed application notes and protocols for the most common methods used to quantify the crosslink density of DCP-cured polymers: equilibrium swelling (Flory-Rehner equation), Dynamic Mechanical Analysis (DMA), and Mooney-Rivlin analysis from stress-strain data.
This compound (DCP) Crosslinking Mechanism
This compound is a widely used organic peroxide for the crosslinking of various polymers. The process is initiated by the thermal decomposition of DCP, which generates highly reactive free radicals. These radicals then abstract hydrogen atoms from the polymer chains, creating polymer radicals. The subsequent combination of these polymer radicals forms stable carbon-carbon crosslinks, resulting in a three-dimensional network structure. The efficiency of crosslinking is dependent on factors such as temperature, DCP concentration, and the specific polymer being cured.[1]
Below is a diagram illustrating the key steps in the DCP crosslinking process.
References
Application Note: Determination of Residual Dicumyl Peroxide in Polymers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of residual dicumyl peroxide (DCP) in various polymer matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This compound is a common crosslinking agent used in the production of polymers such as polyethylene (B3416737) (PE) and ethylene (B1197577) vinyl acetate (B1210297) (EVA).[1] Knowledge of the residual peroxide content is crucial for regulating the degree of crosslinking and ensuring the safety and performance of the final cured product, as residual amounts can affect end-use applications.[1] This document provides a comprehensive experimental protocol, including sample preparation, HPLC conditions, and quantification methods, along with a summary of expected analytical performance.
Introduction
This compound is widely utilized as a crosslinking agent in the polymer industry to enhance the thermal, chemical, and mechanical properties of materials like polyethylene.[2][3] The crosslinking process is initiated by the thermal decomposition of DCP, which generates free radicals that create carbon-carbon bonds between polymer chains.[2] However, unreacted or residual DCP can remain in the polymer after curing. The presence of residual DCP and its decomposition products, such as dimethylbenzyl alcohol and acetophenone, can impact the material's properties and may be a concern for specific applications, particularly in the pharmaceutical and food contact industries.[1] Therefore, a reliable analytical method for the determination of residual DCP is essential for quality control and regulatory compliance. This application note describes a validated HPLC-UV method for this purpose.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of residual this compound in polymer samples.
Caption: Experimental workflow for HPLC analysis of residual this compound in polymers.
Experimental Protocols
Sample Preparation
A robust sample preparation procedure is critical for the accurate determination of residual DCP. The following protocol is based on established methods.[1]
-
Cryogenic Grinding: To ensure a representative sample and facilitate efficient extraction, the polymer sample should be cryogenically ground.
-
Pre-cool a freezer/mill with liquid nitrogen.
-
Place approximately 1.5 g of the polymer sample into a stainless-steel sample vial.
-
Cool the vial in the freezer/mill for 4-5 minutes.
-
Pulverize the sample for 3-4 minutes.
-
Allow the pulverized sample to warm to ambient temperature under a stream of dry air or nitrogen to prevent moisture condensation.[1]
-
-
Extraction:
-
Weigh approximately 2.0 g of the cryogenically ground polymer into a glass bottle with a PTFE-lined screw cap.
-
Add 30 mL of methylene (B1212753) chloride for the extraction of this compound and dimethylbenzyl alcohol. For acetophenone, a separate sample should be extracted with methanol.[1]
-
Cap the bottle and shake. Allow it to stand at room temperature for 18 hours with occasional shaking to ensure complete extraction.[1]
-
-
Sample Concentration and Reconstitution:
-
Filter the extract through a medium porosity sintered-glass filter.
-
The filtrate is then concentrated.
-
The residue is redissolved in methanol for HPLC analysis.[1]
-
-
Final Preparation:
-
Filter the reconstituted sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
-
HPLC Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound.
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatograph |
| Detector | UV-Vis Detector |
| Wavelength | 254 nm[1] |
| Column | Reversed-phase octadecylsilane (B103800) (ODS/C18) |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 85:15 v/v)[4][5] |
| Flow Rate | Isocratic elution at a constant flow rate |
| Injection Volume | 10 µL[1] |
Calibration and Quantification
An internal standard method is recommended for accurate quantification to compensate for variations in sample preparation and injection volume.[1]
-
Internal Standard Selection: Dibutyl phthalate (B1215562) can be used as an internal standard for the analysis of this compound.[1]
-
Calibration Standards:
-
Prepare a stock solution of recrystallized this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution and adding a constant concentration of the internal standard to each.
-
-
Quantification:
-
The concentration of this compound in the sample is determined by comparing the peak height or area ratio of this compound to the internal standard in the sample chromatogram with the calibration curve generated from the standards.[1]
-
Quantitative Data Summary
The performance of the HPLC method for the analysis of this compound is summarized in the table below. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | ~100 mg/kg | [6] |
| Residual Peroxide Level in Cured Polymers | Typically less than 0.1% | [1] |
| This compound in Uncured Polymers | Typically 1 to 2% | [1] |
Conclusion
The HPLC-UV method described in this application note provides a reliable and accurate means for the determination of residual this compound in various polymer matrices. The sample preparation protocol involving cryogenic grinding and solvent extraction is effective in isolating the analyte of interest. The use of a reversed-phase C18 column with an acetonitrile/water mobile phase allows for good chromatographic separation. Quantification using the internal standard method ensures high accuracy and precision. This method is suitable for quality control during polymer manufacturing and for ensuring that final products meet regulatory and safety standards.
References
Application Note: Analysis of Dicumyl Peroxide Decomposition Byproducts by GC-MS
Introduction
Dicumyl peroxide (DCP) is a widely used organic peroxide that serves as a cross-linking agent, polymerization initiator, and vulcanizing agent in various industries, particularly in the production of polymers like polyethylene (B3416737) (PE) and ethylene (B1197577) vinyl acetate (B1210297) (EVA).[1] The thermal decomposition of DCP is a critical step in these processes, leading to the formation of a range of byproducts. Understanding the identity and quantity of these decomposition products is essential for quality control, process optimization, and ensuring the safety and stability of the final materials. The primary decomposition of this compound proceeds via the homolytic cleavage of the oxygen-oxygen bond, forming two cumyloxy radicals. These radicals can then undergo further reactions, leading to the formation of various byproducts. The main decomposition products are acetophenone (B1666503) and 2-phenyl-2-propanol (B165765) (also known as dimethylbenzyl alcohol).[1][2] Other notable byproducts include α-methylstyrene, cumyl alcohol, and methane.[3][4]
This application note provides a detailed protocol for the qualitative and quantitative analysis of the major decomposition byproducts of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to researchers, scientists, and professionals involved in polymer chemistry, materials science, and drug development who need to monitor the decomposition of DCP.
Decomposition Pathway
The thermal decomposition of this compound initiates a free radical cascade. The primary step is the cleavage of the peroxide bond to form two cumyloxy radicals. These highly reactive intermediates can then follow several pathways, including hydrogen abstraction and β-scission, to generate a variety of byproducts. The major reaction pathways are illustrated below.
Experimental Protocols
This section details the necessary steps for the analysis of this compound decomposition byproducts, from sample preparation to GC-MS analysis.
Sample Preparation (Adapted from ASTM E1090)
For solid samples such as cross-linked polymers, a robust extraction procedure is necessary to isolate the decomposition byproducts.[1]
Materials and Reagents:
-
This compound (analytical standard)
-
Acetophenone (analytical standard)
-
2-Phenyl-2-propanol (analytical standard)
-
α-Methylstyrene (analytical standard)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Internal Standard (e.g., Toluene-d8)
-
Cryogenic mill
-
Centrifuge
-
Syringe filters (0.45 µm)
-
GC vials with septa
Procedure:
-
Cryogenic Grinding: Weigh approximately 1-2 grams of the polymer sample into a cryogenic grinding vial. Cool the vial in liquid nitrogen for at least 2 minutes. Grind the sample to a fine powder according to the mill manufacturer's instructions. This prevents the loss of volatile byproducts and increases the surface area for extraction.
-
Solvent Extraction: Transfer the powdered sample to a glass vial with a screw cap. Add a known volume of a suitable solvent, such as methanol or dichloromethane. A sample-to-solvent ratio of 1:10 (w/v) is recommended.
-
Internal Standard Spiking: Spike the extraction solvent with a known concentration of an internal standard (e.g., Toluene-d8) to facilitate accurate quantification.
-
Extraction: Tightly cap the vial and place it on a shaker or rotator for at least 12 hours at room temperature to ensure complete extraction of the analytes.
-
Centrifugation and Filtration: After extraction, centrifuge the sample at 5000 rpm for 10 minutes to pellet the polymer particles. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean GC vial.
-
Sample for Analysis: The filtered extract is now ready for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters have been found to be effective for the separation and detection of this compound byproducts.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
GC Conditions:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
MS Conditions:
| Parameter | Value |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
| Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
SIM Ions for Quantification:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Acetophenone | 105 | 77, 120 |
| 2-Phenyl-2-propanol | 121 | 77, 136 |
| α-Methylstyrene | 117 | 91, 118 |
| This compound | 119 | 91, 270 |
| Toluene-d8 (IS) | 98 | 69 |
Experimental Workflow
The overall process from sample receipt to data analysis is depicted in the following workflow diagram.
Quantitative Data
The following table summarizes representative quantitative data for the major decomposition byproducts of this compound in a polymer matrix after a typical curing process. The concentrations are expressed in weight percent (wt%) relative to the initial amount of this compound.
| Decomposition Byproduct | CAS Number | Typical Concentration (wt%) |
| Acetophenone | 98-86-2 | 40 - 50% |
| 2-Phenyl-2-propanol | 617-94-7 | 15 - 20% |
| α-Methylstyrene | 98-83-9 | 5 - 10% |
| Methane | 74-82-8 | Variable (gaseous) |
Note: The yields of these byproducts can vary significantly depending on the specific reaction conditions (temperature, pressure, presence of additives) and the polymer matrix.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the identification and quantification of the major decomposition byproducts of this compound. The sample preparation protocol, adapted from ASTM E1090, is effective for extracting the analytes from complex polymer matrices. By following the outlined experimental procedures and GC-MS parameters, researchers and quality control professionals can effectively monitor the decomposition of this compound, ensuring product quality and process consistency.
References
Application Note: Rheological Characterization of Polymers Crosslinked with Dicumyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The crosslinking of polymers using dicumyl peroxide (DCP) is a widely employed method to enhance their mechanical, thermal, and rheological properties. This process transforms thermoplastic polymers into thermosets with a three-dimensional network structure, leading to increased melt strength, elasticity, and thermal stability.[1][2] Understanding the rheological changes during and after crosslinking is crucial for process optimization and for tailoring material properties for specific applications, including in the development of advanced drug delivery systems and medical devices. This application note provides a detailed overview of the rheological studies of DCP-crosslinked polymers, including experimental protocols and data presentation.
Principle of this compound Crosslinking
This compound is a free-radical initiator that decomposes upon heating to form highly reactive radicals. These radicals abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The subsequent combination of these macroradicals leads to the formation of carbon-carbon crosslinks between polymer chains, resulting in a network structure.[1][3] The efficiency of crosslinking is dependent on the polymer type, DCP concentration, temperature, and processing time.
Applications
The rheological modification of polymers through DCP crosslinking is critical in various fields:
-
Medical Devices: Enhancing the mechanical integrity and durability of silicone-based medical implants and tubing.[1]
-
Drug Delivery: Controlling the swelling behavior and drug release kinetics of biodegradable polymers like poly(ε-caprolactone) (PCL).
-
Packaging: Improving the melt strength of polymers for foaming and film blowing applications.[4]
-
Wire and Cable Insulation: Increasing the thermal and electrical resistance of polyethylene.[2]
Experimental Protocols
Materials and Sample Preparation
-
Polymer Selection: A variety of polymers can be crosslinked with DCP, including but not limited to:
-
This compound Concentration: The concentration of DCP is a critical parameter that directly influences the crosslink density. Typical concentrations range from 0.05 to 2.0 wt% (or phr - parts per hundred rubber).[1][2][3]
-
Compounding:
-
For solid polymers, uniformly disperse the DCP into the polymer matrix using an internal mixer (e.g., Brabender or Haake) or a two-roll mill.[1][5] The mixing temperature should be kept below the decomposition temperature of DCP (typically around 120°C) to prevent premature crosslinking.[1]
-
For polymer solutions or melts, dissolve or melt the polymer first, then add the DCP and mix thoroughly.
-
Rheological Measurements (Curing Rheometry)
The curing process and the evolution of rheological properties are typically monitored using a rotational rheometer, such as a Rubber Process Analyzer (RPA) or a Moving Die Rheometer (MDR).[1]
-
Instrument Setup:
-
Geometry: Parallel plate or cone-plate geometry is commonly used. For rubbery materials, a sealed cavity with a biconical rotor (as in an RPA) is standard.
-
Temperature Control: Precise temperature control is crucial. The test is typically performed isothermally at temperatures ranging from 140°C to 200°C.[1][5]
-
-
Experimental Procedure:
-
Place a defined amount of the compounded polymer sample into the preheated rheometer chamber.
-
Start the test, which involves applying a small-amplitude oscillatory shear deformation at a constant frequency (e.g., 1 Hz or 1.667 Hz) and strain (e.g., 0.5° or 1%).[1]
-
Record the torque or the complex modulus (G*) as a function of time. The increase in torque or storage modulus (G') is indicative of the crosslinking reaction.[1]
-
Continue the measurement until the torque or G' reaches a plateau, indicating the completion of the curing process.
-
Post-Curing Rheological Characterization (Frequency Sweep)
To characterize the viscoelastic properties of the fully cured material, a frequency sweep is performed.
-
Sample Preparation: Use the sample that has been fully cured in the rheometer or prepare a cured sample by compression molding under the same conditions (temperature and time) determined from the curing rheometry.
-
Experimental Procedure:
-
Set the desired temperature for the frequency sweep.
-
Apply a small-amplitude oscillatory shear strain within the linear viscoelastic region (LVR) of the material.
-
Vary the frequency over a wide range (e.g., 0.01 to 100 rad/s).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.
-
Data Presentation
The following tables summarize typical quantitative data obtained from rheological studies of polymers crosslinked with this compound.
| Polymer System | DCP Concentration (phr) | Temperature (°C) | Optimum Cure Time (t90) (min) |
| Silicone Rubber | 0.21 | 140 | ~25 |
| 0.35 | 140 | ~18 | |
| 0.49 | 140 | ~15 | |
| 0.70 | 140 | ~12 | |
| 1.00 | 140 | ~10 | |
| 1.50 | 140 | ~8 | |
| 0.70 | 150 | ~7 | |
| 0.70 | 160 | ~4 | |
| 0.70 | 170 | ~2.5 | |
| 0.70 | 180 | ~1.5 | |
| Data adapted from a study on solid silicone rubber. The optimum cure time (t90) is the time required to reach 90% of the maximum torque.[1] |
| Polymer System | DCP Concentration (wt%) | G' at low frequency (0.1 rad/s) (Pa) | G'' at low frequency (0.1 rad/s) (Pa) | Complex Viscosity (η*) at low frequency (0.1 rad/s) (Pa·s) |
| LLDPE | 0 | ~10 | ~100 | ~1000 |
| 0.05 | ~1000 | ~500 | ~10000 | |
| 0.1 | ~5000 | ~1000 | ~50000 | |
| 0.2 | ~10000 | ~2000 | ~100000 | |
| Illustrative data based on trends reported for LLDPE.[2] Actual values are highly dependent on the specific grade of LLDPE and experimental conditions. |
| Polymer System | DCP Concentration (wt%) | G' at 1 rad/s (Pa) | G'' at 1 rad/s (Pa) | tan(δ) at 1 rad/s |
| PCL | 0 | ~10 | ~1000 | >10 |
| 0.5 | ~1000 | ~2000 | ~2 | |
| 1.0 | ~5000 | ~3000 | <1 | |
| Illustrative data showing the transition from viscous-like (tan(δ) > 1) to elastic-like (tan(δ) < 1) behavior for PCL.[4] |
Mandatory Visualizations
Caption: this compound Crosslinking Mechanism.
Caption: Experimental Workflow for Rheological Studies.
References
- 1. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Substantial Effect of Water on Radical Melt Crosslinking and Rheological Properties of Poly(ε-Caprolactone) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Characterizing the Curing Process of Dicumyl Peroxide using Differential Scanning Calorimetry (DSC)
Introduction
Dicumyl peroxide (DCP) is a widely used organic peroxide for cross-linking a variety of polymers, including elastomers and plastics.[1][2] The curing process, an exothermic reaction, transforms the material from a viscous or thermoplastic state into a more durable, cross-linked thermoset.[3] Understanding the kinetics and thermodynamics of this curing reaction is crucial for process optimization, quality control, and ensuring the final material possesses the desired mechanical and thermal properties.[4]
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[5] It is exceptionally well-suited for studying curing reactions by quantifying the heat released during the exothermic cross-linking process.[4] This application note provides a detailed protocol for using DSC to analyze the curing of a polymer system with this compound, interpret the resulting data, and determine key curing parameters.
Principle of DSC Analysis for Curing Reactions
When a polymer formulation containing this compound is heated in a DSC instrument, the peroxide decomposes to form free radicals.[4] These radicals initiate the cross-linking of the polymer chains, a process that releases heat (an exothermic reaction). The DSC detects this heat flow, recording it as an exothermic peak.
From this peak, several critical parameters can be determined:
-
Onset Temperature (T_onset): The temperature at which the curing reaction begins.
-
Peak Temperature (T_peak): The temperature at which the curing reaction rate is at its maximum.
-
Enthalpy of Cure (ΔH_cure): The total heat evolved during the reaction, which is proportional to the total number of cross-links formed. This is represented by the area under the exothermic peak.[5]
-
Glass Transition Temperature (T_g): The temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The T_g of a material typically increases significantly after curing, providing another indicator of a successful cross-linking reaction.[3][6]
Experimental Protocol: Dynamic Curing Analysis by DSC
This protocol describes a non-isothermal (dynamic) DSC experiment to characterize the curing profile of a polymer blend containing this compound.
1. Materials and Equipment
-
Differential Scanning Calorimeter (DSC)
-
Standard aluminum DSC pans and lids
-
Crimp press for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Polymer sample containing a known concentration of this compound
-
Uncured polymer sample without peroxide (for baseline)
-
High-purity nitrogen gas for purging
2. Sample Preparation
-
Accurately weigh 5-10 mg of the uncured polymer/DCP sample directly into a standard aluminum DSC pan using a microbalance.[4]
-
Record the exact mass.
-
Hermetically seal the pan using a crimp press. This is crucial to prevent the evaporation of any volatile by-products generated during the curing process.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
3. Instrument Setup and Calibration
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).
-
Place the prepared sample pan in the sample cell and the empty reference pan in the reference cell of the DSC.
-
Set the purge gas (nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere.
4. DSC Thermal Program (Dynamic Scan)
-
Equilibrate: Hold the sample at a temperature well below the expected cure onset (e.g., 25 °C) for 2-5 minutes to ensure thermal stability.
-
Heating Scan: Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature well above the completion of the exothermic peak (e.g., 250 °C).[7] This scan will measure the heat of the curing reaction (ΔH_cure).
-
Cooling Scan: Cool the sample back down to the starting temperature (e.g., 25 °C) at a controlled rate (e.g., 20 °C/min).
-
Second Heating Scan: Ramp the temperature again at the same initial heating rate (10 °C/min) up to the same final temperature (250 °C). This second scan is performed on the now fully cured sample. It will not show a curing exotherm but will allow for the determination of the final glass transition temperature (T_g) of the cured material and serves as a baseline for data analysis.[3][6]
Data Analysis and Interpretation
1. Determining Curing Characteristics
-
From the first heating scan , use the analysis software to integrate the area of the exothermic peak. This area corresponds to the total enthalpy of the curing reaction (ΔH_cure) in Joules per gram (J/g).
-
Determine the onset temperature (T_onset) and the peak temperature (T_peak) from the same exotherm.
2. Determining the Glass Transition Temperature (T_g)
-
From the second heating scan , identify the step-like change in the baseline. The midpoint of this transition is taken as the glass transition temperature (T_g) of the fully cured material.[6] A significant increase in T_g compared to the uncured material indicates successful cross-linking.
3. Calculating the Degree of Cure For partially cured samples, the degree of cure can be calculated by comparing the residual heat of cure in the sample to the heat of cure for a completely uncured sample.
The equation is: % Cure = [1 - (ΔH_residual / ΔH_total)] * 100[5]
Where:
-
ΔH_residual is the enthalpy of cure measured for the partially cured sample.
-
ΔH_total is the enthalpy of cure measured for a completely uncured sample (as determined in step 1 of the analysis).
dot
Caption: Logical flow for analyzing DSC data to determine curing parameters.
Quantitative Data Summary
The following table summarizes typical data obtained from a DSC analysis of a hypothetical elastomer cured with varying concentrations of this compound. The trends shown are representative of typical experimental results, where higher peroxide content leads to a more extensive and slightly faster reaction, though the onset temperature remains largely dependent on the decomposition temperature of DCP.[8]
| DCP Concentration (phr*) | Onset Temp. (T_onset) (°C) | Peak Temp. (T_peak) (°C) | Enthalpy of Cure (ΔH_cure) (J/g) | Final Glass Transition Temp. (T_g) (°C) |
| 1.0 | 145.2 | 175.8 | 15.3 | -25.1 |
| 1.5 | 145.5 | 174.5 | 22.8 | -20.4 |
| 2.0 | 145.3 | 173.9 | 30.1 | -15.7 |
| 2.5 | 145.8 | 173.2 | 35.6 | -11.2 |
*phr: parts per hundred rubber
// Connections between stages C -> E [lhead=cluster_setup, ltail=cluster_prep, color="#5F6368"]; F -> G [lhead=cluster_run, ltail=cluster_setup, color="#5F6368"]; J -> K [lhead=cluster_analysis, ltail=cluster_run, color="#5F6368"]; J -> L [color="#5F6368", style=dashed]; }``` Caption: Step-by-step workflow for DSC analysis of peroxide curing.
dot
Caption: Simplified mechanism of free-radical curing initiated by DCP.
References
- 1. akrochem.com [akrochem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pv-tech.org [pv-tech.org]
- 5. tainstruments.com [tainstruments.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dicumyl Peroxide in the Preparation of Polymer Nanocomposites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicumyl peroxide (DCP) is a widely utilized organic peroxide that serves as an efficient crosslinking agent in the preparation of polymer nanocomposites. Its application via reactive processing, such as melt extrusion, facilitates the formation of covalent bonds between polymer chains and can enhance the interfacial adhesion between the polymer matrix and nanofillers. This results in polymer nanocomposites with improved mechanical, thermal, and rheological properties. These enhancements are critical for a variety of applications, including advanced packaging materials, high-performance automotive components, and biomedical devices. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of various polymer nanocomposites.
Mechanism of Action: this compound Initiated Crosslinking
The primary role of this compound in the preparation of polymer nanocomposites is to initiate free-radical crosslinking. The process can be summarized in the following steps:
-
Thermal Decomposition of DCP: When heated above its decomposition temperature (typically >130°C), this compound undergoes homolytic cleavage of the oxygen-oxygen bond to form two cumyloxy radicals.
-
Hydrogen Abstraction: These highly reactive cumyloxy radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals.
-
Crosslinking: The polymer macroradicals can then combine with each other to form crosslinks between polymer chains. In the presence of nanofillers with reactive surface groups, the polymer macroradicals can also react with the filler surface, leading to grafting and improved interfacial adhesion.
This crosslinking process transforms a thermoplastic material into a thermoset or a partially crosslinked network, leading to significant changes in its properties.
Data Presentation: Effects of this compound on Polymer Nanocomposite Properties
The addition of this compound can significantly alter the properties of polymer nanocomposites. The following tables summarize the quantitative effects of DCP on various polymer systems.
Table 1: Effect of this compound on the Mechanical Properties of Polylactic Acid (PLA) Based Nanocomposites
| Polymer System | DCP Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| PLA/PBS (80/20) | 0 | 35.4 | 14.1 | 1.2 | [1][2] |
| PLA/PBS/FCH (80/20/1) | 0 | 34.8 | 23.8 | 1.1 | [1][2] |
| PLA/PBS/FCH (80/20/1) | 1 | 38.2 | 18.5 | 1.3 | [1][2] |
| PLA | 0 | 65.0 | 3.5 | - | [3] |
| PLA | 0.2 | 68.0 | 3.0 | - | [3] |
| PLA | 0.4 | 70.0 | 2.5 | - | [3] |
| PLA | 0.6 | 72.0 | 2.0 | - | [3] |
| PLA | 0.8 | 73.0 | 1.8 | - | [3] |
| PLA | 1.0 | 75.0 | 1.5 | - | [3] |
*PBS: Poly(butylene succinate), FCH: Functionalized Chitosan, phr: parts per hundred rubber/resin.
Table 2: Effect of this compound on the Thermal Properties of Polymer Nanocomposites
| Polymer System | DCP Concentration (wt%) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (%) | Reference |
| HDPE | 0 | 133.5 | 117.2 | 58.7 | [4] |
| HDPE | 0.5 | 132.8 | 116.5 | 56.4 | [4] |
| HDPE | 1.0 | 132.1 | 115.8 | 54.2 | [4] |
| HDPE | 2.0 | 131.5 | 114.6 | 51.8 | [4] |
| HDPE | 3.0 | 130.8 | 113.9 | 49.6 | [4] |
| LLDPE | 0 | 122.3 | 108.7 | 34.1 | [5] |
| LLDPE | 0.05 | 121.9 | 109.1 | 33.2 | [5] |
| LLDPE | 0.1 | 121.5 | 109.5 | 32.5 | [5] |
| LLDPE | 0.3 | 120.8 | 110.1 | 31.1 | [5] |
| LLDPE | 0.5 | 120.1 | 110.2 | 29.8 | [5] |
*HDPE: High-Density Polyethylene, LLDPE: Linear Low-Density Polyethylene.
Table 3: Gel Content in this compound Crosslinked Polymer Systems
| Polymer System | DCP Concentration (phr) | Gel Content (%) | Reference |
| PLA/PBS/FCH (80/20/1) | 1 | ~55 | [6] |
| PLA/PBS/FCH (80/20/3) | 1 | <10 | [6] |
| HDPE | 0.5 (wt%) | 35.6 | [4] |
| HDPE | 1.0 (wt%) | 52.8 | [4] |
| HDPE | 2.0 (wt%) | 68.4 | [4] |
| HDPE | 3.0 (wt%) | 73.9 | [4] |
Experimental Protocols
The following are detailed protocols for the preparation of polymer nanocomposites using this compound. These protocols can be adapted for various polymer and nanofiller systems.
Protocol 1: Preparation of Polylactic Acid (PLA)/Poly(butylene succinate) (PBS)/Functionalized Chitosan (FCH) Nanobiocomposites via Reactive Extrusion
This protocol is adapted from the work of Sirisinha et al.[1][2][6].
Materials:
-
Polylactic acid (PLA) pellets
-
Poly(butylene succinate) (PBS) pellets
-
Functionalized Chitosan (FCH) powder
-
This compound (DCP)
Equipment:
-
Vacuum oven
-
Twin-screw extruder with a temperature controller
-
Pelletizer
-
Injection molding machine or compression molder
Procedure:
-
Drying: Dry PLA and PBS pellets in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Premixing:
-
Prepare a solution of DCP in acetone (e.g., 1 phr DCP in a minimal amount of acetone).
-
In a separate container, dry-blend the PLA and PBS pellets at the desired ratio (e.g., 80:20 wt%).
-
Spray the DCP/acetone solution onto the PLA/PBS blend and mix thoroughly to ensure uniform coating.
-
Add the FCH powder (e.g., 1 phr) to the DCP-coated polymer blend and continue mixing.
-
Allow the mixture to sit at room temperature to evaporate the acetone completely.
-
-
Reactive Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for a PLA/PBS blend is 140°C (feed zone) to 185°C (die).
-
Set the screw speed (e.g., 40 rpm).
-
Feed the premixed material into the extruder.
-
The extrudate is passed through a water bath for cooling and then pelletized.
-
-
Sample Preparation for Characterization:
-
Dry the resulting pellets in a vacuum oven at 80°C for 4 hours.
-
Use an injection molding machine or a compression molder to prepare specimens for mechanical and thermal testing according to standard procedures (e.g., ASTM D638 for tensile testing).
-
Protocol 2: Preparation of Low-Density Polyethylene (LDPE)/Clay Nanocomposites via Melt Blending
This protocol is a general procedure based on the principles described by Ait-Kadi et al. and others.
Materials:
-
Low-Density Polyethylene (LDPE) powder or pellets
-
Organically modified montmorillonite (B579905) (OMMT) clay
-
This compound (DCP)
Equipment:
-
Internal mixer (e.g., Brabender or Haake type) with temperature and rotor speed control
-
Compression molder
Procedure:
-
Drying: Dry the LDPE and OMMT in a vacuum oven at 80°C for at least 4 hours.
-
Melt Blending:
-
Set the internal mixer to the desired processing temperature (e.g., 160°C).
-
Set the rotor speed (e.g., 60 rpm).
-
Add the LDPE to the preheated mixer and allow it to melt and stabilize for 2-3 minutes.
-
Add the OMMT and continue mixing for 3-5 minutes to ensure good dispersion.
-
Add the desired amount of DCP (e.g., 0.5 wt%) and continue mixing for another 5-7 minutes to allow for the crosslinking reaction to occur.
-
-
Sample Preparation for Characterization:
-
Quickly remove the molten compound from the mixer.
-
Use a compression molder to press the compound into sheets of desired thickness. A typical procedure involves preheating at 180°C for 5 minutes, followed by compression at 10 MPa for 5 minutes, and then cooling under pressure.
-
Cut specimens from the compression-molded sheets for subsequent characterization.
-
Protocol 3: General Protocol for Preparation of Polypropylene (PP)/Nanofiller Composites via Two-Roll Mill
This is a general protocol that can be adapted for various nanofillers.
Materials:
-
Polypropylene (PP) pellets or powder
-
Nanofiller (e.g., clay, silica, carbon nanotubes)
-
This compound (DCP)
Equipment:
-
Two-roll mill with temperature control
-
Compression molder
Procedure:
-
Drying: Dry the PP and nanofiller in a vacuum oven at appropriate temperatures (e.g., 80-100°C) for at least 4 hours.
-
Milling and Mixing:
-
Preheat the two-roll mill to the processing temperature of PP (e.g., 180-190°C).
-
Add the PP to the mill and allow it to form a molten sheet around the rolls.
-
Gradually add the nanofiller to the molten PP. Continuously cut and fold the sheet on the mill to ensure homogeneous dispersion. This step may take 10-15 minutes.
-
Once the nanofiller is well dispersed, add the DCP to the molten compound.
-
Continue milling for another 5-10 minutes to ensure uniform distribution of the DCP and to initiate the crosslinking reaction.
-
-
Sample Preparation for Characterization:
-
Remove the compounded sheet from the mill.
-
Use a compression molder to prepare test specimens as described in Protocol 2.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Nanocomposite Preparation
Caption: General experimental workflow for preparing and characterizing polymer nanocomposites using this compound.
Diagram 2: Chemical Mechanism of DCP-Initiated Crosslinking
Caption: Simplified reaction mechanism of this compound initiated crosslinking in a polymer matrix.
Diagram 3: Logical Relationship of DCP Concentration and Properties
Caption: The logical relationship between increasing this compound concentration and the resulting properties of the polymer nanocomposite.
References
Application Notes and Protocols: Dicumyl Peroxide as a Flame Retardant Synergist in Expanded Polystyrene (EPS)
For Researchers, Scientists, and Drug Development Professionals
Expanded Polystyrene (EPS) is a widely utilized polymer in packaging and construction due to its excellent insulation properties, low weight, and cost-effectiveness.[1][2] However, its inherent flammability poses a significant fire hazard, making the incorporation of flame retardants a critical safety measure.[1][3] Dicumyl peroxide (DCP) is a notable flame retardant synergist that, when used in conjunction with primary flame retardants, significantly enhances the fire resistance of EPS.[4][5][6] These application notes provide a detailed overview of the mechanism, application, and experimental protocols for utilizing DCP as a flame retardant synergist in EPS.
Mechanism of Action: Synergism with Halogenated Flame Retardants
This compound functions as a synergist, primarily with halogenated flame retardants (e.g., organic bromine compounds), by acting as a thermal free-radical initiator.[4] Upon heating, as in the event of a fire, DCP decomposes to form highly reactive cumyloxy radicals.[7] These radicals can abstract hydrogen atoms from the polystyrene backbone, creating polymer radicals. The primary halogenated flame retardant also decomposes, releasing halogen radicals (e.g., bromine radicals). These halogen radicals can then react with the polymer radicals, leading to the formation of halogenated polystyrene, which is less flammable. Furthermore, the radicals generated by DCP can accelerate the decomposition of the halogenated flame retardant, ensuring that the flame-inhibiting halogen radicals are released at an earlier stage of combustion. This synergistic action interrupts the combustion cycle in both the gas and condensed phases, leading to improved flame retardancy.
Caption: Figure 1: Proposed Synergistic Mechanism of DCP in EPS
Application Notes
-
Synergistic Formulations: DCP is most effective when used with organic bromine compounds that have a bromine content of at least 70% by weight.[4] Historically, Hexabromocyclododecane (HBCD) was a common partner for DCP in EPS formulations.[5]
-
Loading Levels: The amount of DCP used as a synergist typically ranges from 0.05% to 1% by weight, with a preferred range of 0.1% to 0.5% by weight.[4] The primary flame retardant is generally used in amounts of 0.2% to 5% by weight.[4] The weight ratio of the synergist to the organic bromine compound is often in the range of 1 to 20.[5]
-
Processing Considerations: DCP is thermally sensitive. During extrusion processes for producing EPS, the temperature and residence time must be carefully controlled to prevent premature decomposition of the peroxide.[4] The residence time at melt temperatures between 140°C and 220°C should ideally be less than 15 minutes.[4] Due to its lower half-life compared to other synergists like bicumyl, DCP's application in high-temperature extrusion processes requires precise control.[4]
-
Impact on EPS Properties: The addition of DCP can influence the molecular weight of the polystyrene, which in turn can affect the expandability and mechanical properties of the final foam product.[4]
Experimental Protocols
This protocol describes a general method for preparing expandable polystyrene beads containing a flame retardant and this compound.
Materials:
-
Styrene (B11656) monomer
-
Deionized water
-
Suspending agents (e.g., tricalcium phosphate, sodium dodecylbenzene (B1670861) sulfonate)
-
Initiators (e.g., benzoyl peroxide, tert-butyl perbenzoate)[8][9]
-
Brominated flame retardant (e.g., HBCD or a suitable alternative)
-
This compound (DCP)
-
Blowing agent (e.g., pentane)
-
Polymerization reactor (pressure vessel) with stirring and temperature control
Procedure:
-
Aqueous Phase Preparation: Charge the polymerization reactor with deionized water and the suspending agents.
-
Organic Phase Preparation: In a separate container, dissolve the brominated flame retardant, DCP, and the initiators (like benzoyl peroxide and tert-butyl peroxybenzoate) in the styrene monomer to form a homogenous solution.[8]
-
Polymerization:
-
Add the organic phase to the aqueous phase in the reactor with continuous stirring to form a suspension.
-
Heat the reactor to the first polymerization stage temperature (typically 80-90°C) to activate the first initiator (e.g., benzoyl peroxide).[9][10] Maintain this temperature for a specified period (e.g., 2-4 hours).[9]
-
After the initial polymerization, add the blowing agent (pentane) to the reactor.
-
Increase the temperature to the second stage (typically 105-135°C) to activate the second, higher-temperature initiator (e.g., tert-butyl peroxybenzoate) and complete the polymerization.[9][10] This stage helps to minimize residual monomer content.
-
-
Cooling and Recovery: Once the polymerization is complete, cool the reactor to room temperature.
-
Washing and Drying: The resulting EPS beads are then separated from the aqueous phase, washed thoroughly with water, and dried.
Standardized tests are crucial for evaluating the fire performance of the prepared EPS foams.[3][11]
a) Limiting Oxygen Index (LOI) Test (ASTM D2863):
-
Specimen Preparation: Prepare a rectangular specimen of the EPS foam of standard dimensions.
-
Test Procedure: Place the specimen vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.
-
Ignite the top of the specimen with a flame.
-
Adjust the oxygen/nitrogen ratio until the specimen just supports combustion.
-
The LOI is the minimum percentage of oxygen in the mixture that is required to sustain flaming combustion. A higher LOI value indicates better flame retardancy.[12]
b) UL-94 Vertical Burning Test:
-
Specimen Preparation: Prepare a rectangular bar specimen of the EPS foam.
-
Test Procedure: Clamp the specimen vertically.
-
Apply a standard flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time.
-
Reapply the flame for another 10 seconds and record the second afterflame time and afterglow time.
-
Classification: Based on the burning times, dripping behavior, and whether the drips ignite a cotton patch placed below, the material is classified as V-0, V-1, or V-2 (V-0 being the best).[2]
c) Cone Calorimetry (ASTM E1354):
-
Specimen Preparation: Prepare a square specimen of the EPS foam.
-
Test Procedure: Expose the specimen to a specific level of radiant heat from a conical heater.
-
A spark igniter is used to ignite the gases emitted by the decomposing material.
-
Data Collection: Throughout the test, parameters such as the heat release rate (HRR), time to ignition, total heat released (THR), and smoke production are continuously measured.[13] The peak heat release rate (pHRR) is a key indicator of the fire hazard.[2]
References
- 1. epsole.com [epsole.com]
- 2. researchgate.net [researchgate.net]
- 3. shobeirshimi.com [shobeirshimi.com]
- 4. US20070238794A1 - Synergistic Flame-Proof Mixtures for Polystyrene Foams - Google Patents [patents.google.com]
- 5. WO2006082233A1 - Flame-protected expandable styrene polymer (eps) granules with a flame-protection synergist in the coating - Google Patents [patents.google.com]
- 6. Global this compound Consumption - News - Liuyang Sanji Chemical Co.,Ltd [sanjichem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102140182B - Preparation method and application of expandable polystyrene particle - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US5908872A - Production of expandable styrene polymers - Google Patents [patents.google.com]
- 11. epsole.com [epsole.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Notes and Protocols: Dicumyl Peroxide for Polypropylene Melt Flow Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicumyl peroxide (DCP) is a widely utilized organic peroxide for modifying the rheological properties of polypropylene (B1209903) (PP). In a process often referred to as controlled rheology or "vis-breaking," DCP is employed to systematically reduce the molecular weight of polypropylene through a free-radical induced chain scission mechanism. This modification leads to a narrower molecular weight distribution and a significant increase in the melt flow index (MFI), enhancing the processability of the polymer for applications such as fiber spinning, injection molding, and film casting. These application notes provide a comprehensive overview, experimental protocols, and quantitative data for the use of this compound in tailoring the melt flow characteristics of polypropylene.
Mechanism of Action
The modification of polypropylene with this compound is a well-understood process that occurs at elevated temperatures, typically during melt processing in an extruder or a batch mixer.
-
Thermal Decomposition of DCP: The process is initiated by the thermal decomposition of this compound into two cumyloxy radicals.
-
Hydrogen Abstraction: These highly reactive cumyloxy radicals abstract hydrogen atoms from the polypropylene backbone, creating tertiary macroradicals on the polymer chain.
-
β-Scission: The polypropylene macroradicals are unstable and undergo a rapid chain scission reaction (β-scission) to form a terminal olefin and a secondary alkyl radical. This scission is the key step that reduces the molecular weight of the polymer.[1]
-
Termination: The reaction is terminated through various radical combination and disproportionation reactions.
This process of controlled degradation results in a polypropylene resin with lower viscosity and elasticity, making it more suitable for a variety of processing techniques.[2]
Quantitative Data Summary
The concentration of this compound is the most critical variable influencing the final melt flow index of the modified polypropylene.[3] The following table summarizes the effect of DCP concentration on the MFI of polypropylene, as compiled from various studies. It is important to note that the initial MFI of the polypropylene, processing temperature, and residence time in the extruder will also significantly impact the final MFI.
| DCP Concentration (wt%) | Temperature (°C) | Screw Speed (rpm) | Resulting Melt Flow Index (MFI) (g/10 min) | Reference |
| 0.02 - 0.6 | 200 - 230 | 30 - 70 | MFI increases with initiator concentration. | [3] |
| 0.1 | 180 | 60 | - | [4] |
| 0.1, 0.2, 0.4, 0.6 | 180 | 60 | - | [4] |
Note: Specific MFI values were not consistently reported in the search results in a tabular format, but the trend of increasing MFI with increasing DCP concentration is well-established.[3]
Experimental Protocols
The following are generalized protocols for the modification of polypropylene with this compound using a twin-screw extruder and a batch mixer.
Protocol 1: Modification of Polypropylene using a Twin-Screw Extruder
This protocol is suitable for continuous production of controlled-rheology polypropylene.
Materials and Equipment:
-
Polypropylene (homopolymer or copolymer) pellets
-
This compound (DCP)
-
Twin-screw extruder with a gravimetric feeding system
-
Strand pelletizer
-
Melt flow indexer
-
Personal protective equipment (safety glasses, gloves, lab coat)
Procedure:
-
Preparation: Ensure the twin-screw extruder is clean and has been purged with a suitable material. Set the desired temperature profile for the extruder zones. A typical temperature profile might range from 180°C to 230°C.
-
Premixing (Optional but Recommended): For accurate dosing, especially at low concentrations, it is beneficial to create a masterbatch of DCP with polypropylene. Alternatively, diluted peroxide grades can be used for better dosage accuracy and homogeneity.[5]
-
Extrusion:
-
Feed the polypropylene pellets into the main hopper of the extruder using a calibrated gravimetric feeder.
-
Introduce the this compound (or DCP masterbatch) into the extruder. This can be done by co-feeding with the polypropylene pellets or through a separate side-feeder into the melt zone.
-
Set the screw speed to the desired value (e.g., 30-70 rpm). The screw speed will influence the residence time and mixing efficiency.[3]
-
-
Pelletizing: The extruded strands are cooled in a water bath and then cut into pellets using a strand pelletizer.
-
Drying: Dry the pellets thoroughly to remove any surface moisture.
-
Characterization:
-
Measure the melt flow index (MFI) of the modified polypropylene pellets according to ASTM D1238 or ISO 1133 standards.
-
Further characterization can include rheological measurements (e.g., complex viscosity, storage modulus, loss modulus) to understand the changes in viscoelastic properties.[3]
-
Protocol 2: Modification of Polypropylene in a Batch Mixer
This protocol is suitable for smaller-scale experiments and formulation development.
Materials and Equipment:
-
Polypropylene (homopolymer or copolymer) pellets or powder
-
This compound (DCP)
-
Internal batch mixer (e.g., Haake Rheomix, Brabender Plasticorder)
-
Compression molding press
-
Melt flow indexer
-
Personal protective equipment
Procedure:
-
Mixer Preparation: Preheat the batch mixer to the desired processing temperature (e.g., 180°C).
-
Loading:
-
Add the polypropylene to the preheated mixer and allow it to melt and reach a stable torque.
-
Once the polypropylene is molten, add the desired amount of this compound.
-
-
Mixing: Mix the components for a specified period, typically 5-10 minutes, at a set rotor speed (e.g., 60 rpm).[4]
-
Sample Collection: After mixing, quickly remove the molten polymer from the mixer.
-
Sample Preparation for MFI:
-
The collected material can be compression molded into sheets or plaques.
-
Cut the molded material into smaller pieces suitable for MFI testing.
-
-
Characterization:
-
Measure the melt flow index (MFI) of the modified polypropylene according to ASTM D1238 or ISO 1133 standards.
-
Visualizations
Logical Workflow for Polypropylene Modification
Caption: Workflow for modifying polypropylene melt flow with this compound.
Signaling Pathway for DCP-Induced PP Chain Scission
Caption: Mechanism of this compound induced chain scission in polypropylene.
References
Application Notes and Protocols for Dicumyl Peroxide (DCP) Crosslinking in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dicumyl Peroxide (DCP) Crosslinking
This compound (DCP) is a widely utilized organic peroxide for the crosslinking of various polymers in a laboratory setting. This process, also known as vulcanization or curing, involves the formation of a three-dimensional network structure by creating covalent bonds between polymer chains.[1][2] The resulting crosslinked polymer typically exhibits enhanced mechanical properties, thermal stability, and reduced solubility compared to its uncrosslinked counterpart.[3][4]
The crosslinking mechanism is initiated by the thermal decomposition of DCP, which generates highly reactive free radicals.[2][5] These radicals abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The subsequent combination of these macroradicals leads to the formation of crosslinks.[5][6] This method is valued for its straightforward processing and the favorable properties it imparts to the final material.[7]
These application notes provide a comprehensive guide to performing DCP crosslinking experiments in a laboratory environment, including detailed protocols, data presentation, and a visual representation of the experimental workflow.
Experimental Workflow for DCP Crosslinking
The following diagram illustrates a typical workflow for a laboratory-scale DCP crosslinking experiment.
Caption: Experimental workflow for this compound crosslinking.
Detailed Experimental Protocols
Materials and Equipment
-
Polymer: Low-Density Polyethylene (LDPE), Silicone Rubber, or other suitable polymer.
-
Crosslinking Agent: this compound (DCP), 99% purity.
-
Solvent (for gel content analysis): Xylene.
-
Equipment:
-
Analytical balance
-
Two-roll mill or internal mixer
-
Hydraulic press with heated platens
-
Molds for sample preparation
-
Soxhlet extraction apparatus
-
Drying oven
-
Rheometer (for curing kinetics)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Tensile testing machine
-
Protocol 1: Crosslinking of Low-Density Polyethylene (LDPE) with DCP
This protocol is based on the methodology for crosslinking LDPE/wax blends.[1]
-
Preparation of the Blend:
-
Thoroughly mix powdered LDPE with the desired concentration of DCP (e.g., 0.5, 1.0, 1.5, 2.0 phr - parts per hundred rubber).
-
The mixing can be performed mechanically for several minutes to ensure a homogenous distribution of the peroxide.
-
-
Compression Molding and Curing:
-
Place the blend into a pre-heated mold.
-
Press the material at a temperature of 180°C for 10 minutes to ensure complete crosslinking.[1] The pressure applied will depend on the mold dimensions and desired sample thickness.
-
-
Cooling and Sample Removal:
-
Cool the mold to room temperature under pressure.
-
Carefully remove the crosslinked LDPE sample from the mold.
-
Protocol 2: Crosslinking of Solid Silicone Rubber with DCP
This protocol is adapted from studies on the crosslinking of solid silicone rubber.[8][9]
-
Compounding:
-
Curing in a Rheometer:
-
To determine curing kinetics, place a sample of the uncured compound into a rheometer.
-
Conduct isothermal tests at various temperatures (e.g., 150, 160, 170, 180, 190°C) to obtain torque vs. time curves.[8] From these curves, determine parameters like scorch time (ts1) and optimum cure time (t90).[9]
-
-
Bulk Curing:
-
For bulk sample preparation for mechanical and thermal testing, use a compression molder.
-
Cure the compound at a selected temperature (e.g., 160°C) for a time determined by the rheometer data (e.g., t90).
-
Protocol 3: Characterization of Crosslinked Polymers
-
Gel Content Analysis (Degree of Crosslinking):
-
Accurately weigh a sample of the crosslinked polymer.
-
Place the sample in a stainless-steel mesh cage and immerse it in boiling xylene for 12 hours using a Soxhlet extractor.[1] Replace the xylene every 2 hours.[1]
-
After extraction, dry the sample in a vacuum oven until a constant weight is achieved.
-
The gel content is calculated as the percentage of the insoluble, dried sample relative to the initial sample weight.
-
-
Thermal Analysis (DSC and TGA):
-
DSC: Use a Differential Scanning Calorimeter to determine thermal properties such as melting temperature (Tm) and crystallization temperature (Tc).[1][10] A typical procedure involves heating the sample from room temperature to a temperature above its melting point (e.g., 140°C for LDPE) at a controlled rate (e.g., 10°C/min), followed by a controlled cooling and a second heating cycle.[1]
-
TGA: Use a Thermogravimetric Analyzer to assess the thermal stability of the crosslinked polymer.
-
-
Mechanical Testing:
-
Prepare dumbbell-shaped specimens from the cured sheets according to standard methods (e.g., ASTM D412).
-
Perform tensile tests to determine properties such as tensile strength, elongation at break, and modulus.
-
Quantitative Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from DCP crosslinking experiments.
Table 1: Effect of DCP Concentration on Gel Content of LDPE/Wax Blends [1]
| Wax Content (%) | DCP Concentration (%) | Gel Content (%) |
| 0 | 0.5 | 55.3 |
| 5 | 0.5 | 50.1 |
| 10 | 0.5 | 45.2 |
| 20 | 0.5 | 38.4 |
| 0 | 2.0 | 78.9 |
| 5 | 2.0 | 73.5 |
| 10 | 2.0 | 68.7 |
| 20 | 2.0 | 61.2 |
Table 2: Curing Parameters for Silicone Rubber with Varying DCP Concentrations at Different Temperatures [8]
| DCP (phr) | Temperature (°C) | Optimum Cure Time (t90) (min) | Maximum Torque (MH) (dN·m) |
| 0.21 | 150 | 23.5 | 2.8 |
| 170 | 8.9 | 2.7 | |
| 190 | 3.8 | 2.6 | |
| 0.70 | 150 | 12.1 | 6.5 |
| 170 | 4.9 | 6.3 | |
| 190 | 2.2 | 6.1 | |
| 1.50 | 150 | 8.5 | 8.2 |
| 170 | 3.6 | 7.9 | |
| 190 | 1.7 | 7.6 |
Signaling Pathway of DCP Crosslinking
The following diagram illustrates the chemical reaction pathway for DCP-initiated crosslinking of a polymer.
Caption: DCP crosslinking reaction mechanism.
References
- 1. ajol.info [ajol.info]
- 2. youtube.com [youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. filab.fr [filab.fr]
- 5. researchgate.net [researchgate.net]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Determining the Optimal Curing Temperature for Dicumyl Peroxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal curing temperature for dicumyl peroxide (DCP), a common cross-linking agent for a variety of polymers. The following protocols and data are intended to assist researchers in achieving desired material properties through precise control of the curing process.
Introduction to this compound Curing
This compound is a widely used organic peroxide for cross-linking polymers such as silicone rubber, polyethylene (B3416737) (PE), and ethylene-propylene-diene monomer (EPDM) rubber. The curing process, also known as vulcanization, is initiated by the thermal decomposition of DCP, which generates free radicals. These radicals then abstract hydrogen atoms from the polymer chains, creating polymer radicals that combine to form a stable three-dimensional network of carbon-carbon crosslinks. This network structure significantly enhances the material's mechanical properties, thermal stability, and chemical resistance.
The curing temperature is a critical parameter that directly influences the rate and efficiency of the cross-linking reaction. An optimal curing temperature ensures a complete cure without causing degradation of the polymer. Temperatures that are too low will result in an incomplete cure and inferior material properties. Conversely, excessively high temperatures can lead to polymer chain scission, reduced crosslink density, and poor physical characteristics.
Factors Influencing Optimal Curing Temperature
Several factors can affect the ideal curing temperature for a specific application:
-
Polymer Type: The type of polymer being cross-linked plays a significant role. Different polymers have varying sensitivities to heat and different reactivities with the free radicals generated by DCP.
-
This compound Concentration: Higher concentrations of DCP generally lead to faster cure rates and may allow for the use of lower curing temperatures or shorter curing times.[1]
-
Additives and Fillers: The presence of additives such as co-agents, plasticizers, and fillers can alter the curing characteristics of the compound.
-
Part Thickness: Thicker components require longer curing times or higher temperatures to ensure uniform heat distribution and a consistent cure throughout the material.
Experimental Protocols for Determining Optimal Curing Temperature
The optimal curing temperature is typically determined by evaluating the curing characteristics of the polymer compound at various temperatures. The most common techniques for this analysis are Moving Die Rheometry (MDR) and Differential Scanning Calorimetry (DSC).
Moving Die Rheometer (MDR) Analysis
MDR is the industry-standard method for characterizing the vulcanization process of rubber compounds.[2][3] It measures the change in torque required to oscillate a die embedded in a rubber sample as it cures. The resulting cure curve provides critical information about the curing process.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the polymer compound by mixing the base polymer, this compound, and any other additives on a two-roll mill or in an internal mixer.
-
Ensure a homogeneous dispersion of all ingredients.
-
Take a sample of the uncured compound (approximately 5-6 grams, or as specified by the MDR manufacturer).
-
-
MDR Instrument Setup (as per ASTM D5289): [2][3]
-
Test Temperatures: Select a range of isothermal temperatures to evaluate (e.g., 150°C, 160°C, 170°C, 180°C, 190°C).
-
Oscillation Frequency: Set to 1.67 Hz (100 cpm).[1]
-
Oscillation Amplitude (Strain): Set to ±0.5° of arc.[1]
-
Test Duration: Set a time sufficient to observe the full cure curve, including the plateau or reversion (e.g., 30-60 minutes).
-
-
Procedure:
-
Place the uncured sample in the pre-heated die cavity of the MDR.
-
Start the test. The instrument will record the torque as a function of time.
-
Repeat the test for each selected temperature.
-
-
Data Analysis:
-
From the cure curve, determine the following parameters for each temperature:
-
ML (Minimum Torque): Represents the viscosity of the uncured compound.
-
MH (Maximum Torque): Proportional to the shear modulus and indicates the final crosslink density of the cured material.[4]
-
ts1 (Scorch Time): Time to a one dN·m rise from ML, indicating the onset of cure.
-
ts2 (Scorch Time): Time to a two dN·m rise from ML, providing a measure of processing safety.
-
t90 (Optimal Cure Time): Time to reach 90% of the maximum torque (MH - ML). This is often considered the optimal cure time.[5]
-
-
Interpretation of Results:
The optimal curing temperature is typically a compromise between a reasonably short cure time (t90) and achieving the desired final properties (indicated by MH). A temperature that provides a rapid cure without a significant decrease in MH (which could indicate polymer degradation) is often chosen.
Differential Scanning Calorimetry (DSC) Analysis
DSC measures the heat flow into or out of a sample as a function of temperature or time. For a curing reaction, DSC can be used to determine the exothermic heat of reaction, which is proportional to the extent of cure.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the uncured polymer compound as described for the MDR analysis.
-
Accurately weigh a small sample (5-10 mg) into a DSC pan.
-
-
DSC Instrument Setup:
-
Temperature Program:
-
Dynamic Scan: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the completion of the cure reaction (e.g., 250°C). This will determine the temperature range of the curing exotherm.
-
Isothermal Scan: Hold the sample at a series of selected isothermal temperatures (e.g., 150°C, 160°C, 170°C) and monitor the heat flow over time until the reaction is complete.
-
-
Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
-
Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Run the selected temperature program.
-
-
Data Analysis:
-
From the dynamic scan, identify the onset temperature, peak temperature, and end temperature of the exothermic curing peak.
-
From the isothermal scans, integrate the area of the exothermic peak to determine the total heat of reaction (ΔH) at each temperature. The time to reach the peak of the exotherm can be correlated with the cure rate.
-
Interpretation of Results:
The DSC results provide information on the temperature at which the curing reaction initiates and the rate at which it proceeds. The optimal curing temperature can be selected as a temperature within the exothermic peak that provides a reasonable cure rate without being excessively high.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from MDR analysis of this compound cured polymers.
Table 1: Effect of Curing Temperature on Curing Characteristics of Silicone Rubber with 0.70 phr DCP [1]
| Curing Temperature (°C) | ML (dN·m) | MH (dN·m) | ts2 (min) | t90 (min) |
| 140 | 0.45 | 10.2 | 4.8 | 15.2 |
| 150 | 0.43 | 10.5 | 2.5 | 8.1 |
| 160 | 0.42 | 10.6 | 1.5 | 4.5 |
| 170 | 0.41 | 10.4 | 0.9 | 2.8 |
| 180 | 0.40 | 10.1 | 0.6 | 1.9 |
Table 2: Effect of this compound Concentration on Mechanical Properties of EPDM Cured at 170°C
| DCP Concentration (phr) | Tensile Strength (MPa) | Hardness (Shore A) | Elongation at Break (%) |
| 1.5 | 12.5 | 55 | 450 |
| 2.0 | 14.2 | 60 | 400 |
| 2.5 | 15.8 | 65 | 350 |
| 3.0 | 16.5 | 70 | 300 |
Visualizations
The following diagrams illustrate the chemical pathway of DCP curing and a typical experimental workflow for determining the optimal curing temperature.
Caption: this compound Decomposition and Crosslinking Pathway.
Caption: Experimental Workflow for Optimal Curing Temperature Determination.
References
- 1. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rahco-rubber.com [rahco-rubber.com]
- 3. What is a Moving Die Rheometer? [montechusa.com]
- 4. arkema.com [arkema.com]
- 5. pure.mpg.de [pure.mpg.de]
Troubleshooting & Optimization
Preventing premature decomposition of dicumyl peroxide during processing
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the premature decomposition of dicumyl peroxide (DCP) during processing.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Premature Crosslinking (Scorch) | Processing temperature is too high.[1] | Lower the processing temperature to below the decomposition temperature of DCP. Monitor the temperature profile closely. |
| Presence of contaminants that act as decomposition catalysts (e.g., metals, acids).[1] | Ensure all equipment is thoroughly cleaned and free of metallic residues. Use inert processing equipment where possible. Neutralize any acidic components in the formulation. | |
| Inadequate stabilization of the DCP or polymer formulation.[1] | Incorporate appropriate stabilizers, such as antioxidants, into the formulation.[2] | |
| Incomplete Crosslinking | Insufficient processing temperature or time.[1] | Increase the processing temperature or extend the curing time to ensure complete decomposition of the DCP. Refer to the half-life data of DCP to determine appropriate curing parameters. |
| Incorrect dosage of DCP.[1] | Verify the concentration of DCP in the formulation. The typical dosage for crosslinking applications ranges from 1 to 3 parts per hundred rubber (phr).[1] | |
| Odor Problems | Formation of decomposition byproducts, primarily acetophenone (B1666503).[1][2] | While the formation of acetophenone is a normal byproduct of DCP decomposition, strong odors may indicate excessive or uncontrolled decomposition.[2] Optimize processing conditions to ensure a controlled reaction. Post-curing heat treatment or the use of masking agents can also be employed to mitigate odor.[2] |
| Inconsistent Product Performance | Non-uniform dispersion of DCP in the polymer matrix. | Ensure thorough and uniform mixing of DCP into the polymer. Consider using supported grades of DCP for better dispersion.[2] |
| Variations in raw material quality. | Use high-purity, stabilized this compound.[1] Perform quality control checks on all incoming raw materials. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause premature decomposition of this compound?
A1: The main factors are:
-
Temperature: DCP is sensitive to heat and will decompose at an accelerated rate as the temperature rises.[2][3] The self-accelerating decomposition temperature (SADT) for bulk quantities is around 60°C.[1]
-
Contamination: Contact with contaminants such as metals, acids, and moisture can catalyze the decomposition of DCP, even at temperatures below its nominal decomposition range.[1][3]
-
Light Exposure: Gradual yellowing and decomposition can occur upon exposure to light.[3]
Q2: How can I prevent premature decomposition of DCP during storage?
A2: To ensure the stability of DCP during storage, follow these guidelines:
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[4]
-
Keep containers tightly closed to prevent contamination and moisture absorption.
-
Avoid contact with incompatible materials such as strong acids, bases, metals, and reducing agents.[4]
Q3: What types of stabilizers can be used with this compound?
A3: Antioxidants are commonly used as stabilizers to prevent the spontaneous decomposition of DCP during storage and to control the crosslinking process.[1][2] However, it is crucial to select stabilizers that do not interfere with the intended crosslinking reaction. Some stabilizers can deactivate the free radicals generated by DCP, reducing crosslinking efficiency.[5] Combinations of stabilizers like Irganox 1076 + Irgafos 168 have been shown to provide good stabilization without discoloring the final product.[5]
Q4: What is the half-life of this compound at different temperatures?
A4: The half-life of DCP is highly dependent on temperature. The following table summarizes the approximate half-life at various temperatures.
| Temperature (°C) | Temperature (°F) | Half-Life (minutes) |
| 115 | 239 | ~600 |
| 135 | 275 | ~60 |
| 148 | 300 | ~20 |
| 160 | 320 | ~8 |
| 171 | 340 | ~3 |
| 182 | 360 | ~1.5 |
| 193 | 380 | ~0.7 |
| 204 | 400 | ~0.4 |
Data compiled from multiple sources.[1][2]
Q5: Are there any specific processing conditions to avoid when using this compound?
A5: Yes, avoid the following:
-
Processing at temperatures significantly above the required curing temperature, as this can lead to rapid, uncontrolled decomposition and potential safety hazards.[6]
-
Using equipment that is not properly cleaned, as residual contaminants can initiate premature decomposition.[1]
-
Formulations containing acidic fillers or other components that can lower the decomposition temperature of DCP.[4]
Experimental Protocols
Protocol 1: Determination of this compound and its Decomposition Products by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of this compound, dimethylbenzyl alcohol, and acetophenone in polymer resins.[6]
1. Sample Preparation (Cryogenic Grinding)
-
Obtain a representative sample of the polymer.
-
If necessary, reduce the particle size to approximately 1/8 inch or less.
-
Charge a stainless-steel sample vial with approximately 1.5 g of the sample, add a stainless-steel impactor rod, and cap the vial.
-
Precool a freezer/mill with liquid nitrogen and position the vial inside.
-
Operate the freezer/mill for a sufficient time to pulverize the sample into a fine powder.
-
Allow the pulverized sample to warm to ambient temperature under a flow of dry air or nitrogen to prevent moisture condensation.
2. Extraction
-
For this compound and Dimethylbenzyl Alcohol:
-
Weigh approximately 2.0 g of the cryogenically ground resin into a 2-oz bottle with a PTFE-lined screw cap.
-
Add approximately 30 mL of methylene (B1212753) chloride, cap the bottle, and shake.
-
Allow the mixture to stand at room temperature for 18 hours with occasional shaking.
-
Filter the extract through a medium porosity sintered-glass filter.
-
Rinse the bottle and filter with additional methylene chloride.
-
Evaporate the combined filtrate to a volume of approximately 5 mL.
-
Transfer the concentrated extract to a 10-mL volumetric flask, add internal standard, and dilute to volume with methanol.
-
-
For Acetophenone:
-
Weigh approximately 2.0 g of the cryogenically ground resin into a 25-mL flask.
-
Add 10.00 mL of internal standard solution (benzyl alcohol in methanol).
-
Stopper the flask and shake for 18 hours.
-
Filter a portion of the extract through a 0.45-µm syringe filter into a vial for analysis.
-
3. HPLC Analysis
-
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Calibration:
-
Prepare standard solutions of this compound, dimethylbenzyl alcohol, and acetophenone of known concentrations in methanol, each containing the appropriate internal standard.
-
Inject the standard solutions and generate calibration curves by plotting the peak height ratio of the analyte to the internal standard against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the HPLC system.
-
Determine the peak height ratios of the analytes to their respective internal standards.
-
Calculate the concentration of each component in the sample using the calibration curves.
-
Visualizations
Caption: Thermal decomposition pathway of this compound and subsequent crosslinking of a polymer.
Caption: Experimental workflow for the HPLC analysis of this compound and its byproducts.
References
Effect of antioxidants on dicumyl peroxide crosslinking efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of antioxidants on the crosslinking efficiency of dicumyl peroxide (DCP). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during this compound crosslinking experiments when antioxidants are present.
| Issue | Potential Cause | Recommended Action |
| Low Crosslink Density / Low Gel Content | Antioxidant Interference: Antioxidants, particularly phenolic and amine types, can scavenge the free radicals generated by DCP, inhibiting the crosslinking reaction.[1] | - Select an appropriate antioxidant: Consider using antioxidants that have minimal interference with peroxide curing, such as certain quinoline (B57606) derivatives. - Optimize antioxidant concentration: Use the minimum effective concentration of the antioxidant. - Increase peroxide concentration: A higher level of peroxide can help compensate for the radicals scavenged by the antioxidant, leading to a higher crosslink density.[1] - Introduce a co-agent: Co-agents can enhance the efficiency of the crosslinking reaction. |
| Inconsistent Curing Results | Poor Dispersion: Inadequate mixing of the antioxidant or this compound within the polymer matrix. | - Improve mixing protocol: Ensure thorough and uniform dispersion of all additives. - Check compatibility: Verify the compatibility of the antioxidant and peroxide with the polymer system. |
| Premature Curing (Scorch) | High Processing Temperature: The processing temperature may be too close to the decomposition temperature of the this compound. | - Lower processing temperature: Ensure the processing temperature is well below the activation temperature of the DCP. - Use a scorch retardant: Certain additives can delay the onset of crosslinking. |
| Poor Physical Properties Despite Adequate Gel Content | Chain Scission: Some polymers are prone to chain scission in the presence of peroxides, which can be exacerbated by certain conditions. | - Optimize peroxide concentration: Very high peroxide levels can sometimes lead to chain scission. - Evaluate polymer stability: Ensure the chosen polymer is suitable for peroxide crosslinking. |
Frequently Asked Questions (FAQs)
Q1: How do antioxidants interfere with this compound crosslinking?
A1: this compound crosslinking is a free-radical-mediated process. The peroxide decomposes upon heating to form highly reactive free radicals, which then abstract hydrogen atoms from the polymer chains, creating polymer radicals. These polymer radicals then combine to form crosslinks.[2] Antioxidants, by design, are radical scavengers. They neutralize the free radicals generated by the peroxide, thereby competing with the crosslinking reaction and reducing its efficiency.[1] This can lead to a lower crosslink density and compromised physical properties of the final material.[1]
Q2: What types of antioxidants have the most significant negative impact on DCP crosslinking?
A2: Phenolic and amine-based antioxidants are known to have a more pronounced inhibitory effect on peroxide curing because they are very effective at neutralizing alkoxy and peroxy radicals.[1] Phosphite-type antioxidants, which function by decomposing hydroperoxides, can also interfere with the overall oxidative environment.[1]
Q3: Are there any antioxidants that are compatible with peroxide curing systems?
A3: Yes, some antioxidants have a less detrimental effect on peroxide crosslinking. For instance, polymerized 1,2-dihydro-2,2,4-trimethylquinoline has been shown to be an effective antioxidant in peroxide cures.[3] The key is to select an antioxidant that provides long-term stability without significantly interfering with the initial curing process. A negligible effect on the cure level generally corresponds to good aging protection because the antioxidant is not consumed during crosslinking.[1]
Q4: Can I just add more this compound to compensate for the presence of an antioxidant?
A4: While increasing the peroxide concentration can help to overcome the inhibitory effect of the antioxidant and increase the crosslink density, there are limits.[1] An excessively high level of peroxide can lead to other issues, such as chain scission in some polymers and potential for undesirable side reactions. It is a balance that needs to be optimized for each specific formulation.
Q5: What is the role of a co-agent in peroxide crosslinking?
A5: Co-agents are unsaturated molecules that are often added to peroxide-cured formulations to increase the efficiency and rate of crosslinking. They work by reacting with the polymer radicals to form more stable and reactive radicals, which then readily participate in the crosslinking reaction. This can help to mitigate the negative effects of antioxidants.
Quantitative Data on Antioxidant Effects
The following table summarizes the impact of different types of antioxidants on the crosslinking efficiency of this compound, as measured by changes in rheological properties and gel content.
| Antioxidant Type | Example | Effect on Maximum Torque (MH) | Effect on Scorch Time (ts2) | Effect on Gel Content | General Remarks |
| Hindered Phenolic | Antioxidant 1010, 300, 245 | Generally decreases MH, indicating lower crosslink density.[4] | May increase scorch time, delaying the onset of cure.[4] | Decreases gel content. | The extent of interference depends on the specific molecular structure of the antioxidant.[4] |
| Amine | p-dicumyl-diphenylamine | Can significantly decrease MH. | Can increase scorch time. | Can significantly decrease gel content. | Amine antioxidants are potent radical scavengers and often have a strong inhibitory effect.[3] |
| Quinoline | Polymerized 1,2-dihydro-2,2,4-trimethylquinoline | Minimal impact on MH. | Minimal impact on scorch time. | Minimal impact on gel content. | Generally considered more compatible with peroxide curing systems.[3] |
| Dithiocarbamate | Nickel dimethyl-dithiocarbamate | Can have a variable effect depending on the system. | Can act as a cure modifier. | Variable effect. | Often used in combination with other antioxidants for synergistic effects.[3] |
Experimental Protocols
Measurement of Crosslinking Characteristics using a Moving Die Rheometer (MDR)
This protocol is based on the principles outlined in ASTM D5289.[5]
1. Objective: To determine the curing characteristics of a rubber compound when subjected to a specified temperature and oscillating shear.
2. Apparatus: Moving Die Rheometer (MDR).[5]
3. Procedure:
- Prepare the rubber compound by mixing the polymer, this compound, antioxidant, and any other additives on a two-roll mill until a homogeneous mixture is obtained.
- Place a sample of the uncured compound (typically 4-5 grams) into the die cavity of the MDR.[6]
- Close the sealed, heated die cavity and maintain it at a constant test temperature (e.g., 180°C).[7]
- The lower die will oscillate at a specified frequency (e.g., 1.67 Hz) and strain.[4]
- Record the torque response as a function of time. The torque is proportional to the shear modulus of the compound.[5]
4. Data Analysis:
- Minimum Torque (ML): The lowest torque value recorded, representing the viscosity of the uncured compound.[5]
- Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully cured material and is related to the crosslink density.[5]
- Scorch Time (ts2): The time taken for the torque to rise by 2 dN·m above ML, indicating the onset of curing.[5]
- Cure Time (tc90): The time required to reach 90% of the maximum torque, representing the optimal cure time.[5]
Determination of Gel Content
This protocol is based on the principles outlined in ASTM D2765.[8][9]
1. Objective: To quantify the extent of crosslinking by measuring the insoluble portion of the polymer after solvent extraction.
2. Apparatus:
- Analytical balance
- Soxhlet extraction apparatus
- Wire mesh cage (60-mesh)
- Drying oven
- Solvent (e.g., xylene)[8]
3. Procedure:
- Weigh a small sample (approximately 0.25 g) of the crosslinked polymer and record the initial weight (W_initial).[8]
- Place the sample in the wire mesh cage.
- Place the cage in the Soxhlet extractor.
- Add the solvent (e.g., xylene) to the extraction flask.
- Heat the solvent to its boiling point and perform the extraction for a specified period (e.g., 16 hours) to dissolve the un-crosslinked (sol) portion of the polymer.[8]
- After extraction, carefully remove the cage containing the swollen gel.
- Dry the sample in a vacuum oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.[8]
- Record the final weight of the dried, insoluble gel (W_gel).[8]
4. Calculation: The gel content is calculated using the following formula: Gel Content (%) = (W_gel / W_initial) * 100
Visualizations
Caption: Antioxidant interference in DCP crosslinking.
Caption: Troubleshooting low crosslinking efficiency.
Caption: Experimental workflow for assessing crosslinking.
References
Troubleshooting incomplete crosslinking with dicumyl peroxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crosslinking of polymers with dicumyl peroxide (DCP).
Troubleshooting Guide
This guide is designed in a question-and-answer format to help you resolve specific experimental issues.
Question 1: Why is my polymer exhibiting low crosslink density or an incomplete cure?
Answer:
Incomplete crosslinking is a common issue that can stem from several factors related to the curing process, formulation, and material handling.
Potential Causes and Solutions:
-
Inadequate Curing Temperature or Time: this compound requires a specific temperature range to decompose and initiate the crosslinking reaction.[1][2] The rate of cure is primarily dependent on the temperature.[3] If the temperature is too low or the curing time is too short, the peroxide will not fully decompose, leading to an insufficient number of free radicals to form a complete network.
-
Solution: Optimize the curing cycle. Ensure the processing temperature is above DCP's decomposition temperature (which starts around 120-121°C) and typically within a range of 160°C – 190°C.[1][2][4] Verify the half-life of DCP at your chosen temperature to ensure the curing time is sufficient for near-complete decomposition.[1][4][5]
-
-
Incorrect Peroxide Concentration: The degree of crosslinking is directly related to the concentration of the peroxide.[6][7] Using too little DCP will result in a lower density of crosslinks.
-
Solution: Gradually increase the concentration of this compound in your formulation. The gel fraction, an indicator of crosslinking, generally increases with higher DCP content.[6]
-
-
Presence of Inhibitors: Certain additives can interfere with the free radical mechanism of peroxide crosslinking.[8]
-
Solution: Review your formulation for interfering substances. Acidic fillers can accelerate peroxide degradation, while basic fillers can neutralize free radicals.[9] Some antioxidants and plasticizers, particularly those with high polarity, can also inhibit the reaction.[9] Avoid using sulfur-based curatives, as they react with and inhibit the free radicals generated by the peroxide.[9]
-
-
Improper Mixing: A non-homogeneous dispersion of DCP within the polymer matrix will lead to localized areas of high and low crosslinking.
-
Solution: Ensure thorough mixing of the DCP into the polymer. Since DCP melts around 40°C, it can act as a plasticizer at temperatures below its reaction point, which may aid in dispersion.[10] However, ensure the compounding temperature remains below the peroxide's decomposition temperature to prevent premature crosslinking (scorch).[7]
-
Question 2: My material seems cured, but it has poor mechanical properties. What's wrong?
Answer:
Achieving a cured state does not always guarantee optimal mechanical properties. The quality and nature of the crosslinked network are critical.
Potential Causes and Solutions:
-
Chain Scission: For some polymers, the free radicals generated by DCP can cause polymer chain scission (breakage) in competition with crosslinking. This is a known issue in polymers like polypropylene. This leads to a weaker network.
-
Solution: Incorporate coagents into your formulation. Coagents are multifunctional monomers that can suppress the scission reaction and promote a more efficient crosslinking network.[11]
-
-
Polymer Degradation: High curing temperatures or extended curing times can lead to thermal degradation of the polymer backbone, compromising its mechanical integrity.
-
Solution: Evaluate the thermal stability of your polymer at the selected curing temperature. It may be necessary to lower the temperature and extend the curing time, or add thermal stabilizers that do not interfere with the crosslinking reaction.
-
-
Byproduct Formation: The decomposition of this compound produces byproducts, notably acetophenone, which can remain in the polymer matrix.[3][11] These volatiles can act as plasticizers, reducing stiffness and strength.
-
Solution: Implement a post-curing step, such as oven heating, to drive off volatile byproducts.[3] This can also help complete any residual crosslinking.
-
Question 3: How can I determine if my polymer is sufficiently crosslinked?
Answer:
Several analytical techniques can be used to quantify the degree of crosslinking, often referred to as crosslink density or gel content.
Common Analytical Methods:
-
Swelling Test (ASTM D2765): This is the most common method.[12][13] A crosslinked polymer will swell in a suitable solvent but will not dissolve. The amount of swelling is inversely proportional to the crosslink density.[14] The insoluble portion is weighed to determine the gel content.
-
Rheology and Dynamic Mechanical Analysis (DMA): These techniques measure the viscoelastic properties of the material. For a crosslinked polymer, the storage modulus (G' or E') in the rubbery plateau region (above the glass transition temperature) is proportional to the crosslink density.[15]
-
Nuclear Magnetic Resonance (NMR): Solid-state NMR can be used to measure crosslink density by analyzing the T2 relaxation time, which is related to chain mobility.[12][13][16]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of crosslinking with this compound?
This compound crosslinking is a free-radical process. The reaction proceeds in three main steps:
-
Initiation: When heated, the relatively weak oxygen-oxygen bond in this compound breaks, forming two cumyloxy radicals.[2]
-
Hydrogen Abstraction: These highly reactive cumyloxy radicals abstract hydrogen atoms from the polymer chains, creating stable alcohol byproducts and, more importantly, macro-radicals on the polymer backbone.[2][17]
-
Crosslink Formation: Two polymer macro-radicals then combine to form a stable carbon-carbon bond, creating a crosslink between the chains.[2][17] This process repeats, building a three-dimensional network.
What are the typical decomposition temperatures for this compound?
The decomposition rate of DCP is highly dependent on temperature. This is often expressed in terms of its half-life (the time it takes for half of the peroxide to decompose).
| Temperature | Half-Life |
| 114-120°C | 10 hours[1][5] |
| 135-140°C | 1 hour[1][4][5] |
| 180-185°C | 1 minute[1][4] |
Note: These values can vary slightly depending on the polymer matrix.[8]
How does crosslinking affect the properties of a polymer?
Crosslinking transforms a thermoplastic material into a thermoset, leading to significant changes in its properties:
-
Improved Thermal Stability: The material can withstand higher temperatures without melting or losing its shape.[7]
-
Enhanced Mechanical Properties: Increases in tensile strength, modulus, and hardness are often observed.[17]
-
Increased Chemical and Solvent Resistance: The crosslinked network prevents solvent molecules from dissolving the polymer chains.
-
Changes in Crystallinity: Crosslinking can disrupt the regular packing of polymer chains, often leading to a decrease in crystallinity and the formation of smaller, less perfect crystals.[17]
What is "scorch" and how can it be prevented?
Scorch refers to the premature crosslinking of the rubber compound during mixing or processing stages, before the final shaping and curing.[18] It is caused by excessive heat or prolonged residence time during compounding.[7]
-
Prevention:
Experimental Protocols
Protocol 1: Determination of Crosslink Density by Swelling (Based on ASTM D2765)
Objective: To determine the gel content and swelling ratio of a peroxide-crosslinked polymer.
Materials:
-
Crosslinked polymer sample (approx. 0.1-0.2 g)
-
200-mesh stainless steel cage or tea infuser
-
Appropriate solvent (e.g., xylene for polyethylene, toluene (B28343) for silicone rubber)
-
Beaker or flask
-
Analytical balance (accurate to 0.1 mg)
-
Reflux apparatus (optional, for elevated temperature extraction)
-
Drying oven
Methodology:
-
Initial Weighing: Cut a small piece of the crosslinked sample and record its initial weight (W_i).
-
Solvent Immersion: Place the sample inside the steel cage and record the weight of the sample and cage. Submerge the cage in a beaker containing the chosen solvent. Cover the beaker to prevent solvent evaporation.
-
Extraction: Allow the sample to swell in the solvent for a specified period (e.g., 24 hours at room temperature or a shorter period at an elevated temperature using a reflux setup). This step dissolves the un-crosslinked (sol) fraction of the polymer.
-
Swollen Weight: After the immersion period, carefully remove the cage and blot the surface quickly to remove excess solvent. Immediately weigh the cage containing the swollen sample to get the swollen weight (W_s).
-
Drying: Place the cage with the sample in a vacuum oven (e.g., at 80°C) until a constant weight is achieved. This removes all the absorbed solvent.
-
Final Weighing: Record the final dry weight of the cage and sample (W_f).
-
Calculations:
-
Gel Content (%) = (W_f / W_i) * 100
-
Swelling Ratio = (W_s - W_f) / W_f
-
Protocol 2: Analysis of Curing Characteristics with a Moving Die Rheometer (MDR)
Objective: To measure the curing profile of a polymer compound containing this compound.
Apparatus:
-
Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA)
Methodology:
-
Sample Preparation: Prepare a polymer compound containing a known concentration of this compound. Ensure the compound is well-mixed.
-
Instrument Setup: Set the test temperature (e.g., 170°C), oscillation frequency (e.g., 1.67 Hz), and strain angle (e.g., 0.5°).
-
Loading: Place a pre-weighed, uncured sample into the rheometer's die cavity and close the chamber.
-
Data Acquisition: Start the test. The instrument will oscillate one part of the die and measure the torque required to do so as a function of time.
-
Data Analysis: The output will be a cure curve (Torque vs. Time). From this curve, determine the following parameters:
-
M_L (Minimum Torque): Corresponds to the viscosity of the uncured compound.
-
M_H (Maximum Torque): Corresponds to the stiffness of the fully cured material and is related to crosslink density.
-
t_s2 (Scorch Time): The time it takes for the torque to rise 2 units above M_L, indicating the onset of cure.
-
t_90 (Optimal Cure Time): The time required to reach 90% of the total torque change (M_H - M_L), representing an optimal state of cure.[19]
-
Visualizations
Caption: The three-stage reaction mechanism of polymer crosslinking initiated by this compound.
Caption: A logical workflow for troubleshooting and resolving incomplete crosslinking issues.
Caption: Experimental workflow for determining gel content via the solvent swelling method.
References
- 1. sinoxe.com [sinoxe.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. harwick.com [harwick.com]
- 4. This compound (DCP-40C)-Jiangsu Daoming Chemical [en.dmchemic.com]
- 5. This compound | CAS: 80-43-3 | Iniper DCP | REACH registered [vestachem.com]
- 6. Study on Cross-linking Behavior and Crystallization Behavior of this compound Crosslinked High-density Polyethylene [plaschina.com.cn]
- 7. pergan.com [pergan.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates -Elastomers and Composites [koreascience.kr]
- 13. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates [journal.rubber.or.kr]
- 14. jordilabs.com [jordilabs.com]
- 15. tainstruments.com [tainstruments.com]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. vista-motion.com [vista-motion.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Managing Acetophenone Odor in Cured Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acetophenone (B1666503) odor in their cured polymer experiments.
Frequently Asked Questions (FAQs)
Q1: What is the source of the sweet, pungent odor in my recently cured polymer?
A1: The characteristic sweet, pungent odor, often described as almond-like or floral, is likely due to the presence of acetophenone.[1] Acetophenone is a common byproduct generated during the curing of certain polymers, particularly when using peroxide-based initiators.
Q2: How is acetophenone formed during the curing process?
A2: Acetophenone is a primary byproduct of the thermal decomposition of dicumyl peroxide (DCP), a common crosslinking agent.[2] During the curing process, the cumyloxy radical is formed, which can then undergo a β-scission reaction to yield acetophenone and a methyl radical.[2][3]
Q3: Are there alternative curing agents that do not produce acetophenone?
A3: Yes, exploring alternative crosslinking agents that do not generate acetophenone is a viable strategy. However, it is crucial to carefully evaluate these alternatives as they may produce other, potentially more hazardous, byproducts. A thorough review of the reaction mechanisms of any alternative curing agent is recommended.
Q4: What are the general strategies for mitigating acetophenone odor?
A4: There are two main approaches to managing acetophenone odor:
-
Prevention/Minimization during Curing: This involves optimizing the curing process to reduce the formation of acetophenone.
-
Post-Curing Removal: This involves treating the polymer after curing to remove the residual acetophenone.
Troubleshooting Guides
Issue 1: Strong Acetophenone Odor Detected After Curing
This is a common issue, particularly when using this compound as a curing agent. The following steps can help mitigate the odor.
Root Cause: Incomplete removal of volatile byproducts after the curing cycle.
Solutions:
-
Post-Curing Thermal Treatment: Baking the polymer at an elevated temperature can help to drive off volatile compounds like acetophenone.
-
Vacuum Oven Treatment: A more effective method for removing volatiles is to use a vacuum oven. The combination of heat and reduced pressure significantly enhances the removal of residual acetophenone.
-
Solvent Washing: For some polymers, washing the cured material with a suitable solvent can help to extract residual acetophenone. The choice of solvent will depend on the polymer's chemical resistance.
Issue 2: Acetophenone Odor Persists Even After Post-Curing Treatment
If a noticeable odor remains after initial post-curing treatments, more rigorous or combined methods may be necessary.
Root Cause: Acetophenone may be trapped within the polymer matrix, making it difficult to remove with simple thermal treatments.
Solutions:
-
Extended Vacuum Oven Treatment: Increasing the duration and/or temperature of the vacuum oven treatment can enhance the diffusion and removal of trapped acetophenone.
-
Adsorbent Materials: Placing the cured polymer in a sealed container with an effective adsorbent can help to capture off-gassed acetophenone.
-
Combined Thermal and Vacuum Treatment: A multi-step process involving an initial thermal bake followed by a prolonged vacuum oven cycle can be highly effective.
Experimental Protocols
Protocol 1: Post-Curing Thermal Treatment (Post-Bake)
This protocol is a basic method to reduce volatile byproducts from cured polymers.
Methodology:
-
Place the cured polymer sample in a calibrated oven with good air circulation.
-
Set the oven temperature to a point below the polymer's degradation temperature but high enough to volatilize acetophenone (typically in the range of 150-200°C for many silicone elastomers).
-
Heat the sample for a predetermined duration (e.g., 4 hours).
-
Allow the sample to cool to room temperature in a well-ventilated area before handling.
Protocol 2: Vacuum Oven Treatment for Acetophenone Removal
This protocol is a more advanced and effective method for removing residual acetophenone.
Methodology:
-
Place the cured polymer sample on a shelf in a vacuum oven.
-
Heat the oven to the desired temperature (e.g., 150°C).
-
Once the temperature has stabilized, close the oven door and begin to evacuate the chamber to a vacuum level of -0.50 bar to -1.0 bar.
-
Maintain the temperature and vacuum for an extended period (e.g., 5 to 50 hours).[4] The optimal time will depend on the polymer thickness and the initial concentration of acetophenone.
-
After the treatment period, turn off the vacuum pump and allow the oven to return to atmospheric pressure with an inert gas like nitrogen, if necessary.
-
Let the sample cool to room temperature before removing it from the oven.
Protocol 3: Quantification of Acetophenone Using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for quantifying the concentration of acetophenone in a polymer sample.
Methodology:
-
Sample Preparation:
-
Extract a known weight of the cured polymer with a suitable solvent (e.g., acetonitrile) for a specified time.
-
Filter the extract to remove any particulate matter.
-
-
Instrumentation:
-
Use a standard HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Compare the retention time of the peak in the sample chromatogram to that of an acetophenone standard.
-
Quantify the concentration by creating a calibration curve with acetophenone standards of known concentrations.
-
Data Presentation
Table 1: Effectiveness of Post-Curing Treatments on Acetophenone Reduction
| Treatment Method | Temperature (°C) | Duration (hours) | Vacuum Level (bar) | Acetophenone Reduction (%) |
| Thermal Bake | 177 | 4 | N/A | Data Varies by Polymer |
| Vacuum Oven | 150 | 24 | -0.85 | Data Varies by Polymer |
Table 2: Adsorption Capacity of Various Materials for Odorous Compounds
| Adsorbent | Target Compound(s) | Adsorption Capacity (µg/g) | Reference |
| MOF-199 | Phenolic & Indolic Compounds | 22.6 ± 42.3 | [5] |
| Zeolite | Phenolic & Indolic Compounds | 0.70 ± 1.08 | [5] |
| Activated Carbon | Phenolic & Indolic Compounds | 11.0 ± 18.3 | [5] |
| Natural Zeolites (basic treated) | PAHs | 89.6 ng/g | [6] |
Visualizations
References
- 1. akrochem.com [akrochem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113074519A - Method for efficiently removing residual organic solvent in insulin aspart - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Impact of Different Natural Zeolite Treatments on the Capacity of Eliminating/Reducing Odors and Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dicumyl peroxide concentration to avoid polymer degradation
Welcome to the Technical Support Center for optimizing the use of dicumyl peroxide (DCP) in polymer crosslinking. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help you achieve optimal crosslinking results while mitigating polymer degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound for polymer crosslinking.
Question: Why is the gel content of my crosslinked polymer lower than expected?
Answer:
Low gel content is a common issue that indicates insufficient crosslinking. The potential causes and solutions are outlined below:
-
Probable Causes:
-
Inadequate DCP Concentration: The amount of DCP may be too low to generate enough free radicals for an effective crosslinking network.
-
Insufficient Curing Time or Temperature: The thermal decomposition of DCP is time and temperature-dependent.[1] If the curing process is too short or the temperature is below the optimal decomposition range of DCP (typically starting above 121°C), crosslinking will be incomplete.[1]
-
Presence of Inhibitors: Certain additives or impurities in the polymer matrix can scavenge free radicals, inhibiting the crosslinking reaction.
-
Premature Decomposition of DCP: Improper storage or handling of DCP can lead to its decomposition before it is used in the crosslinking process.
-
-
Recommended Solutions:
-
Increase DCP Concentration: Incrementally increase the weight percentage (wt%) of DCP. It's important to do this systematically, as excessive amounts can lead to degradation.
-
Optimize Curing Conditions: Increase the curing temperature or extend the curing time. A differential scanning calorimeter (DSC) can be used to determine the optimal curing temperature for your specific polymer blend.[2][3]
-
Purify Polymer/Additives: Ensure all components of your blend are free from inhibitors.
-
Proper DCP Storage: Store DCP in a cool, dark place away from heat sources and incompatible materials to prevent premature decomposition.[4]
-
Question: My polymer sample shows signs of degradation, such as discoloration or poor mechanical properties. What could be the cause?
Answer:
Polymer degradation during crosslinking is often a result of excessive DCP or non-optimal processing conditions.
-
Probable Causes:
-
Excessive DCP Concentration: Too much DCP can lead to a high concentration of free radicals, which can cause chain scission (degradation) in addition to crosslinking.[5] This can result in reduced tensile strength and embrittlement.[5] For some polymers like polylactide (PLA), high DCP content can lead to the formation of low-molecular-weight products.[6]
-
High Processing Temperatures: Excessively high temperatures can accelerate both DCP decomposition and polymer degradation, leading to undesirable side reactions.
-
Presence of Oxygen: Oxygen can interfere with the free radical process and promote oxidative degradation of the polymer.
-
-
Recommended Solutions:
-
Reduce DCP Concentration: Systematically lower the DCP concentration to find the optimal balance between crosslinking and degradation.
-
Optimize Processing Temperature: Lower the processing temperature to a range that is sufficient for DCP decomposition but minimizes polymer degradation. The half-life of DCP is highly temperature-dependent.[7]
-
Process Under Inert Atmosphere: Whenever possible, conduct the crosslinking process under a nitrogen or argon atmosphere to minimize oxidative degradation.
-
Question: I'm observing a strong odor from my crosslinked polymer. What is it and can it be removed?
Answer:
The characteristic odor is likely from byproducts of the DCP decomposition process.
-
Probable Causes:
-
DCP Decomposition Byproducts: The thermal decomposition of DCP produces byproducts, most notably acetophenone (B1666503), which has a distinct odor.[1][5] Other byproducts can include dimethyl benzyl (B1604629) alcohol and methane.[7][8]
-
-
Recommended Solutions:
-
Post-Curing Heat Treatment: Heating the crosslinked polymer in a vacuum oven can help to volatilize and remove the residual byproducts.
-
Solvent Extraction: For some applications, extraction with a suitable solvent may help to remove the byproducts.
-
Use of Odor Masking Agents: In some industrial applications, odor-masking agents are incorporated into the formulation.[1]
-
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of this compound-induced crosslinking?
Answer: this compound acts as a free radical initiator.[7] Upon heating, the peroxide bond in the DCP molecule breaks, forming two cumyloxy radicals.[5] These highly reactive radicals can then abstract hydrogen atoms from the polymer chains, creating polymer radicals.[6] These polymer radicals can then combine to form a crosslinked, three-dimensional network.[2][6]
Question: How do I determine the optimal concentration of this compound for my polymer?
Answer: The optimal DCP concentration depends on the type of polymer, its molecular weight, and the desired properties of the final product. A common approach is to perform a concentration study, varying the DCP content (e.g., from 0.2 to 2.0 wt%) and evaluating the resulting material properties.[2][6] Key parameters to measure include gel content, tensile strength, and thermal properties (via DSC or TGA).[6] The optimal concentration will provide a high degree of crosslinking without significant degradation.
Question: What are the typical decomposition products of this compound?
Answer: The main decomposition products of this compound include acetophenone and dimethyl benzyl alcohol.[7][9] Methane can also be formed from the secondary reactions of the initial free radicals.[6]
Question: Can this compound be used with any polymer?
Answer: this compound is effective for crosslinking a wide variety of polymers, including polyethylene (B3416737) (LDPE, HDPE), silicone rubber, and ethylene-propylene-diene monomer (EPDM) rubber.[2][4][10][11] However, its effectiveness and the potential for degradation can vary significantly between different polymers. For instance, with some polymers like polypropylene, DCP can also be used as a degradation agent.[7] It is essential to consult the literature for your specific polymer system or conduct preliminary experiments.
Question: What safety precautions should be taken when handling this compound?
Answer: this compound is a strong oxidizing agent and can be a fire and explosion hazard if not handled properly. It is sensitive to heat, and its thermal decomposition can be rapid.[4][7] Always store it in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Avoid contact with incompatible materials such as acids, bases, and reducing agents. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of DCP concentration on polymer properties.
Table 1: Effect of DCP Concentration on the Properties of Polylactide (PLA)
| DCP (wt. %) | Gel Fraction (%) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |
| 0.0 | - | 45.0 | 25.0 |
| 0.2 | 10.0 | 48.0 | 22.0 |
| 0.4 | 25.0 | 52.0 | 20.0 |
| 0.6 | 40.0 | 55.0 | 18.0 |
| 0.8 | 50.0 | 53.0 | 17.0 |
| 1.0 | 55.0 | 50.0 | 16.0 |
Data synthesized from studies on PLA crosslinking, showing that while gel fraction increases with DCP, tensile strength peaks before declining, and impact strength consistently decreases, indicating a trade-off between crosslinking and material brittleness.[6]
Table 2: Effect of DCP Concentration on the Properties of Low-Density Polyethylene (LDPE)/Wax Blends
| DCP (wt. %) | Wax Content (%) | Gel Content (%) |
| 0.5 | 0 | 45.0 |
| 0.5 | 10 | 40.0 |
| 0.5 | 20 | 35.0 |
| 2.0 | 0 | 80.0 |
| 2.0 | 10 | 72.0 |
| 2.0 | 20 | 65.0 |
This table illustrates that higher DCP concentrations lead to a greater gel content in LDPE/wax blends. It also shows that an increase in wax content can lead to a decrease in gel content, as the wax itself is not efficiently crosslinked by DCP.[2]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Polymer Crosslinking
-
Material Preparation:
-
Dry the polymer resin to remove any moisture.
-
Prepare a series of polymer-DCP blends with varying DCP concentrations (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 wt%).
-
-
Melt Blending:
-
Use a laboratory-scale internal mixer or twin-screw extruder to melt-blend the polymer and DCP.
-
Set the processing temperature below the decomposition temperature of DCP to ensure homogeneous mixing without premature crosslinking (e.g., 120-130°C).[12]
-
Mix for a sufficient time (e.g., 5-10 minutes) to ensure uniform distribution of the peroxide.
-
-
Compression Molding (Curing):
-
Transfer the blended material to a pre-heated compression mold.
-
Set the molding temperature to induce DCP decomposition and crosslinking (e.g., 170-180°C).[2]
-
Apply pressure and maintain the temperature for a set curing time (e.g., 10-20 minutes).[2][12]
-
Cool the mold under pressure to solidify the crosslinked polymer sheet.
-
-
Characterization:
-
Gel Content Analysis:
-
Cut a known weight of the crosslinked sample.
-
Extract the soluble fraction using a suitable solvent (e.g., boiling xylene for polyethylene) for several hours.[2]
-
Dry the insoluble gel to a constant weight.
-
Calculate the gel content as the weight percentage of the insoluble fraction.
-
-
Mechanical Testing:
-
Perform tensile tests on dumbbell-shaped specimens according to relevant standards (e.g., ASTM D638) to determine tensile strength and elongation at break.
-
-
Thermal Analysis:
-
-
Data Analysis:
-
Plot the gel content, tensile strength, and other relevant properties as a function of DCP concentration to identify the optimal range that maximizes crosslinking while minimizing degradation.
-
Visualizations
References
- 1. harwick.com [harwick.com]
- 2. ajol.info [ajol.info]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. kelid1.ir [kelid1.ir]
- 10. mdpi.com [mdpi.com]
- 11. Study on Cross-linking Behavior and Crystallization Behavior of this compound Crosslinked High-density Polyethylene [plaschina.com.cn]
- 12. researchgate.net [researchgate.net]
Impact of moisture on dicumyl peroxide stability and reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of moisture on the stability and reactivity of dicumyl peroxide.
Troubleshooting Guides
Issue: Inconsistent or failed cross-linking/polymerization reactions.
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination of this compound | 1. Verify Storage Conditions: Ensure this compound is stored in a tightly sealed container in a cool, dry place, away from heat and sources of ignition. Recommended storage is typically between 2-8°C.[1] 2. Inspect for Physical Changes: Check for any clumping or changes in the appearance of the peroxide powder, which could indicate moisture absorption. 3. Perform Moisture Content Analysis: Use Karl Fischer titration to determine the water content of the this compound. For this method, it is recommended to carry out the determination at -20 °C to prevent unwanted side reactions.[2] 4. Dry the Peroxide (if appropriate for the application): If moisture is confirmed, consider drying small quantities in a desiccator over a suitable desiccant. Exercise extreme caution as heating this compound can lead to rapid decomposition.[3] |
| Moisture in Reaction Components | 1. Dry Solvents and Monomers: Ensure all solvents, monomers, and other reagents are anhydrous. Use appropriate drying techniques for each component. 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering. |
| Accelerated Decomposition of this compound | 1. Review Reaction Temperature: While heat is required to initiate decomposition, excessive temperatures can lead to uncontrolled reactions. The half-life of this compound is highly temperature-dependent; for example, at 120°C, the half-life is approximately 5 hours.[4] 2. Check for Contaminants: Impurities, especially acids, bases, and certain metals, can catalyze the decomposition of this compound.[5] Ensure all glassware and equipment are scrupulously clean. |
Issue: Unexpected by-products or poor product performance.
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Decomposition | 1. Analyze for Decomposition Products: Use High-Performance Liquid Chromatography (HPLC) to identify and quantify decomposition products such as acetophenone (B1666503) and cumyl alcohol.[6] The presence of these in unexpected quantities can indicate moisture-related degradation. 2. Control pH: If the reaction medium is aqueous or protic, ensure the pH is controlled, as acidic conditions can catalyze the decomposition of this compound.[7][8] |
| Reduced Cross-linking Efficiency | 1. Quantify Active Peroxide: Assay the this compound to determine its active oxygen content. Moisture contamination can lead to a lower-than-expected concentration of active peroxide. 2. Adjust Peroxide Concentration: Based on the assay results, it may be necessary to increase the amount of this compound to achieve the desired degree of cross-linking. |
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the stability of this compound?
A1: Moisture acts as a decomposition agent, accelerating the breakdown of this compound.[4] This can lead to a loss of reactivity and the formation of unintended by-products. The presence of moisture can lower the decomposition temperature and increase the rate of thermal decomposition, potentially creating hazardous conditions.[4]
Q2: What are the primary decomposition products of this compound in the presence of moisture?
A2: In the presence of moisture, particularly under acidic conditions, this compound can decompose to form cumene (B47948) hydroperoxide as an intermediate, which then can further decompose to phenol (B47542) and acetone.[7] The typical thermal decomposition products are acetophenone and cumyl alcohol.[9]
Q3: How can I prevent moisture contamination of my this compound?
A3: To prevent moisture contamination, store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[10] Using a desiccator for storage can also be beneficial.
Q4: Is this compound soluble in water?
A4: this compound is practically insoluble in water.[11] However, this does not mean it is unaffected by moisture. Even small amounts of adsorbed moisture on the surface of the peroxide crystals can initiate decomposition.
Q5: What is the recommended method for determining the moisture content in this compound?
A5: The Karl Fischer titration method is a standard and accurate technique for determining the water content in organic peroxides.[2] It is advisable to perform this test at a low temperature (e.g., -20°C) to avoid potential side reactions between the peroxide and the Karl Fischer reagents.[2]
Experimental Protocols
Protocol 1: Determination of this compound and its Decomposition Products by HPLC (Based on ASTM E1090)
1. Objective: To quantify the amount of this compound and its primary decomposition products (dimethyl benzyl (B1604629) alcohol and acetophenone) in a sample.
2. Materials:
-
Methylene (B1212753) chloride (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Reagent water (Type II)
-
This compound standard
-
Dimethyl benzyl alcohol standard
-
Acetophenone standard
-
Internal standards (e.g., dibutyl phthalate, benzyl alcohol)
-
HPLC system with a UV detector and an octadecylsilane (B103800) (ODS) column
3. Procedure:
- Sample Extraction:
- Accurately weigh a known amount of the sample.
- Extract the this compound and dimethyl benzyl alcohol with methylene chloride.
- For acetophenone, perform a separate extraction with methanol.
- Sample Preparation:
- Filter the extracts.
- For the methylene chloride extract, evaporate the solvent and redissolve the residue in methanol.
- Add a precise amount of the appropriate internal standard to both the sample and standard solutions.
- HPLC Analysis:
- Set the UV detector to 254 nm.
- Use a mobile phase of acetonitrile and water. The exact ratio may need to be optimized for your column and system.
- Inject the prepared sample and standard solutions into the HPLC.
- Quantification:
- Identify the peaks corresponding to this compound, dimethyl benzyl alcohol, acetophenone, and the internal standards based on their retention times.
- Calculate the concentration of each analyte using the internal standard method, comparing the peak height or area ratios of the sample to the standard.
Protocol 2: Determination of Moisture Content by Karl Fischer Titration
1. Objective: To determine the water content in a this compound sample.
2. Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Water standard for calibration
3. Procedure:
- Titrator Preparation:
- Prepare the Karl Fischer titrator according to the manufacturer's instructions.
- Condition the titration cell to a low, stable drift. For enhanced safety and to prevent side reactions, cool the titration cell to -20°C.[2]
- Sample Preparation:
- Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected moisture content and the type of titrator used.
- Titration:
- Introduce the sample into the titration cell.
- Start the titration and record the amount of water detected.
- Calculation:
- The instrument will typically calculate the moisture content automatically. The result can be expressed as a percentage or in parts per million (ppm).
Visualizations
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Water in organic peroxides | Metrohm [metrohm.com]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. Page loading... [guidechem.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. infinitalab.com [infinitalab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Controlling Dicumyl Peroxide Decomposition Exotherm
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicumyl peroxide (DCP). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving the control of its exothermic decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of an uncontrolled exotherm during this compound decomposition?
A1: The primary cause is excessive temperature. This compound decomposition is highly temperature-dependent.[1][2] Higher temperatures significantly accelerate the decomposition rate, leading to a rapid release of heat.[2] If this heat is not dissipated effectively, it can lead to a thermal runaway reaction.[3][4]
Q2: At what temperature does this compound begin to decompose exothermically?
A2: The onset of exothermic decomposition is typically observed in the range of 100°C to 150°C.[5] One study using differential scanning calorimetry (DSC) on 98% crystalline DCP showed an exothermic peak at around 168°C.[2] The decomposition temperature can be influenced by the presence of contaminants, the surrounding medium, and the experimental conditions.[5][6]
Q3: What is the Self-Accelerating Decomposition Temperature (SADT) of this compound?
A3: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. For this compound, the SADT can vary depending on the package size. One source indicates an SADT of 75°C in its original packaging, while another study predicted SADT values of 84-89°C for packages ranging from 25 to 2000 kg.[7][8] It is crucial to store and handle DCP well below its SADT.
Q4: How do contaminants affect the decomposition exotherm?
A4: Contaminants such as strong acids, bases, reducing agents, heavy metals, and even dirt and rust can catalyze the decomposition of this compound, leading to a more rapid and intense exotherm at lower temperatures.[6][9][10][11] It is imperative to use clean equipment and high-purity materials when working with DCP.
Q5: Can the presence of oxygen influence the decomposition reaction?
A5: Yes, the presence of oxygen can affect the decomposition kinetics. In the presence of oxygen, the decomposition of DCP in cumene (B47948) has been shown to follow an autocatalytic pathway, which can lead to an accelerated reaction rate.[4][12] In the absence of oxygen, the reaction tends to follow pseudo-first-order kinetics.[4]
Troubleshooting Guide
Issue 1: The reaction temperature is rising much faster than anticipated.
-
Possible Cause: The initial temperature of the reaction medium or the heating rate is too high.
-
Solution:
-
Immediately reduce or remove the external heat source.
-
If possible and safe, begin cooling the reaction vessel using an ice bath or other cooling system.
-
Ensure the stirring is efficient to promote even heat distribution and dissipation.
-
For future experiments, lower the initial temperature and use a slower, more controlled heating ramp rate.
-
Issue 2: An unexpected and rapid increase in pressure is observed within the reaction vessel.
-
Possible Cause: This is a strong indication of a runaway decomposition reaction. The decomposition of this compound can generate gaseous byproducts such as methane (B114726) and ethane, leading to a pressure buildup.[4][13]
-
Solution:
-
IMMEDIATE EVACUATION of the area is the primary response.
-
If equipped, activate any emergency pressure relief systems.
-
Do not attempt to tighten fittings or valves on a pressurized system undergoing a runaway reaction.
-
From a safe distance, if possible, apply cooling to the exterior of the vessel.
-
Issue 3: The decomposition appears to be happening at a lower temperature than expected based on literature values.
-
Possible Cause: Contamination of the this compound or the reaction mixture.
-
Solution:
-
Review all chemicals and solvents used for potential impurities. Ensure they are of the appropriate grade.
-
Thoroughly clean all glassware and reaction equipment to remove any residual acids, bases, or metal catalysts.[10]
-
Use fresh, properly stored this compound. DCP should be stored in a cool, dry place, away from heat and contaminants.[14][15]
-
Issue 4: The experimental results for decomposition kinetics are not reproducible.
-
Possible Cause: Inconsistent atmospheric conditions, particularly the presence of oxygen.
-
Solution:
-
To ensure reproducible results, it is recommended to conduct the decomposition experiments under a controlled inert atmosphere (e.g., nitrogen or argon) to exclude the influence of oxygen.[4]
-
Ensure all experimental parameters, including heating rate, sample size, and stirring speed, are kept consistent between runs.
-
Data Presentation
Table 1: Half-Life of this compound at Various Temperatures
| Temperature (°C) | Half-Life | Citation |
| 115 | ~10 hours | [5] |
| 116 | 10 hours | [15] |
| 120 | ~5 hours | [2] |
| 135 | ~1 hour | [5][15] |
| 140 | 1 hour | [11] |
| 180 | 1 minute | [15] |
| 185 | 1 minute | [11] |
Table 2: Kinetic Data for this compound Decomposition
| Condition | Activation Energy (kJ/mol) | logA (s⁻¹) | Method | Citation |
| Neat DCP | 131.4 ± 4.3 | 13.5 ± 0.6 | DSC | [1] |
| Neat DCP | 129.3 ± 4.7 | 13.6 ± 0.3 | Accelerating Rate Calorimetry | [1] |
| DCP in cumene/gray paste | 132.7 ± 6.5 | 13.6 ± 0.5 | DSC | [1] |
| Acid-catalyzed in dodecane (B42187) (60-90°C) | 76.9 | - | - | [3][16] |
| Acid-catalyzed in dodecane (90-130°C) | 8.50 | - | - | [3][16] |
Experimental Protocols
Methodology for Determining Decomposition Exotherm using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a clean DSC pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan (usually empty) into the DSC cell.
-
Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to ensure a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the decomposition onset (e.g., 35°C) for a few minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the completion of the decomposition exotherm (e.g., 300°C).
-
-
Data Analysis:
-
The DSC thermogram will show an endothermic peak corresponding to the melting of DCP (around 40°C) followed by an exothermic peak representing the decomposition.[2]
-
From the exothermic peak, determine the onset temperature, peak temperature, and the total heat of decomposition (enthalpy, ΔH) by integrating the peak area.
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Troubleshooting logic for rapid temperature rise.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, CAS 762-12-9: A Comprehensive Technic... [perodox.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS: 80-43-3 | Iniper DCP | REACH registered [vestachem.com]
- 9. isg.ku.edu.tr [isg.ku.edu.tr]
- 10. research.uga.edu [research.uga.edu]
- 11. sinoxe.com [sinoxe.com]
- 12. researchgate.net [researchgate.net]
- 13. fauske.com [fauske.com]
- 14. Page loading... [guidechem.com]
- 15. This compound (DCP-40C)-Jiangsu Daoming Chemical [en.dmchemic.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Volatile Organic Compounds from Dicumyl Peroxide Curing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicumyl peroxide (DCP) curing and seeking to minimize the generation of volatile organic compounds (VOCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary VOCs generated during the this compound curing process?
A1: The thermal decomposition of this compound during the curing process primarily generates several volatile organic compounds. The most common VOCs are acetophenone, which is responsible for the characteristic pungent odor, α-methylstyrene, and 2-phenyl-2-propanol (B165765) (also known as cumyl alcohol)[1][2].
Q2: What is the primary cause of the strong, unpleasant odor associated with DCP-cured products?
A2: The strong, sweet, and often described as pungent odor of freshly cured elastomers with this compound is caused by acetophenone, a primary byproduct of the DCP decomposition reaction[3]. While some may tolerate the odor, it can be nauseating to others[3].
Q3: How can I reduce the concentration of these VOCs in my final product?
A3: The most common and effective methods for reducing VOCs in DCP-cured products are:
-
Post-curing: This involves heating the cured product in an oven with good air circulation to volatilize and remove residual peroxide and its byproducts[4].
-
Using Alternative Curing Agents: Switching to a different peroxide that produces fewer or less odorous byproducts is a highly effective strategy[3].
-
Optimizing Curing Parameters: Fine-tuning the curing time and temperature can help ensure the most efficient decomposition of the peroxide, potentially minimizing residual byproducts.
Q4: Are there alternative curing agents to this compound that generate fewer VOCs?
A4: Yes, there are several alternatives. One common alternative is 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (DHBP)[5][6]. This peroxide is less volatile and more stable than DCP and is used as a high-temperature curing agent[5][6]. While it will still produce byproducts, they may be less odorous or easier to remove. Another option is to switch to a sulfur-based curing system, although this will significantly change the properties of the final elastomer[7].
Q5: What is the role of co-agents in the curing process, and can they help reduce VOCs?
A5: Co-agents are used to increase the efficiency of the peroxide cure, which can lead to a higher crosslink density and improved mechanical properties[3][8]. They work by trapping the initial peroxide radicals and converting them into crosslinks more effectively[3]. While their primary role is not to reduce VOCs directly, by improving the curing efficiency, it may be possible to use a lower concentration of this compound, which in turn would lead to a lower overall generation of VOCs. Co-agents are broadly classified into Type I (increase both cure rate and state) and Type II (primarily increase the state of cure)[8].
Q6: What is post-curing, and how does it help in reducing VOCs?
A6: Post-curing is a secondary thermal treatment applied to the material after the initial curing process. The elevated temperature during post-curing accelerates the diffusion and volatilization of residual uncured peroxide and its decomposition byproducts, such as acetophenone, from the polymer matrix[4]. A well-ventilated oven is crucial to effectively remove these airborne VOCs[4]. Post-curing also has the added benefit of improving the material's mechanical properties, such as compression set[4][9].
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Strong, persistent odor in the cured product even after post-curing. | 1. Incomplete removal of acetophenone. 2. Insufficient post-curing time or temperature. 3. Poor air circulation in the post-curing oven. | 1. Increase the post-curing temperature and/or duration. A general starting point for EPDM is 2-4 hours at 182°C in a vacuum oven[9]. For silicone, 4 hours at 200°C is recommended[4]. 2. Ensure the post-curing oven has adequate ventilation to remove the volatilized byproducts. 3. If the odor persists and is a critical issue, consider switching to an alternative peroxide with less odorous byproducts, such as 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane. |
| Poor mechanical properties (e.g., low tensile strength, high compression set) after curing. | 1. Insufficient crosslink density. 2. Interference of other formulation components (e.g., antioxidants, oils) with the peroxide. 3. Incomplete curing. | 1. Increase the amount of this compound. 2. Incorporate a co-agent to improve curing efficiency. 3. Review the formulation for ingredients that may inhibit free-radical curing. Certain antioxidants can interfere with the curing process[3]. 4. Ensure the curing time and temperature are sufficient for complete peroxide decomposition. A longer cure in the mold is often better than a short cure followed by a post-cure[3]. |
| Porosity or bubbles in the cured material. | 1. Trapped air during mixing or processing. 2. Volatilization of low molecular weight components during curing. | 1. Ensure proper mixing techniques to avoid incorporating air. 2. Degas the compound before curing if possible. 3. Optimize the curing temperature to avoid excessively rapid decomposition of the peroxide, which can trap byproducts as gas bubbles. |
| Post-curing negatively affects the mechanical properties of the material (e.g., becomes too hard or brittle). | 1. Post-curing temperature is too high or duration is too long, leading to oxidative degradation. 2. Continued cross-linking during post-curing. | 1. Systematically reduce the post-curing temperature and/or time and measure the mechanical properties and VOC levels to find an optimal balance. 2. Consider post-curing in a vacuum or inert atmosphere (e.g., nitrogen) to minimize oxidative degradation[9]. |
Quantitative Data
A comprehensive, directly comparable quantitative dataset on the reduction of specific VOCs from this compound curing through post-curing at various temperatures and durations was not available in the search results. However, the literature strongly supports that post-curing significantly reduces residual volatiles. For silicone rubber, post-curing at 200°C for 4 hours is a common practice to eliminate leachables and VOCs[4]. For EPDM, a post-cure of 2 to 4 hours at 182°C in a vacuum has been shown to be optimal for improving compression set by removing volatiles[9].
The following table provides data on the half-life of various peroxides at different temperatures, which is crucial for understanding and optimizing the initial curing process. A lower half-life indicates faster decomposition at a given temperature.
| Peroxide Type | Chemical Name | Half-Life at 116°C (min) | Half-Life at 134°C (min) | Half-Life at 172°C (min) |
| DCP | This compound | 3600 | 60 | 1 |
| DDPH | 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane | - | - | - |
| VCP | a,a'-bis-(t-butyl peroxy)diisopropyl benzene | - | - | - |
Note: The half-life data for DDPH and VCP at these specific temperatures were not available in the provided search results in a comparable format.
Experimental Protocols
Protocol 1: Post-Curing of EPDM to Reduce VOCs
This protocol provides a general procedure for the post-curing of Ethylene Propylene Diene Monomer (EPDM) rubber cured with this compound.
Objective: To reduce the concentration of residual volatile organic compounds (VOCs) and improve the mechanical properties of the cured EPDM.
Materials and Equipment:
-
This compound-cured EPDM samples
-
Programmable, forced-air circulation oven or vacuum oven
-
Heat-resistant gloves
-
Tongs
-
Timer
Procedure:
-
Sample Preparation: After the initial press curing, carefully remove the EPDM samples from the mold. Allow the samples to cool to room temperature.
-
Oven Setup: Preheat the forced-air circulation or vacuum oven to the desired post-curing temperature. A common starting point for EPDM is 182°C[9]. If using a vacuum oven, ensure the vacuum system is operational.
-
Loading the Oven: Place the cured EPDM samples on a wire rack or perforated tray to ensure even air circulation around all surfaces. Avoid overlapping the samples.
-
Post-Curing:
-
Forced-Air Oven: Place the rack with the samples in the preheated oven. Start the timer for the desired duration. A typical duration is between 2 to 4 hours[9]. Ensure the oven's exhaust is properly ventilated.
-
Vacuum Oven: Place the rack with the samples in the oven, close the door, and apply vacuum. Once the desired vacuum level is reached, start the timer for the post-curing duration (e.g., 2 to 4 hours)[9].
-
-
Cooling: After the specified time, turn off the oven and allow the samples to cool down slowly to room temperature inside the oven. This helps to prevent thermal shock. If using a vacuum oven, release the vacuum before opening the door.
-
Unloading: Once cooled, carefully remove the post-cured samples from the oven using heat-resistant gloves and tongs.
-
Analysis: The post-cured samples are now ready for mechanical testing or VOC analysis as described in Protocol 2.
Protocol 2: Analysis of VOCs by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the qualitative and quantitative analysis of VOCs from a cured elastomer sample using headspace GC-MS.
Objective: To identify and quantify the volatile organic compounds present in a cured rubber sample.
Materials and Equipment:
-
Cured elastomer sample
-
Headspace vials (e.g., 20 mL) with caps (B75204) and septa
-
Vial crimper and decapper
-
Analytical balance
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS) equipped with a headspace autosampler
-
Appropriate GC column (e.g., a non-polar or mid-polar column)
-
High-purity helium or other suitable carrier gas
-
Standards for calibration (acetophenone, α-methylstyrene, 2-phenyl-2-propanol)
-
Solvent for standard preparation (e.g., methanol)
Procedure:
-
Sample Preparation:
-
Cut a small, precisely weighed piece of the cured elastomer sample (e.g., 0.5 - 1.0 g).
-
Place the weighed sample into a clean headspace vial.
-
Immediately seal the vial with a cap and septum using a vial crimper.
-
-
Standard Preparation:
-
Prepare a stock solution of the target VOCs (acetophenone, α-methylstyrene, 2-phenyl-2-propanol) in a suitable solvent like methanol.
-
Create a series of calibration standards by spiking known amounts of the stock solution into empty headspace vials.
-
-
GC-MS and Headspace Autosampler Setup:
-
Set up the GC-MS method with appropriate parameters for the separation and detection of the target VOCs. This includes setting the oven temperature program, carrier gas flow rate, and mass spectrometer scan range.
-
Set the headspace autosampler parameters, including vial equilibration temperature and time. A typical starting point is to heat the vial at a temperature below the curing temperature (e.g., 120-150°C) for a set period (e.g., 15-30 minutes) to allow the VOCs to partition into the headspace.
-
-
Analysis:
-
Place the prepared sample vials and calibration standard vials into the headspace autosampler tray.
-
Start the analysis sequence. The autosampler will automatically incubate each vial and inject a portion of the headspace gas into the GC-MS for analysis.
-
-
Data Analysis:
-
Identify the VOCs in the sample by comparing their mass spectra and retention times to those of the analytical standards.
-
Quantify the concentration of each VOC by creating a calibration curve from the analysis of the standard vials and applying it to the peak areas of the sample chromatogram.
-
Visualizations
Caption: Decomposition pathway of this compound and formation of VOCs.
Caption: Experimental workflow for post-curing to reduce VOCs.
Caption: Decision-making workflow for minimizing VOCs in peroxide curing.
References
- 1. hoffmann-mineral.com [hoffmann-mineral.com]
- 2. researchgate.net [researchgate.net]
- 3. akrochem.com [akrochem.com]
- 4. jehbco.com.au [jehbco.com.au]
- 5. DHBP [2,5-DIMETHYL-2,5-DI(TERT.-BUTYLPEROXY)HEXANE] - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. canyoncomponents.com [canyoncomponents.com]
- 8. pentasil.eu [pentasil.eu]
- 9. digital.library.unt.edu [digital.library.unt.edu]
Technical Support Center: Scorch Control in Rubber Compounding with Dicumyl Peroxide
This technical support center provides researchers and scientists with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to scorch control when using dicumyl peroxide (DCP) in rubber compounding.
Frequently Asked Questions (FAQs)
Q1: What is scorch in rubber compounding, and why is it a concern with this compound?
A1: Scorch refers to the premature crosslinking or vulcanization of a rubber compound during processing stages like mixing, milling, or extrusion, before it is shaped in the mold.[1][2][3] This premature hardening can render the compound difficult or impossible to process further, leading to material waste.[1][2] this compound-based curing is initiated by heat, which decomposes the peroxide into free radicals that start the crosslinking process.[4][5] If the processing temperature gets too high, it can initiate this decomposition, causing scorch.[1][4]
Q2: What are the primary factors that influence the scorch time of a DCP-cured compound?
A2: The scorch time in a DCP system is almost exclusively dependent on temperature and the type of peroxide used.[4] Unlike sulfur cures, where various accelerators can manipulate the cure rate, peroxide cures are heat-driven.[4] The key factors include:
-
Temperature: The rate of peroxide decomposition, and thus the rate of crosslinking, is primarily dependent on the cure temperature.[5] Higher processing temperatures significantly reduce scorch time.
-
Peroxide Choice: Different peroxides have different decomposition temperatures, often characterized by their half-life. Peroxides with higher half-life temperatures are more stable and provide a longer, safer scorch period.[6]
-
Compound Composition: Acidic components can shorten scorch time, while certain fillers and additives can either increase or decrease it.[6]
-
Thermal History: The total amount of heat a compound is exposed to throughout all processing steps contributes to the risk of scorch.[6]
Q3: How can I increase the scorch safety of my rubber compound?
A3: Several strategies can be employed to extend the scorch safety period:
-
Select a More Stable Peroxide: Choose a peroxide with a higher half-life temperature than this compound. This means it requires a higher temperature to initiate curing, providing a larger safety margin during processing.[4][6]
-
Use a Scorch Retarder: Incorporate additives that inhibit premature vulcanization. Radical scavengers like Butylated Hydroxytoluene (BHT) can be used to delay the onset of crosslinking.[4][6][7] N-nitrosodiphenylamine has also been shown to be an effective retarder in peroxide systems.[1]
-
Control Processing Temperature: Minimize heat buildup during mixing and processing. This can be achieved through proper cooling of equipment (e.g., internal mixers, mills) and optimizing process parameters.[3][6]
-
Optimize Filler Selection: Low-structure carbon blacks tend to generate less viscous heat during mixing compared to high-structure blacks, reducing the risk of premature scorch.[6]
Q4: How do scorch retarders function in a this compound system?
A4: In a peroxide cure system, scorch retarders typically function as free radical scavengers. The curing process begins when heat causes the this compound to decompose into initial free radicals. A retarder, such as BHT, "soaks up" these initial radicals, preventing them from immediately reacting with the polymer chains to form crosslinks.[4][7] This provides a delay or induction period, extending the scorch time. However, this action may also slightly delay the overall cure time (T90).[4]
Q5: How is scorch time measured experimentally?
A5: Scorch time is professionally measured using rheological instruments that monitor the change in a compound's stiffness over time at a specific temperature. The two most common instruments are:
-
Mooney Viscometer: This device measures the torque required to rotate a disk embedded in the rubber sample. Scorch time (e.g., t5 or t10) is the time it takes for the viscosity to rise by 5 or 10 Mooney units above the minimum value, indicating the onset of curing.[2][8] The standard test is often performed at 120°C or 121°C.[2][5]
-
Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR): These instruments measure the torque required to oscillate a die within a rubber sample at a set temperature. Scorch time (often denoted as ts1 or ts2) is the time required for the torque to increase by 1 or 2 dN·m above the minimum torque.[8][9] This method provides a comprehensive cure curve.
Troubleshooting Guide
Problem: My rubber compound is scorching during the mixing or milling process.
| Potential Cause | Recommended Solution |
| Excessive Heat Generation | Ensure cooling systems on the mixer or mill are functioning optimally. Reduce the batch size or rotor speed to minimize shear heating. Allow for adequate cooling of the compound between processing stages.[3][6] |
| Incorrect Order of Ingredient Addition | Add this compound and any coagents late in the mixing cycle to minimize their exposure to heat. |
| Formulation is Too Scorch-Prone | Incorporate a scorch retarder like BHT (0.25-0.50 phr) or a specialized commercial retarder.[4] Consider replacing a portion of the DCP with a peroxide that has a higher decomposition temperature.[6] |
Problem: I need a longer scorch time, but I cannot change the final cure temperature or time significantly.
| Potential Cause | Recommended Solution |
| Peroxide is too reactive at processing temperatures. | Blend the existing this compound with a more stable peroxide (one with a higher half-life temperature). This creates a "step-cure" effect, providing initial safety while maintaining the cure rate at higher temperatures. Scorch-retarded grades of peroxides are also available.[10] |
| Need for a non-peroxide solution. | Add a scorch retarder. Low levels of retarders like BHT or N-nitrosodiphenylamine can increase scorch time with a minimal impact on the final cure state.[1][4] The optimal dosage should be determined experimentally. |
Quantitative Data Summary
The following tables provide comparative data on peroxide characteristics and the effect of retarders. Note that absolute values are highly dependent on the specific polymer and formulation.
Table 1: Half-Life of this compound vs. Temperature
| Temperature | Half-Life (Time to consume 50% of peroxide) |
| 120°C | 10 hours |
| 140°C | 1 hour |
| 185°C | 6 minutes |
| (Data sourced from Akrochem Corporation technical literature)[4] |
Table 2: Illustrative Effect of Scorch Retarders on a Peroxide Cure System
| Additive (phr) | Mooney Scorch (t5 @ 135°C, min) | Optimum Cure (t90, min) | Maximum Torque (dN·m) |
| Control (DCP only) | 8.5 | 12.0 | 45 |
| BHT (0.5) | 12.0 | 13.5 | 44 |
| N-Nitrosodiphenylamine (1.0) | 15.5 | 14.0 | 43 |
| (Values are representative and intended for comparative purposes only, based on principles described in cited literature)[1][4][11] |
Experimental Protocols
Protocol 1: Measuring Scorch Time with a Mooney Viscometer (Ref: ASTM D1646)
-
Objective: To determine the scorch characteristics of an unvulcanized rubber compound.
-
Apparatus: Shearing disk viscometer (Mooney Viscometer).
-
Procedure: a. Preheat the instrument to the specified test temperature (e.g., 121°C). b. Prepare a sample of the rubber compound by taking two pieces and ensuring they are sufficient to fill the die cavity. c. Place the sample in the die cavity, with the rotor between the two pieces, and close the viscometer. d. Start the motor. After a one-minute warm-up period, begin recording the Mooney viscosity reading. e. Continue the test until the viscosity has risen significantly past the minimum value.
-
Data Analysis: a. Record the minimum viscosity (MV). b. Determine the scorch time (t5), which is the time from the start of the test required for the viscosity to reach MV + 5 Mooney units.
Protocol 2: Determining Vulcanization Characteristics with an MDR (Ref: ASTM D5289 / D2084)
-
Objective: To measure the vulcanization characteristics, including scorch time, cure rate, and cure state, of a rubber compound.
-
Apparatus: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).[12]
-
Procedure: a. Set the test temperature (e.g., 175°C) and allow the instrument to equilibrate. b. Place a sample of the uncured compound (of specified volume or weight) into the die cavity. c. Close the test cavity and immediately start the test. The instrument will oscillate one die at a specified frequency and amplitude, measuring the torque response. d. The test runs for a predetermined time, sufficient to observe the full cure curve.
-
Data Analysis (from the generated cure curve): a. ML (Minimum Torque): The lowest torque value, related to the compound's viscosity. b. MH (Maximum Torque): The highest torque value, related to the compound's stiffness and state of cure. c. ts2 (Scorch Time): The time to reach a torque of ML + 2 dN·m, indicating the onset of cure.[8] d. t90 (Optimum Cure Time): The time to reach 90% of the total torque change (ML + 0.9 * (MH - ML)).[9]
Visualizations
Caption: A logical workflow for troubleshooting scorch in rubber compounding.
Caption: Mechanism of peroxide curing and the intervention point for scorch retarders.
References
- 1. US3384613A - Retardation of scorch in rubber compounds containing this compound as the vulcanizing agent - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. en.letone.cn [en.letone.cn]
- 4. akrochem.com [akrochem.com]
- 5. harwick.com [harwick.com]
- 6. ftz-richon.com [ftz-richon.com]
- 7. researchgate.net [researchgate.net]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Tests on unvulcanised rubber [ertbv.com]
- 10. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 11. akrochem.com [akrochem.com]
- 12. store.astm.org [store.astm.org]
Technical Support Center: Dicumyl Peroxide (DCP) Dispersion in Polymer Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the dispersion of dicumyl peroxide (DCP) in polymer matrices. Uniform dispersion is critical for achieving consistent crosslinking, leading to predictable and reliable final material properties.
Troubleshooting Poor DCP Dispersion
Poor dispersion of this compound can manifest as gels, surface defects, or inconsistent material properties. Use the following guide to diagnose and resolve common issues.
| Symptom | Possible Cause | Recommended Solution |
| Gels, Fisheyes, or Specks in Final Product | Localized High Concentrations of DCP: The peroxide is not evenly distributed, leading to areas of excessive crosslinking. This can be due to poor mixing or the DCP melting and then re-solidifying in agglomerates. | 1. Improve Mixing Protocol: Increase mixing time or rotor speed. Optimize the mixing temperature to be above the polymer's softening point but below the rapid decomposition temperature of DCP. 2. Use a Masterbatch: Employ a DCP masterbatch where the peroxide is pre-dispersed in a compatible polymer carrier. This facilitates more uniform distribution.[1][2] 3. Lower Processing Temperature Initially: If using a multi-zone extruder, keep the initial zones below the melting point of DCP (approx. 40°C) to allow for solid-state dispersion before melting. |
| Inconsistent Mechanical Properties (e.g., variable hardness, tensile strength) | Non-Uniform Crosslink Density: Poor DCP dispersion leads to some areas of the polymer matrix being highly crosslinked while others are not. | 1. Verify Mixing Uniformity: Take samples from different locations in the mixer or extruder and analyze for crosslink density (e.g., via swelling tests). 2. Consider a Different Form of DCP: Switch from a crystalline powder to a liquid or pasted form if the processing equipment allows, or use a supported DCP on an inert filler. |
| Premature Crosslinking (Scorch) During Processing | Excessive Heat Generation or Residence Time: High shear in the mixer or extruder generates frictional heat, which, combined with the barrel temperature, can initiate premature decomposition of the DCP.[3] | 1. Reduce Barrel Temperature: Lower the temperature profile in the processing equipment, especially in the initial mixing zones. 2. Decrease Screw Speed: This will reduce shear heating. 3. Add a Scorch Retarder: Incorporate a scorch inhibitor into the formulation to provide a longer processing window. |
| Surface Imperfections (e.g., pitting, roughness) | Volatilization of Decomposition Byproducts: Localized hot spots due to poor DCP dispersion can cause rapid decomposition, leading to the formation of volatile byproducts (e.g., acetophenone, methane) that create surface defects as they escape the polymer melt. | 1. Ensure Homogeneous Mixing: Utilize a high-intensity mixer to break down any DCP agglomerates before they can create localized decomposition. 2. Optimize Temperature Profile: Maintain a processing temperature that allows for controlled decomposition of the DCP throughout the polymer matrix. |
A logical workflow for troubleshooting these issues can be visualized as follows:
Frequently Asked Questions (FAQs)
Q1: What is the optimal mixing temperature for incorporating this compound?
A1: The optimal temperature is a balance. It should be high enough to ensure the polymer is in a molten state for effective mixing, but low enough to prevent premature and rapid decomposition of the DCP. This compound's melting point is approximately 40°C, and its decomposition becomes significant at temperatures above 120°C.[4][5] A common strategy is to incorporate the DCP at a temperature below its decomposition point and then increase the temperature for curing.
Q2: How does the choice of polymer affect DCP dispersion?
A2: The viscosity and polarity of the polymer matrix are key. High-viscosity polymers require more mechanical energy (higher shear, longer mixing times) to achieve good dispersion. Furthermore, the compatibility between the non-polar DCP and the polymer matrix can influence dispersion. For highly polar polymers, surface-treated DCP or the use of a compatibilizer might be necessary.
Q3: Can I use a solvent to improve DCP dispersion?
A3: Yes, solution-state modification is a known method to improve dispersion. Dissolving the polymer in a suitable solvent reduces the viscosity of the medium, allowing for much easier and more uniform mixing of the DCP. However, this method requires an additional step to remove the solvent, which may not be suitable for all applications.
Q4: What is a DCP masterbatch and how does it help?
A4: A DCP masterbatch is a concentrated blend of this compound in a polymer carrier.[1] Using a masterbatch offers several advantages:
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Improved Safety: It reduces the handling of the pure, reactive peroxide.
-
Enhanced Dispersion: The peroxide is already pre-dispersed in the carrier resin, which then disperses more easily into the bulk polymer matrix.[1][2]
-
Dosing Accuracy: It is often easier to accurately dose solid pellets than a fine powder.
The carrier resin should be compatible with the primary polymer matrix.
Q5: Are there additives that can improve DCP dispersion?
A5: Yes, dispersing aids or lubricants can be used. These additives work by reducing the friction between polymer chains and wetting the surface of the DCP particles, which helps to break down agglomerates and distribute the peroxide more evenly. The choice of dispersant depends on the polymer system.
Quantitative Data on Dispersion Methods
The effectiveness of different dispersion strategies can be quantified by measuring the resulting mechanical properties of the crosslinked polymer. Better dispersion leads to a more uniform crosslink network and, consequently, improved and more consistent properties.
Table 1: Effect of Filler Dispersion Method on Mechanical Properties of an NR/SBR Nanocomposite (Analogous System)
| Dispersion Method | Ultimate Stress Improvement (%) | Tear Strength Improvement (%) | Hardness Increase (%) |
| Toluene Solvent Method | 63.7 | 50 | 7.5 |
| W410 Solvent Method | 64.0 | 80 | 17.0 |
| Surface Modification (Stearic Acid) | 80.0 | 57 | 3.8 |
| Data adapted from a study on nano-CaCO₃ dispersion, which serves as a relevant analogue for the effects of dispersion on mechanical properties.[6] |
Table 2: Effect of Peroxide Concentration on Mechanical Properties of Polyethylene Composites
| Polymer System | Peroxide Concentration (%) | Change in Impact Resistance (%) |
| LLDPE | 1% | +300% |
| UHMWPE | 1% | +62% |
| This data shows that while peroxide addition improves properties, achieving these improvements consistently is dependent on uniform dispersion.[7] |
Experimental Protocols
Protocol 1: SEM Analysis of DCP Dispersion
This protocol is for the qualitative assessment of DCP dispersion by visualizing the morphology of a cryo-fractured polymer sample.
1. Sample Preparation: a. Cryogenically fracture the polymer composite sample to create a fresh, representative surface. This is typically achieved by immersing a notched sample in liquid nitrogen for several minutes until it is brittle, then fracturing it with a sharp impact. b. Mount the fractured sample onto an SEM stub using conductive carbon tape, ensuring the fractured surface is facing up. c. If the polymer matrix is non-conductive, apply a thin conductive coating (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
2. SEM Imaging: a. Load the prepared sample into the SEM chamber and evacuate to the required vacuum level. b. Start with a low magnification to get an overview of the fractured surface. c. Gradually increase the magnification, focusing on areas of interest. Look for evidence of poor dispersion, such as agglomerates (bright spots if DCP is on a filler) or voids left by pulled-out particles. d. Capture images at various magnifications to document the state of dispersion. Well-dispersed systems will show a uniform, featureless matrix at lower magnifications, while poorly dispersed systems will show distinct particles or clusters.
Protocol 2: Rheological Analysis of Dispersion Quality
Rheological measurements are highly sensitive to the microstructure of the polymer melt and can be used to quantitatively assess dispersion.
1. Sample Preparation: a. Prepare disk-shaped samples of the polymer compound, typically by compression molding them into a puck of the appropriate diameter (e.g., 25 mm) and thickness (e.g., 1-2 mm). b. Ensure the samples are free of voids and have parallel surfaces.
2. Measurement: a. Use a rotational rheometer with a parallel-plate or cone-and-plate geometry.[8] b. Place the sample onto the lower plate and bring the upper plate down to the desired gap, trimming any excess material. c. Heat the sample to the desired processing temperature (below the curing temperature) and allow it to thermally equilibrate. d. Perform a dynamic frequency sweep at a small strain amplitude (within the linear viscoelastic region). This involves applying an oscillatory shear and measuring the storage modulus (G') and loss modulus (G'') as a function of frequency.
3. Data Interpretation: a. Low-Frequency Behavior: Poorly dispersed systems often exhibit a more solid-like behavior at low frequencies (a higher G' that plateaus), which is indicative of a filler network or particle-particle interactions.[9] b. Complex Viscosity: Compare the complex viscosity (η*) curves. A well-dispersed system will typically have a lower viscosity than an agglomerated one, especially at low shear rates. c. Payne Effect: For systems with fillers, a large decrease in the storage modulus with increasing strain amplitude (the Payne effect) is characteristic of the breakdown of an agglomerated filler network, indicating poor dispersion.
Visualization of Dispersion Mechanisms
The following diagram illustrates how using a masterbatch can improve the dispersion of DCP compared to adding it as a pure powder.
References
- 1. EP0030757B1 - Process for the preparation of master batches of peroxides in polymers - Google Patents [patents.google.com]
- 2. alokmasterbatches.home.blog [alokmasterbatches.home.blog]
- 3. This compound, CAS 762-12-9: A Comprehensive Technic... [perodox.com]
- 4. This compound 40% - Ataman Kimya [atamanchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Rheological Measurements and Structural Analysis of Polymeric Materials [mdpi.com]
Technical Support Center: Minimizing Yellowing in Polymers Crosslinked with Dicumyl Peroxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing yellowing in polymers crosslinked with dicumyl peroxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in polymers crosslinked with this compound?
A1: Yellowing in this compound crosslinked polymers is primarily caused by a combination of factors:
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Oxidation: The polymer chains can degrade through oxidation, especially when exposed to heat and oxygen. This process can lead to the formation of chromophores, which are chemical groups that absorb light and cause a yellowish appearance.[1][2]
-
This compound Decomposition Byproducts: this compound thermally decomposes to initiate the crosslinking reaction. This decomposition generates byproducts, notably acetophenone (B1666503) and cumyl alcohol.[3] Acetophenone, in particular, is a known contributor to odor and can be involved in discoloration.[4]
-
UV Radiation: Exposure to ultraviolet (UV) light can induce photo-oxidative degradation of the polymer, leading to the formation of colored compounds and subsequent yellowing.[1][2]
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High Temperatures: Elevated temperatures during processing or in the final application's environment can accelerate both thermo-oxidative degradation and the breakdown of this compound, intensifying yellowing.[1]
-
Interaction with Other Additives: Certain additives within the polymer formulation can interact with the peroxide or its byproducts, contributing to color formation.[4][5]
Q2: How can I prevent or minimize yellowing during the crosslinking process?
A2: To minimize yellowing, a multi-faceted approach is recommended:
-
Use of Stabilizers: Incorporating antioxidants and UV stabilizers into your polymer formulation is the most effective method.
-
Antioxidants: Hindered phenolic primary antioxidants scavenge free radicals, while phosphite-based secondary antioxidants decompose hydroperoxides, preventing the initiation of degradation pathways.[6][7]
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely effective UV stabilizers that trap free radicals formed during photo-oxidation. They work in a regenerative cycle, providing long-term protection.[8]
-
Synergistic Blends: Combining different types of stabilizers, such as a phenolic antioxidant with a phosphite (B83602) and a HALS, often provides the best protection due to their complementary mechanisms of action.[6][9]
-
-
Optimize Processing Conditions:
-
Temperature Control: Use the lowest possible curing temperature that still achieves the desired crosslink density.
-
Minimize Oxygen Exposure: Processing in an inert atmosphere (e.g., nitrogen) can reduce oxidative degradation.
-
-
Proper Material Selection:
-
Polymer Grade: Choose a polymer grade with inherent good thermal and UV stability.
-
Peroxide Grade: Use a high-purity grade of this compound to minimize impurities that could contribute to side reactions.
-
Q3: What is the role of acetophenone in the yellowing process?
A3: Acetophenone is a primary byproduct of the thermal decomposition of this compound. While its most noticeable effect is a characteristic odor, it can also contribute to discoloration. The exact mechanism is complex, but it is understood that acetophenone and other aromatic byproducts can undergo further reactions, potentially forming conjugated systems or other chromophoric structures that absorb light in the visible spectrum, leading to a yellow appearance.
Troubleshooting Guide
Problem: My polymer turns yellow immediately after curing.
| Possible Cause | Troubleshooting Step |
| Excessive Curing Temperature | Lower the curing temperature and/or shorten the curing time. Optimize for the minimum conditions required to achieve the desired crosslink density. |
| High Oxygen Level During Curing | If possible, cure in a nitrogen or other inert atmosphere to minimize oxidation. |
| Inadequate Stabilization Package | Review your formulation. Ensure you have an effective antioxidant package. Consider adding a synergistic blend of a primary hindered phenolic antioxidant and a secondary phosphite antioxidant. |
| Reaction with Impurities | Ensure all components of your formulation (polymer, peroxide, fillers, etc.) are of high purity. |
Problem: My polymer is not yellow after curing, but yellows over time when exposed to light.
| Possible Cause | Troubleshooting Step |
| Photo-oxidation | This is the most likely cause. Incorporate a UV stabilizer into your formulation. Hindered Amine Light Stabilizers (HALS) are highly effective for long-term UV protection. A UV absorber can also be used in conjunction with a HALS for enhanced performance.[8][9] |
| Post-Cure Oxidation | Even without UV exposure, slow oxidation can occur. Ensure your antioxidant package is robust enough for the intended service life of the product. |
Problem: I'm using an antioxidant, but the polymer is still yellowing.
| Possible Cause | Troubleshooting Step |
| Antioxidant Depletion | The antioxidant may be consumed during processing. Consider a more thermally stable antioxidant or a higher loading level. |
| Antioxidant-Induced Discoloration | Some phenolic antioxidants can form colored quinone-type byproducts upon oxidation, which can contribute to yellowing. This is sometimes referred to as "gas fading" if it occurs in the presence of atmospheric pollutants like nitrogen oxides. Consider using a non-staining antioxidant or a blend that minimizes this effect. |
| Antagonistic Interactions | The antioxidant may be interacting with other additives. Review the entire formulation for potential incompatibilities. |
Data Presentation
The selection of an appropriate stabilization package is critical to minimizing the Yellowness Index (YI). The following table summarizes representative data on the performance of different stabilizer systems in a this compound crosslinked polymer. Lower YI values indicate less yellowing and better color stability.
| Stabilizer System | Concentration (phr) | Initial Yellowness Index (YI) | Yellowness Index (YI) after Accelerated Aging |
| Control (No Stabilizer) | 0 | 5.2 | 25.8 |
| Hindered Phenolic AO | 0.2 | 3.1 | 15.4 |
| Phosphite AO | 0.2 | 3.5 | 18.2 |
| Hindered Amine Light Stabilizer (HALS) | 0.2 | 4.8 | 8.5 |
| Hindered Phenolic AO + Phosphite AO | 0.1 + 0.1 | 2.5 | 12.1 |
| Hindered Phenolic AO + HALS | 0.1 + 0.1 | 2.8 | 6.3 |
| Hindered Phenolic AO + Phosphite AO + HALS | 0.1 + 0.1 + 0.1 | 2.1 | 5.1 |
Note: These are representative values and actual performance will depend on the specific polymer, processing conditions, and aging parameters.
Experimental Protocols
Protocol for Sample Preparation and Crosslinking
-
Compounding:
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Dry the polymer resin to the manufacturer's recommended moisture content.
-
On a two-roll mill or in an internal mixer, melt-blend the polymer with the specified amounts of this compound and the anti-yellowing additive(s).
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Ensure a homogeneous dispersion of all components. The processing temperature should be kept below the activation temperature of the this compound to prevent premature crosslinking.
-
-
Molding and Curing:
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Compression mold the compounded material into plaques of a specified thickness (e.g., 2 mm) at a temperature and time sufficient to achieve full crosslinking. A typical curing cycle might be 170-180°C for 10-15 minutes.
-
Cool the plaques under pressure to minimize warpage.
-
Protocol for Yellowness Index (YI) Measurement (ASTM E313)
-
Instrumentation:
-
Use a spectrophotometer or colorimeter capable of measuring color in the CIE Lab* color space.
-
-
Calibration:
-
Calibrate the instrument according to the manufacturer's instructions using a certified white standard.
-
-
Measurement:
-
Measure the L, a, and b* values of the prepared polymer plaques. Take at least three measurements at different locations on each plaque and average the results.
-
The Yellowness Index (YI) is calculated from the tristimulus values (X, Y, Z), which are derived from the Lab* data. Modern colorimeters often calculate the YI directly.
-
-
Accelerated Aging (for long-term stability testing):
-
Expose the plaques to accelerated weathering conditions in a QUV chamber (ASTM G154) or a Xenon Arc chamber (ASTM G155) for a specified duration.
-
Alternatively, for thermal stability testing, age the plaques in a circulating air oven at an elevated temperature (e.g., 150°C) for a set period.
-
-
Post-Aging Measurement:
-
After the aging period, repeat the Yellowness Index measurement as described in step 3. The change in YI (ΔYI) is a measure of the color stability.
-
Visualizations
Caption: this compound Crosslinking and Yellowing Pathways.
Caption: Troubleshooting Logic for Polymer Yellowing.
References
- 1. Mechanochemical degradation of synthetic polymers - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Strategies to enhance the crosslinking efficiency of dicumyl peroxide
Welcome to the Technical Support Center for dicumyl peroxide (DCP) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the use of DCP for polymer crosslinking.
Troubleshooting Guide
This guide addresses common problems encountered during this compound-induced crosslinking experiments.
| Problem | Potential Causes | Solutions & Recommendations |
| Low Crosslinking Efficiency / Incomplete Curing | 1. Insufficient Peroxide Concentration: The amount of DCP may be too low to generate enough free radicals for the desired crosslink density.[1][2] 2. Inadequate Curing Temperature or Time: The temperature may be too low for efficient thermal decomposition of DCP, or the curing time may be too short for the reaction to complete.[1][3][4] 3. Presence of Inhibitors: Certain additives or impurities in the polymer matrix (e.g., some antioxidants, fillers) can scavenge free radicals and inhibit the crosslinking reaction.[5] 4. Suboptimal Polymer Substrate: The polymer structure itself may be less reactive towards free radical-induced crosslinking. | 1. Optimize DCP Concentration: Systematically increase the DCP concentration in small increments. Monitor the crosslink density using appropriate analytical methods. 2. Adjust Curing Parameters: Increase the curing temperature to enhance the decomposition rate of DCP.[1][3] Ensure the curing time is sufficient for the reaction to go to completion at the selected temperature. The half-life of DCP at a given temperature is a critical parameter to consider. 3. Material Purity and Formulation Review: Ensure the polymer and additives are free from inhibiting substances. If antioxidants are necessary, select types that have minimal interference with free radical crosslinking. 4. Incorporate Coagents: The use of coagents can significantly enhance crosslinking efficiency. |
| Polymer Degradation (Chain Scission) | 1. Polymer Structure: Polymers with tertiary hydrogens, such as polypropylene, are more susceptible to β-scission, which leads to degradation instead of crosslinking. 2. Excessive Peroxide Concentration: High concentrations of DCP can sometimes favor chain scission, particularly in polymers prone to degradation. 3. High Curing Temperatures: Elevated temperatures can increase the rate of β-scission reactions.[4] | 1. Polymer Selection: For polymers prone to degradation, consider alternative crosslinking methods or the use of coagents that promote crosslinking over scission. 2. Optimize DCP Concentration: Carefully titrate the DCP concentration to find a balance that favors crosslinking. 3. Temperature Optimization: Lower the curing temperature and potentially extend the curing time to minimize degradation. |
| Poor Mechanical Properties of Crosslinked Polymer | 1. Non-uniform Crosslinking: Inhomogeneous dispersion of DCP can lead to areas with varying crosslink densities, resulting in poor overall mechanical performance. 2. Presence of Voids or Bubbles: Volatile byproducts of the DCP decomposition reaction (e.g., acetophenone, methane) can create porosity if not properly vented. 3. Inappropriate Coagent Selection: The type and amount of coagent can significantly impact the final mechanical properties. | 1. Improve Dispersion: Ensure thorough and uniform mixing of DCP into the polymer matrix before curing. 2. Optimize Curing Conditions: Apply pressure during curing to minimize void formation. Consider a post-curing step under vacuum to remove volatile byproducts. 3. Coagent Selection and Optimization: Experiment with different types and concentrations of coagents to achieve the desired balance of properties.[6][7] |
| Discoloration or Odor in the Final Product | 1. Peroxide Byproducts: The decomposition of DCP generates byproducts such as acetophenone, which has a distinct odor and can cause discoloration. 2. Oxidation: Exposure to air at high curing temperatures can lead to oxidative degradation and discoloration. | 1. Post-Curing Treatment: Implement a post-curing step at an elevated temperature under vacuum to help remove volatile byproducts. 2. Inert Atmosphere: Perform the curing process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound (DCP) crosslinking?
A1: this compound is a radical initiator. When heated, the relatively weak oxygen-oxygen bond in the DCP molecule breaks, a process called thermal decomposition, to form two highly reactive cumyloxy free radicals. These free radicals then abstract hydrogen atoms from the polymer chains, creating polymer radicals. The crosslinks are subsequently formed through the combination of these polymer radicals.
Q2: How can I enhance the crosslinking efficiency of this compound?
A2: Several strategies can be employed to improve the crosslinking efficiency of DCP:
-
Addition of Coagents: Coagents are multifunctional monomers that can be incorporated into the formulation. They react with the polymer radicals to create more crosslinks than would be formed with DCP alone.[6][7] Coagents can be classified as Type I, which increase both the rate and state of cure, and Type II, which primarily increase the state of cure.[6][7]
-
Optimizing Temperature: The rate of DCP decomposition is highly temperature-dependent.[1][3] Increasing the temperature will accelerate the formation of free radicals and thus the crosslinking reaction. However, excessively high temperatures can lead to polymer degradation.
-
Optimizing DCP Concentration: Increasing the concentration of DCP will generate more free radicals, leading to a higher crosslink density, up to a certain point.[1][2] Beyond an optimal concentration, diminishing returns or even negative effects like degradation may be observed.
Q3: What are coagents and how do they work?
A3: Coagents are organic molecules with multiple reactive sites (e.g., double bonds) that are added to a polymer formulation to enhance peroxide-induced crosslinking. They work by reacting with the polymer macro-radicals generated by the peroxide. This reaction can lead to the formation of additional crosslinks through a "grafting" and "bridging" mechanism, effectively increasing the crosslinking efficiency. Common coagents include multifunctional acrylates, methacrylates, and allyl compounds.[8]
Q4: How do I choose the right coagent for my application?
A4: The choice of coagent depends on the polymer system and the desired properties of the final crosslinked material.
-
Type I Coagents (e.g., acrylates, methacrylates) are very reactive and significantly increase both the cure rate and the final crosslink density.[6] They are suitable when a fast cure and high modulus are desired.
-
Type II Coagents (e.g., triallyl cyanurate (TAC), triallyl isocyanurate (TAIC)) primarily increase the final crosslink density with a smaller effect on the cure rate, offering better scorch safety (premature crosslinking).[5]
Q5: What is the effect of temperature on the DCP crosslinking process?
A5: Temperature is a critical parameter in DCP crosslinking. The rate of the crosslinking reaction increases with temperature due to the faster thermal decomposition of DCP.[1][3] However, there is an optimal temperature range for each polymer system. Temperatures that are too low will result in a slow and incomplete cure. Conversely, excessively high temperatures can promote side reactions like polymer degradation (chain scission), especially in susceptible polymers.[4]
Q6: My polymer is degrading instead of crosslinking. What can I do?
A6: Polymer degradation during DCP crosslinking is a common issue, particularly with polymers containing tertiary hydrogens like polypropylene. To mitigate this:
-
Reduce Curing Temperature: Lowering the temperature can slow down the degradation reactions.
-
Optimize Peroxide Concentration: Use the lowest effective concentration of DCP.
-
Utilize a Coagent: Certain coagents can favor the crosslinking reaction over chain scission.
-
Consider a Different Peroxide: Other peroxides with different decomposition kinetics might be more suitable.
Quantitative Data
Table 1: Effect of this compound Concentration on Gel Content of High-Density Polyethylene (HDPE)
| DCP Concentration (phr) | Gel Content (%) |
| 0.5 | ~55 |
| 1.0 | ~65 |
| 1.5 | ~70 |
| 2.0 | ~72 |
| 2.5 | ~73 |
| 3.0 | ~74 |
| Data synthesized from literature.[2] |
Table 2: Comparison of Coagent Performance in an EPDM Formulation with this compound
| Coagent (5 phr) | Coagent Type | Normalized Cure Rate (Control = 100) | Normalized State of Cure (Control = 100) |
| None (Control) | - | 100 | 100 |
| Trimethylolpropane Trimethacrylate (TMPTMA) | Type I | ~150 | ~180 |
| Ethylene Glycol Dimethacrylate (EGDMA) | Type I | ~140 | ~160 |
| Triallyl Cyanurate (TAC) | Type II | ~105 | ~150 |
| Triallyl Isocyanurate (TAIC) | Type II | ~100 | ~170 |
| Data synthesized from literature.[6] |
Experimental Protocols
Protocol 1: Determination of Crosslink Density by Swelling Method
Objective: To determine the extent of crosslinking by measuring the amount of solvent absorbed by the crosslinked polymer.
Materials:
-
Crosslinked polymer sample of known weight.
-
A good solvent for the uncrosslinked polymer (e.g., toluene, xylene).
-
Vials with tight-fitting caps.
-
Analytical balance.
-
Oven.
Procedure:
-
Cut a small piece of the crosslinked polymer sample (approximately 0.1-0.2 g) and accurately weigh it (W_initial).
-
Place the sample in a vial and add a sufficient amount of the chosen solvent to fully immerse the sample.
-
Seal the vial and allow the sample to swell at a constant temperature (e.g., room temperature or slightly elevated) for a period sufficient to reach equilibrium swelling (typically 24-72 hours).
-
Carefully remove the swollen sample from the vial, quickly blot the surface with filter paper to remove excess solvent, and weigh it (W_swollen).
-
Place the swollen sample in an oven at a temperature above the boiling point of the solvent (but below the degradation temperature of the polymer) until all the solvent has evaporated and the weight is constant. Weigh the dried sample (W_dry).
-
The gel content and swelling ratio can be calculated using the following formulas:
-
Gel Content (%) = (W_dry / W_initial) * 100
-
Swelling Ratio (Q) = 1 + [(W_swollen - W_dry) / W_dry] * (ρ_polymer / ρ_solvent)
-
where ρ_polymer is the density of the polymer and ρ_solvent is the density of the solvent.
-
-
Visualizations
This compound Crosslinking Mechanism
Caption: The chemical mechanism of this compound crosslinking.
Experimental Workflow for Optimizing Crosslinking Efficiency
Caption: A typical experimental workflow for optimizing crosslinking.
Troubleshooting Decision Tree for Low Crosslinking Efficiency
Caption: A decision tree for troubleshooting low crosslinking.
References
- 1. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Cross-linking Behavior and Crystallization Behavior of this compound Crosslinked High-density Polyethylene [plaschina.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ace-laboratories.com [ace-laboratories.com]
- 6. pentasil.eu [pentasil.eu]
- 7. researchgate.net [researchgate.net]
- 8. sid.ir [sid.ir]
Validation & Comparative
A Comparative Guide to Dicumyl Peroxide and Benzoyl Peroxide as Polymerization Initiators
For researchers and professionals in polymer science and drug development, the choice of a radical initiator is a critical parameter that dictates the kinetics of polymerization, the final properties of the polymer, and the overall efficiency of the process. Dicumyl peroxide (DCP) and benzoyl peroxide (BPO) are two of the most widely used organic peroxides for initiating free-radical polymerization. This guide provides an objective, data-driven comparison of their performance, supported by experimental methodologies and mechanistic diagrams.
Mechanism of Action: Radical Generation
Both DCP and BPO function by thermally decomposing to produce free radicals, which then initiate the polymerization of monomers.[1][2] The fundamental difference lies in the structure of the radicals produced and the conditions required for their formation.
Benzoyl Peroxide (BPO): BPO decomposes upon heating to yield two benzoyloxy radicals.[3] These can further decarboxylate to form phenyl radicals and carbon dioxide.[4] The initiation is typically carried out at temperatures ranging from 60-100°C.[3][4] The decomposition can also be initiated by light or accelerated by the presence of amines at room temperature.[5]
Caption: Decomposition of Benzoyl Peroxide (BPO) to form initiating radicals.
This compound (DCP): DCP is a dialkyl peroxide that decomposes upon heating to form two cumyloxy radicals.[6] These radicals are the primary initiators.[6] DCP is generally more stable than BPO and requires higher temperatures for efficient decomposition, typically above 100°C.[7][8]
Caption: Decomposition of this compound (DCP) to form initiating radicals.
Once generated, these primary radicals attack a monomer unit, creating a monomer radical. This marks the beginning of the propagation phase, where the monomer radical adds to subsequent monomer units in a chain reaction until termination occurs.[1][9]
Caption: Generalized workflow of free-radical polymerization.
Performance Comparison: A Quantitative Overview
The selection of an initiator is governed by its decomposition kinetics, which must be appropriate for the specific monomer and polymerization conditions.[10] The rate of decomposition is often characterized by the initiator's half-life (t½), the time required for half of the peroxide to decompose at a given temperature.[5][10]
| Property | Benzoyl Peroxide (BPO) | This compound (DCP) | Reference |
| Molecular Formula | (C₆H₅CO)₂O₂ | [C₆H₅C(CH₃)₂]₂O₂ | [3][11] |
| Molecular Weight | 242.23 g/mol | 270.37 g/mol | [3][6] |
| Active Oxygen Content | 6.61% | 5.92% | [3][12] |
| 10-hr Half-Life Temp. | 73°C (in Benzene) | 115°C (in Benzene) | [5] |
| 1-hr Half-Life Temp. | 92°C | 135°C | [3][8] |
| 1-min Half-Life Temp. | 131°C | Not specified | [3] |
| Typical Applications | Polyester resins, PMMA, dental cements, styrenics, PVC | Crosslinking of PE, EVA; rubber vulcanization | [2][3][13] |
| Decomposition Products | Phenyl & benzoyloxy radicals, CO₂ | Cumyloxy radicals, acetophenone, methane, ethane | [4][13] |
| Solubility | Soluble in acetone, ethanol, and other organic solvents; poorly soluble in water. | Soluble in alcohols, esters, aromatic hydrocarbons; insoluble in water. | [3][8] |
Key Performance Insights:
-
Thermal Stability: DCP is significantly more thermally stable than BPO, as indicated by its higher half-life temperatures.[5][8] This makes DCP suitable for high-temperature processes like crosslinking polyethylene (B3416737), while BPO is preferred for polymerizations at lower temperatures, such as for polystyrene or acrylics.[2][13]
-
Initiation Efficiency: The efficiency of an initiator depends on the "cage effect," where primary radicals can recombine before they react with a monomer.[5] While direct comparative data is sparse, the nature of the radicals formed is different. The cumyloxy radicals from DCP are effective at hydrogen abstraction, which is key for crosslinking applications.[8]
-
Effect on Polymer Properties: The choice of initiator can influence the final polymer's molecular weight and branching. In a study on poly(lactic acid)/natural rubber blends, DCP was shown to act as a compatibilizer, improving interfacial adhesion and enhancing mechanical properties like elongation at break and impact strength.[14] Specifically, adding 0.2 wt% of DCP increased the elongation at break to 26.21%, 2.5 times that of the neat polymer blend.[14]
-
Safety and Handling: Both are organic peroxides and must be handled with care.[10] BPO is known to be shock-sensitive when dry and can decompose explosively when heated.[4] DCP is more stable at room temperature but will decompose rapidly upon heating, posing a fire and explosion hazard.[8]
Experimental Protocols
Below is a generalized methodology for evaluating and comparing the performance of BPO and DCP in a solution polymerization experiment.
Objective: To compare the polymerization kinetics of methyl methacrylate (B99206) (MMA) using BPO and DCP as initiators by monitoring conversion over time.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Toluene, anhydrous
-
Benzoyl peroxide (BPO)
-
This compound (DCP)
-
Nitrogen gas, high purity
Experimental Workflow:
Caption: Workflow for comparing initiator performance in polymerization.
Detailed Procedure:
-
Preparation:
-
Wash MMA with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry over anhydrous magnesium sulfate (B86663) and distill under reduced pressure.
-
Prepare 0.1 M solutions of BPO and DCP in anhydrous toluene.
-
-
Polymerization Reaction:
-
Set up two parallel reactions. To each flame-dried, three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, add 50 mL of MMA and 50 mL of anhydrous toluene.
-
Bubble nitrogen gas through the mixtures for 30 minutes to remove dissolved oxygen.
-
Heat the BPO reaction flask to 80°C and the DCP reaction flask to 120°C in separate oil baths.
-
Once the temperature is stable, inject 5 mL of the respective initiator solution into each flask to start the polymerization (time t=0).
-
-
Monitoring Conversion:
-
Using a nitrogen-purged syringe, withdraw 5 mL aliquots from each reaction at 30, 60, 90, 120, and 180 minutes.
-
Immediately add each aliquot to a beaker containing 50 mL of cold methanol with vigorous stirring to precipitate the poly(methyl methacrylate) (PMMA).
-
Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.
-
Calculate the percent conversion at each time point using the formula: Conversion (%) = (Mass of dry polymer / Initial mass of monomer in aliquot) x 100
-
-
Data Analysis:
-
Plot percent conversion versus time for both BPO and DCP. The resulting curves will provide a direct comparison of the polymerization rates under the specified conditions.
-
Conclusion
The choice between this compound and benzoyl peroxide is fundamentally dictated by the target application and processing temperature.
-
Benzoyl Peroxide is a versatile, lower-temperature initiator ideal for the bulk, solution, and suspension polymerization of various vinyl monomers like styrene (B11656) and acrylates.[3][15] Its reactivity can be tuned with amines for room-temperature applications.[5]
-
This compound is a high-temperature initiator, making it the preferred choice for modifying and crosslinking polymers such as polyethylene and various rubbers, where high processing temperatures are required to ensure polymer flow.[7][16] Its higher thermal stability ensures that initiation occurs at the desired process temperature and not prematurely.[8]
For professionals in materials science and drug delivery, understanding the distinct thermal stabilities and decomposition kinetics of these initiators is paramount for designing controlled polymerization processes and achieving desired polymer properties.
References
- 1. Polymerization Reactions [chemed.chem.purdue.edu]
- 2. pergan.com [pergan.com]
- 3. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pergan.com [pergan.com]
- 11. This compound | C18H22O2 | CID 6641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Dicumyl Peroxide and Other Dialkyl Peroxides in Polymer Modification
This guide provides a comprehensive comparison of dicumyl peroxide (DCP) with other selected dialkyl peroxides, focusing on their performance as crosslinking agents in polymer chemistry. The information is intended for researchers, scientists, and professionals in drug development and material science who utilize peroxide-based polymer modification. The comparison is supported by experimental data on decomposition kinetics, crosslinking efficiency, and effects on final polymer properties.
Introduction to Dialkyl Peroxides
Dialkyl peroxides are a class of organic compounds characterized by a peroxide functional group (-O-O-) bonded to two alkyl groups.[1] They are widely used as radical initiators for polymerization and as crosslinking agents for elastomers and plastics.[2][3] Upon heating, the relatively weak O-O bond undergoes homolytic cleavage to form two highly reactive alkoxy radicals.[4][5] These radicals can then initiate crosslinking by abstracting hydrogen atoms from polymer backbones, leading to the formation of carbon-carbon bonds between polymer chains.[6] This process significantly enhances the thermal, mechanical, and chemical resistance of the material.[3]
This compound (DCP) is one of the most commercially significant dialkyl peroxides, valued for its stability and efficiency in crosslinking a variety of polymers, including polyethylene (B3416737) (PE), ethylene-propylene-diene monomer (EPDM) rubber, and silicone rubbers.[7][8]
General Mechanism of Peroxide Crosslinking
The crosslinking of polymers via dialkyl peroxides is a three-step radical process. The selection of a suitable peroxide is primarily governed by the processing temperature of the polymer, as the peroxide's decomposition rate is highly temperature-dependent.[6]
Caption: Workflow of polymer crosslinking initiated by dialkyl peroxides.
Comparative Physicochemical and Kinetic Data
The performance of a peroxide is dictated by its chemical structure and decomposition kinetics. The half-life, which is the time required for half of the peroxide's active oxygen content to decompose at a specific temperature, is a critical parameter for process design.[9] A peroxide with a half-life that is too short at processing temperatures can lead to premature crosslinking (scorch), while one with too long a half-life may result in an incomplete cure.
Table 1: Comparison of Physicochemical and Kinetic Properties of Selected Dialkyl Peroxides
| Property | This compound (DCP) | 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane | Di-tert-butyl Peroxide (DTBP) |
| CAS Number | 80-43-3[4] | 78-63-7 | 110-05-4 |
| Molecular Formula | C₁₈H₂₂O₂[4] | C₁₆H₃₄O₄ | C₈H₁₈O₂ |
| Molecular Weight ( g/mol ) | 270.37[4] | 290.44 | 146.23 |
| Active Oxygen Content (%) | 5.92 | 11.02 | 10.94 |
| Physical Form | White to yellow solid[3] | Liquid | Colorless liquid |
| 10-hr Half-Life Temp. | 117°C | 119°C[10] | 126°C |
| 1-hr Half-Life Temp. | 137°C | 138°C[10] | 149°C |
| 1-min Half-Life Temp. | 175°C | 185°C[10] | 194°C |
| Activation Energy (kJ/mol) | 129.3 - 131.4[11] | ~140-150 | ~157 |
Note: Data compiled from various supplier technical datasheets and scientific literature. Half-life temperatures can vary slightly depending on the medium.
Performance in Polymer Crosslinking
The effectiveness of a peroxide crosslinking agent is evaluated by its ability to create a network structure within the polymer matrix, which translates to measurable changes in physical properties.
Gel content analysis is a common method to quantify the degree of crosslinking. It measures the percentage of the polymer that has become insoluble in a given solvent after curing. A higher gel content generally indicates a higher crosslinking density.
In a study on polyethylene, the addition of 1% and 2% by mass of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane to Linear Low-Density Polyethylene (LLDPE) and Ultra-High Molecular Weight Polyethylene (UHMWPE) resulted in significant crosslinking.[10][12] For LLDPE heated to 160°C for 30 minutes, gel content values exceeded 80%, indicating the formation of a substantial reticulated network.[10]
Table 2: Effect of Peroxide Concentration on Polymer Properties
| Polymer System | Peroxide / Concentration | Key Finding | Reference |
| LLDPE & UHMWPE | 2,5-Dimethyl-2,5-di(t-butylperoxy)hexane (1% & 2%) | Increased peroxide content led to higher gel content and the formation of imperfect crystals, reducing melting temperatures.[13] | [10][12][13] |
| EPDM/PP Blends | This compound vs. Benzoyl Peroxide | DCP showed higher reactivity and crosslinking efficiency compared to Benzoyl Peroxide, resulting in superior mechanical properties.[7] | [7] |
| HDPE | Di-tert-butyl Peroxide (DTBP) (0-2.5%) | Heat Deflection Temperature (HDT) peaked at 2.0% DTBP, an increase of 13.7°C over pure HDPE, indicating enhanced thermal stability.[14] | [14] |
| EPDM Rubber | This compound (varied) | Maximum torque (MH), which is proportional to crosslinking density, increased linearly with DCP concentration.[15] | [15] |
Crosslinking transforms a thermoplastic material into a thermoset, altering its mechanical and thermal behavior. The formation of a 3D network restricts polymer chain mobility, which typically increases tensile strength, hardness, and thermal deformation resistance, while reducing elongation at break.[10]
For example, crosslinking LLDPE and UHMWPE with a dialkyl peroxide altered their mechanical properties, shifting them towards a more ductile material characteristic, with an increase in crazing at higher peroxide concentrations.[10][12] In High-Density Polyethylene (HDPE), crosslinking with DTBP significantly improved the Heat Deflection Temperature (HDT), a measure of short-term heat resistance.[14]
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the objective comparison of peroxide performance.
This protocol is adapted from methodologies used for crosslinked polyethylene.[10]
-
Sample Preparation: Accurately weigh approximately 0.5 g of the crosslinked polymer sample (W_initial).
-
Solvent Extraction: Place the sample in a stainless-steel mesh cage and immerse it in a flask containing a suitable solvent (e.g., xylene for polyethylene).
-
Reflux: Heat the solvent to reflux and maintain for 12 hours to dissolve the non-crosslinked (sol) fraction of the polymer.
-
Drying: Carefully remove the mesh cage containing the insoluble gel fraction. Dry the sample in a vacuum oven at 80°C until a constant weight is achieved (W_final).
-
Calculation: The gel content is calculated as: Gel Content (%) = (W_final / W_initial) * 100
Caption: A typical procedure for quantifying the degree of polymer crosslinking.
A Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR) is used to monitor the change in torque of a rubber compound during vulcanization.
-
Sample Preparation: Mix the polymer, peroxide, and other additives (fillers, antioxidants) on a two-roll mill.
-
Instrument Setup: Set the rheometer to the desired curing temperature (e.g., 175°C).
-
Measurement: Place a sample of the uncured compound in the rheometer cavity. The instrument measures the torque required to oscillate a rotor (or die) at a fixed angle and frequency.
-
Data Acquisition: Record the torque as a function of time. Key parameters obtained from the resulting cure curve include:
-
ML (Minimum Torque): Related to the viscosity of the uncured compound.
-
MH (Maximum Torque): Proportional to the shear modulus and crosslink density of the fully cured compound.[9]
-
ts2 (Scorch Time): Time to a two-unit rise in torque from ML, indicating the onset of cure.
-
t90 (Optimum Cure Time): Time to reach 90% of the maximum torque development (MH - ML).
-
This protocol is based on ASTM E1090 for determining residual this compound in resins.[16]
-
Extraction: A known mass of the polymer sample is cryogenically ground. The peroxide and its decomposition products are extracted using a suitable solvent like methylene (B1212753) chloride.[16]
-
Sample Preparation: The extract is concentrated, redissolved in methanol, and an internal standard (e.g., dibutyl phthalate) is added.[16]
-
HPLC Analysis: The solution is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Quantification: The concentration of residual this compound is determined by comparing its peak area to that of the internal standard against a calibration curve.[16]
Logical Selection of a Dialkyl Peroxide
The choice of a peroxide for a specific application is a balance between processing safety (avoiding scorch) and curing efficiency. The processing temperature of the polymer compound must be low enough to prevent significant peroxide decomposition, while the curing temperature must be high enough to achieve a full cure in a reasonable time.
Caption: Decision tree for selecting an appropriate dialkyl peroxide.
Conclusion
This compound is a versatile and effective crosslinking agent, but its performance is highly dependent on the specific polymer system and processing conditions. When compared to other dialkyl peroxides, such as 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane and di-tert-butyl peroxide, key differences arise in their decomposition kinetics, which dictates their suitability for different temperature ranges. The selection process must involve a careful analysis of the peroxide's half-life data in relation to the polymer's processing and curing temperatures. By utilizing standardized experimental protocols to measure outcomes like gel content, rheological properties, and mechanical performance, researchers can make informed decisions to optimize the properties of the final crosslinked material.
References
- 1. Ultrasound-Assisted Green Synthesis of Dialkyl Peroxides under Phase-Transfer Catalysis Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound, CAS 762-12-9: A Comprehensive Technic... [perodox.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. aidic.it [aidic.it]
- 6. harwick.com [harwick.com]
- 7. researchgate.net [researchgate.net]
- 8. arkema.com [arkema.com]
- 9. rbhltd.com [rbhltd.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. kelid1.ir [kelid1.ir]
A Comparative Guide to Dicumyl Peroxide and Sulfur Vulcanization of Natural Rubber for Researchers and Drug Development Professionals
An in-depth analysis of two primary crosslinking systems for natural rubber, this guide provides a comparative overview of dicumyl peroxide and sulfur vulcanization. It delves into the fundamental chemical differences, presents quantitative performance data, and outlines detailed experimental protocols to inform material selection and development in research and pharmaceutical applications.
The vulcanization of natural rubber is a critical process that transforms the tacky, thermoplastic raw material into a durable, elastic thermoset. This transformation is achieved by forming crosslinks between the polymer chains. The choice of vulcanizing agent significantly influences the final properties of the rubber product. This guide focuses on a comparative analysis of two of the most commercially important vulcanization systems: this compound, a representative of peroxide-based curing, and the traditional sulfur-based systems.
Executive Summary of Comparison
| Property | This compound Vulcanization | Sulfur Vulcanization |
| Crosslink Type | Carbon-Carbon (C-C) | Sulfidic (C-Sx-C) |
| Tensile Strength | Generally lower | Generally higher |
| Elongation at Break | Generally lower | Generally higher |
| Hardness | Can be higher | Variable, depends on formulation |
| Heat & Aging Resistance | Excellent | Fair to good |
| Cure Rate | Typically faster, dependent on temperature | More complex, can be controlled with accelerators |
| Scorch Safety | Generally lower (more prone to premature vulcanization) | Can be effectively controlled with retarders |
| Reversion Resistance | Excellent | Prone to reversion (loss of properties on over-curing) |
| Toxicity of Byproducts | Can produce acetophenone (B1666503) and other byproducts | Can produce nitrosoamines with certain accelerators |
Performance Data: A Quantitative Comparison
The selection of a vulcanization system is often dictated by the desired mechanical and thermal properties of the final product. Below is a summary of typical performance data for natural rubber vulcanized with this compound and a conventional sulfur system.
Cure Characteristics
Cure characteristics are typically measured using a moving die rheometer (MDR), which provides information on the scorch time (ts2), the optimum cure time (t90), and the minimum (ML) and maximum (MH) torque values, which are indicative of the viscosity and stiffness of the compound before and after curing, respectively.
| Parameter | This compound System | Conventional Sulfur System |
| Scorch Time (ts2, minutes) | 1.5 - 3.0 | 2.5 - 5.0 |
| Optimum Cure Time (t90, minutes) | 8 - 15 | 10 - 20 |
| Minimum Torque (ML, dNm) | 0.5 - 1.5 | 0.8 - 2.0 |
| Maximum Torque (MH, dNm) | 15 - 25 | 18 - 30 |
Note: Values are typical and can vary significantly with formulation specifics.
Mechanical Properties
The mechanical properties of the vulcanized rubber are critical for most applications. These are typically evaluated according to ASTM standards.
| Property | This compound Vulcanizate | Conventional Sulfur Vulcanizate |
| Tensile Strength (MPa) | 15 - 25 | 20 - 30[1][2] |
| Elongation at Break (%) | 300 - 500 | 400 - 600[1] |
| Modulus at 300% Elongation (MPa) | 8 - 15 | 6 - 12 |
| Hardness (Shore A) | 50 - 70 | 50 - 70 |
Aging Resistance
The retention of mechanical properties after exposure to elevated temperatures is a key indicator of the material's durability.
| Property (after aging at 100°C for 72 hours) | This compound Vulcanizate | Conventional Sulfur Vulcanizate |
| Tensile Strength Retention (%) | 80 - 95 | 60 - 80 |
| Elongation at Break Retention (%) | 70 - 90 | 50 - 70 |
| Hardness Change (points) | +2 to +5 | +5 to +10 |
Chemical Mechanisms and Signaling Pathways
The distinct properties imparted by this compound and sulfur vulcanization stem from their fundamentally different chemical mechanisms of crosslinking.
This compound Vulcanization: A Radical Mechanism
Peroxide vulcanization proceeds through a free-radical mechanism. At elevated temperatures, this compound decomposes to form highly reactive radicals, which then abstract hydrogen atoms from the natural rubber polymer chains. The resulting polymer radicals then combine to form stable carbon-carbon crosslinks.
Caption: Radical mechanism of this compound vulcanization.
Sulfur Vulcanization: A Complex Ionic/Radical Process
Sulfur vulcanization is a more complex process that involves a series of chemical reactions facilitated by accelerators and activators (typically zinc oxide and stearic acid). The process is believed to involve both ionic and radical intermediates. An accelerator-sulfur complex is formed, which then reacts with the rubber chain to form a pendent group. This pendent group subsequently reacts with another rubber chain to form a sulfidic crosslink. The length of these crosslinks (mono-, di-, or polysulfidic) can be controlled by the type and concentration of the accelerator, which in turn affects the final properties of the vulcanizate.[3][4]
Caption: Simplified pathway of accelerated sulfur vulcanization.
Experimental Protocols
The following are generalized experimental protocols for the vulcanization of natural rubber. Specific parameters should be optimized based on the desired properties and the specific grade of natural rubber used.
Materials and Formulation
A typical formulation for each vulcanization system is provided below in parts per hundred rubber (phr).
Table 1: Example Formulations
| Component | This compound System (phr) | Conventional Sulfur System (phr) |
| Natural Rubber (SMR 20) | 100 | 100 |
| Zinc Oxide | 5 | 5 |
| Stearic Acid | 2 | 2 |
| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | - | 0.7 |
| Sulfur | - | 2.5 |
| This compound (40% active) | 4.5 | - |
Compounding Procedure
The rubber compounds can be prepared using a two-roll mill or an internal mixer.
References
A Researcher's Guide to Validating Crosslink Density in DCP-Cured Materials
For researchers, scientists, and drug development professionals working with Dicumyl Peroxide (DCP)-cured materials, accurately determining the crosslink density is paramount for ensuring material performance and batch-to-batch consistency. This guide provides a comprehensive comparison of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The Significance of Crosslink Density in DCP-Cured Materials
This compound is a widely used organic peroxide for the crosslinking of various polymers, including elastomers and thermoplastics. The crosslinking process, initiated by the thermal decomposition of DCP, forms a three-dimensional network structure within the polymer matrix. This network fundamentally alters the material's properties, enhancing its mechanical strength, thermal stability, and solvent resistance. The extent of this network formation is quantified by the crosslink density, a critical parameter that directly influences the end-use performance of the material.
Comparative Analysis of Measurement Techniques
Several methods are employed to measure crosslink density, each with its own set of advantages and limitations. The most prevalent techniques include equilibrium swelling tests, rheological measurements (including Dynamic Mechanical Analysis or DMA), and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a comparative summary of these methods.
| Method | Principle | Typical Crosslink Density Range (mol/cm³) | Advantages | Disadvantages |
| Equilibrium Swelling | Measurement of the amount of solvent absorbed by a crosslinked polymer at equilibrium. The crosslink density is calculated using the Flory-Rehner equation. | 10⁻⁵ to 10⁻³ | Simple, low-cost, and widely accessible. | Time-consuming, solvent-dependent, and the accuracy relies on the Flory-Huggins interaction parameter, which may not be readily available for all polymer-solvent systems.[1][2] |
| Rheometry / DMA | Measurement of the storage modulus (G' or E') in the rubbery plateau region. The crosslink density is proportional to the modulus. | 10⁻⁵ to 10⁻³ | Rapid, provides information on viscoelastic properties, and can be performed on a small sample size.[3] | Requires specialized equipment, and the presence of fillers can influence the modulus, potentially leading to an overestimation of the crosslink density.[4] |
| NMR Spectroscopy | Measurement of the transverse relaxation time (T2) of polymer chains. Shorter T2 times correspond to restricted chain mobility and higher crosslink density.[5][6] | 10⁻⁵ to 10⁻³ | Non-destructive, provides information on the distribution of crosslink densities, and is less affected by fillers compared to mechanical methods.[7][8] | Requires expensive instrumentation and specialized expertise for data analysis. |
| Stress-Strain (Mooney-Rivlin) | Analysis of the stress-strain behavior of the material under deformation. The crosslink density is derived from the elastic constants determined from a Mooney-Rivlin plot. | 10⁻⁵ to 10⁻³ | Provides a direct measure of the mechanical response related to the crosslink network. | Can be influenced by non-ideal network effects and is sensitive to the strain range used for analysis.[4][9][10] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible crosslink density measurements.
Equilibrium Swelling Test (Based on ASTM D471)
-
Sample Preparation: Prepare a precisely weighed (to the nearest 0.1 mg) sample of the cured material, typically 0.2-0.3 grams, cut into small pieces to facilitate swelling.
-
Solvent Immersion: Immerse the sample in a suitable solvent (e.g., toluene (B28343) for many elastomers) in a sealed container to prevent solvent evaporation.[11][12]
-
Equilibrium: Allow the sample to swell in the dark at a constant temperature (e.g., room temperature) until equilibrium is reached. This can take from 24 hours to several days.[13][14] The solvent should be changed periodically.
-
Swollen Weight Measurement: After reaching equilibrium, carefully remove the swollen sample from the solvent, blot the surface to remove excess solvent, and immediately weigh it.
-
Dry Weight Measurement: Dry the swollen sample in a vacuum oven at an elevated temperature until a constant weight is achieved. This gives the weight of the dry polymer network.
-
Calculation: Calculate the volume fraction of the polymer in the swollen gel (Vr) and then use the Flory-Rehner equation to determine the crosslink density.[15][16][17]
Rheometry / Dynamic Mechanical Analysis (DMA)
-
Sample Preparation: Prepare a sample with defined geometry (e.g., rectangular bar for tensile mode or a disk for shear mode) suitable for the instrument.
-
Instrument Setup: Mount the sample in the rheometer or DMA.
-
Test Parameters:
-
Temperature Sweep: Perform a temperature sweep at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 2-5 °C/min) to identify the rubbery plateau region.[3]
-
Frequency Sweep: Alternatively, at a temperature within the rubbery plateau, perform a frequency sweep to determine the storage modulus (G' or E').
-
-
Data Analysis: Identify the storage modulus (G' or E') in the rubbery plateau region.
-
Calculation: Use the theory of rubber elasticity to calculate the crosslink density from the storage modulus. For an ideal network, the crosslink density (ν) is related to the shear modulus (G') by the equation G' = νRT, where R is the gas constant and T is the absolute temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the cured material is placed in an NMR tube. No specific sample geometry is required.
-
Instrument Setup: Place the sample in a solid-state NMR spectrometer.
-
Data Acquisition: Acquire the transverse relaxation (T2) decay data using a suitable pulse sequence, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence.
-
Data Analysis: Analyze the T2 decay curve. The decay is often multi-exponential, reflecting different mobilities of polymer chains. The component with the shortest T2 is associated with the crosslinked network.
-
Calculation: The crosslink density is inversely proportional to the T2 relaxation time of the network chains. Calibration with samples of known crosslink density is often required for accurate quantification.[6]
Logical Workflow for Method Selection
The choice of the most appropriate method for determining crosslink density depends on several factors, including the available equipment, the nature of the material (e.g., presence of fillers), and the specific information required. The following diagram illustrates a logical workflow for selecting a suitable method.
Caption: A flowchart to guide the selection of an appropriate method for crosslink density measurement.
References
- 1. scielo.br [scielo.br]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scienceasia.org [scienceasia.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. The Introduction Cross-linking Density Measurement by NMR method > Application | JKTAC [jkxtac.com]
- 7. Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance -Textile Science and Engineering | Korea Science [koreascience.kr]
- 8. boa.unimib.it [boa.unimib.it]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Effects of Cross-Linking Density on the Self-Healing Performance of Epoxidized Natural Rubber and Natural Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.mpg.de [pure.mpg.de]
- 14. Mechanical Properties and Equilibrium Swelling Characteristics of Some Polymer Composites Based on Ethylene Propylene Diene Terpolymer (EPDM) Reinforced with Hemp Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iupac.org [iupac.org]
- 16. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 17. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
Analysis of crosslink structure: dicumyl peroxide vs. radiation crosslinking
For researchers, scientists, and drug development professionals working with polymeric materials, the method of crosslinking is a critical parameter that dictates the final properties and performance of the product. Two of the most prevalent methods for inducing crosslinking are chemical initiation using dicumyl peroxide (DCP) and exposure to high-energy radiation. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for a given application.
Crosslinking Mechanisms: A Tale of Two Radical Approaches
Both this compound and radiation crosslinking proceed via free-radical mechanisms, yet the initiation and propagation steps differ significantly, leading to distinct crosslink structures and material properties.
This compound (DCP) Crosslinking: This chemical method relies on the thermal decomposition of this compound to generate primary radicals. At elevated temperatures, the O-O bond in DCP homolytically cleaves to form two cumyloxy radicals. These highly reactive radicals then abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The subsequent combination of these macroradicals results in the formation of carbon-carbon crosslinks.
Radiation Crosslinking: This physical method utilizes high-energy radiation, such as gamma rays or electron beams, to directly generate radicals on the polymer backbone. The radiation energy is absorbed by the polymer, leading to the homolytic cleavage of C-H bonds and the formation of polymer macroradicals and hydrogen radicals. Similar to DCP crosslinking, the combination of these polymer macroradicals forms C-C crosslinks. However, radiation can also induce chain scission, a competing reaction that can impact the final network structure. The ratio of crosslinking to chain scission is dependent on the polymer structure and irradiation conditions.
Quantitative Performance Comparison
The choice between this compound and radiation crosslinking often comes down to the desired material properties. The following table summarizes key performance indicators based on experimental data from various studies.
| Property | This compound Crosslinking | Radiation Crosslinking | Key Observations |
| Crosslink Density / Gel Content | Generally provides a high degree of crosslinking, which can be controlled by the DCP concentration.[1][2] | Highly effective in achieving high gel content, controllable by the radiation dose.[3][4] | Both methods can achieve a high degree of crosslinking. DCP concentration and radiation dose are the primary control parameters. |
| Tensile Strength | Can lead to high tensile strength, but may be limited by byproducts of the peroxide decomposition. | Often results in improved tensile strength.[5] | The effect on tensile strength is polymer-dependent for both methods. |
| Elongation at Break | Can sometimes lead to a reduction in elongation at break due to the formation of a denser network. | Can decrease with increasing radiation dose as the material becomes more rigid.[1] | Both methods can reduce elongation, indicative of a more rigid, crosslinked structure. |
| Hardness | Generally increases with higher DCP concentrations. | Increases with increasing radiation dose. | Both methods lead to an increase in material hardness. |
| Thermal Stability | The presence of peroxide byproducts can sometimes slightly reduce the thermal stability. | Significantly improves thermal stability and heat resistance.[5] | Radiation crosslinking is often superior in enhancing the thermal properties of polymers. |
| Homogeneity of Crosslinks | Crosslinking primarily occurs in the amorphous regions of semi-crystalline polymers. | Also predominantly occurs in the amorphous regions, but can be a more uniform process.[6] | Both methods target the amorphous phases, but radiation may offer more uniform crosslinking. |
| Byproducts | Generates byproducts such as acetophenone (B1666503) and cumyl alcohol, which can affect material properties and may require removal.[1] | Does not introduce chemical byproducts, resulting in a cleaner crosslinked material.[5] | Radiation crosslinking offers a significant advantage in applications where byproducts are a concern. |
Visualizing the Crosslinking Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the signaling pathways for both this compound and radiation crosslinking.
Experimental Protocols
Accurate and reproducible data are paramount in materials science. The following are detailed methodologies for key experiments cited in the comparison of crosslinked polymers.
Determination of Gel Content and Swelling Ratio (ASTM D2765)
This method is used to determine the crosslink density of a polymer.[7]
Objective: To quantify the insoluble portion (gel) of the crosslinked polymer and its swelling behavior in a suitable solvent, which are indicative of the degree of crosslinking.
Methodology:
-
Sample Preparation: A precisely weighed sample of the crosslinked polymer (initial dry weight, W₀) is prepared.
-
Solvent Extraction: The sample is immersed in a suitable solvent (e.g., xylene for polyethylene) in an extraction apparatus. The solvent is heated to its boiling point, and the extraction is carried out for a specified duration (typically 12-24 hours) to dissolve the uncrosslinked (sol) fraction.
-
Swollen Weight Measurement: After extraction, the swollen sample is quickly blotted to remove excess surface solvent and weighed to determine the swollen weight (Wₛ).
-
Dry Weight Measurement: The swollen sample is then dried in a vacuum oven at an elevated temperature until a constant weight is achieved. This final dry weight (Wd) represents the weight of the insoluble gel fraction.
-
Calculations:
-
Gel Content (%) = (Wd / W₀) * 100
-
Swelling Ratio = (Wₛ - Wd) / Wd
-
A higher gel content and a lower swelling ratio indicate a higher crosslink density.
Tensile Properties of Plastics (ASTM D638)
This test method is used to determine the tensile properties of plastics.[8][9]
Objective: To measure the force required to pull a specimen to its breaking point and the extent to which the specimen stretches or elongates to that breaking point.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in the standard.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the specimen to measure the elongation accurately.
-
Testing: A tensile load is applied to the specimen at a constant crosshead speed until the specimen fractures. The force and elongation are continuously recorded.
-
Data Analysis: The stress-strain curve is plotted from the recorded data. From this curve, the following properties are determined:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Tensile Modulus (Young's Modulus): A measure of the stiffness of the material, calculated from the initial linear portion of the stress-strain curve.
-
Logical Workflow for Method Selection
The decision-making process for selecting the appropriate crosslinking method can be visualized as follows:
References
- 1. preprints.org [preprints.org]
- 2. The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.polyprocessing.com [blog.polyprocessing.com]
- 5. Plastic upgrading through radiation crosslinking | At BGS [bgs.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. jordilabs.com [jordilabs.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
Performance comparison of dicumyl peroxide grades in polymer applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of various dicumyl peroxide (DCP) grades used as crosslinking agents in polymer applications. The information presented is supported by experimental data to aid in the selection of the most suitable grade for specific research and development needs.
Introduction to this compound
This compound is a widely utilized organic peroxide for the crosslinking of a variety of polymers, including polyethylene (B3416737) (PE), ethylene-vinyl acetate (B1210297) (EVA), and elastomers.[1] The crosslinking process, initiated by the thermal decomposition of DCP, results in the formation of a three-dimensional polymer network. This network structure enhances the material's mechanical strength, thermal stability, and chemical resistance. Commercial DCP is available in several grades, primarily differing in purity and physical form, such as pure crystalline solids and supported grades on inert carriers.
Performance Comparison of this compound Grades
The selection of a specific DCP grade can significantly influence the processing characteristics and final properties of the crosslinked polymer. Key performance indicators include crosslinking efficiency, scorch safety, and the ultimate mechanical and thermal properties of the polymer.
Physical and Chemical Properties of Commercial Grades
Different commercial grades of this compound exhibit slight variations in their physical and chemical properties, which can affect their handling and performance.
| Property | Di-Cup® R | Perkadox® BC-FF | Supported Grade (e.g., 40%) |
| Assay (Purity) | ≥ 99.0% | ≥ 99.0% | 40% on an inert carrier |
| Physical Form | White to pale yellow granular solid | White crystals | Free-flowing off-white powder |
| Melting Point | ~38°C (100°F)[2] | 39.5°C[3] | Not applicable |
| Active Oxygen Content | ≥ 5.86% | ≥ 5.86%[3] | ~2.34% |
| Molecular Weight | 270.4 g/mol [2] | 270.4 g/mol [3] | 270.4 g/mol (active component) |
Curing Characteristics
The curing characteristics, such as scorch time and optimum cure time (t90), are critical for polymer processing. These parameters are influenced by the DCP concentration and the curing temperature.
| Polymer System | DCP Concentration (phr) | Temperature (°C) | Scorch Time (ts1/ts2) (minutes) | Optimum Cure Time (t90) (minutes) |
| SBR | 1.0 | 160 | Low (not specified) | 23 |
| SBR | 1.0 | 170 | Low (not specified) | 9 |
| SBR | 1.0 | 180 | Low (not specified) | 5 |
| Silicone Rubber | 0.7 | 160 | ~2.5 | ~10 |
| Silicone Rubber | 0.7 | 170 | ~1.5 | ~6 |
Data compiled from multiple sources for illustrative purposes. Actual values can vary based on the full formulation and specific test conditions.[4][5]
Effect on Polymer Properties
The concentration of this compound directly impacts the degree of crosslinking, which in turn affects the mechanical and thermal properties of the final polymer.
Crosslinked Polyethylene (XLPE)
| DCP Content | Crosslinking Degree (Gel Content, %) | Crystallinity (%) | DC Breakdown Strength (kV/mm at 30°C) |
| 1.4% | 74.3 | 36.8 | ~470 |
| 1.7% | - | - | - |
| 2.0% | 81.6 | 35.5 | ~485 |
An increase in DCP content generally leads to a higher crosslinking degree and enhanced electrical properties, though it may slightly reduce crystallinity.[6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for accurate comparison of this compound grades.
Determination of Gel Content (ASTM D2765)
This method is used to determine the extent of crosslinking by measuring the insoluble fraction of the polymer.
-
Sample Preparation: A weighed sample of the crosslinked polymer is prepared, typically in the form of fine powder, shavings, or a single piece.
-
Solvent Extraction: The sample is placed in a mesh container and extracted with a suitable solvent, such as xylene or decahydronaphthalene, at its boiling point for a specified period (e.g., 12 hours).[9][10][11]
-
Drying and Weighing: After extraction, the sample is dried to a constant weight.
-
Calculation: The gel content is calculated as the percentage of the final weight relative to the initial weight, after correcting for any insoluble fillers.
Measurement of Curing Characteristics (ASTM D5289)
A rotorless cure meter is used to measure the vulcanization characteristics of a rubber compound.[12][13][14][15][16]
-
Sample Preparation: A specified amount of the uncured polymer compound containing this compound is placed in the die cavity of the cure meter.
-
Testing: The sample is subjected to a specified temperature and a small, oscillating rotational shear. The torque required to oscillate the rotor is continuously measured over time.
-
Data Analysis: A cure curve (torque vs. time) is generated. From this curve, key parameters are determined:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the shear modulus and stiffness of the fully vulcanized compound.
-
Scorch Time (ts1 or ts2): The time it takes for the torque to rise by one or two units above ML, indicating the onset of vulcanization.[4]
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the time to achieve a desired level of cure.[4]
-
Visualizing the Chemistry and Process
Diagrams illustrating the chemical pathways and experimental workflows can provide a clearer understanding of the this compound crosslinking process.
Caption: Mechanism of peroxide-induced polymer crosslinking.
Caption: Experimental workflow for evaluating DCP performance.
Conclusion
The choice of this compound grade has a tangible impact on the processing and final properties of crosslinked polymers. Pure, crystalline grades like Di-Cup® R and Perkadox® BC-FF offer high efficiency, while supported grades provide easier handling and dispersion in certain applications. A higher concentration of DCP generally enhances the crosslink density, leading to improved mechanical and thermal properties, but it is crucial to optimize the concentration to avoid excessive crosslinking which can lead to brittleness. The experimental protocols outlined, based on ASTM standards, provide a reliable framework for the comparative evaluation of different DCP grades, enabling researchers to make informed decisions for their specific polymer systems.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. harwick.com [harwick.com]
- 3. nouryon.com [nouryon.com]
- 4. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the DC Dielectric Properties of XLPE with Appropriate Content of this compound for HVDC Cables Insulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. store.astm.org [store.astm.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. matestlabs.com [matestlabs.com]
- 16. store.astm.org [store.astm.org]
Spectroscopic Techniques for Confirming Dicumyl Peroxide Induced Crosslinks: A Comparative Guide
For researchers, scientists, and drug development professionals working with crosslinked polymers, confirming the formation and quantifying the density of crosslinks is a critical step in material characterization. Dicumyl peroxide (DCP) is a widely used organic peroxide for inducing crosslinking in a variety of polymers. This guide provides an objective comparison of key spectroscopic techniques used to confirm and analyze these crosslinks, supported by experimental data and detailed protocols.
Introduction to this compound Crosslinking
This compound initiates crosslinking through a free-radical mechanism. Upon heating, DCP decomposes into cumyloxy radicals. These highly reactive radicals can then abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The subsequent combination of these macroradicals forms stable carbon-carbon crosslinks, resulting in a three-dimensional polymer network. This network structure enhances the material's mechanical properties, thermal stability, and chemical resistance. Verifying the efficacy of this process requires robust analytical techniques.
Core Spectroscopic Confirmation Techniques
The primary spectroscopic methods for analyzing DCP-induced crosslinks are Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides different types of information, from qualitative confirmation to precise quantitative measurement of crosslink density.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely accessible technique used to identify functional groups in a material. While it can be challenging to directly observe the newly formed C-C crosslinks, FTIR is effective for monitoring the disappearance of specific reactive groups or the appearance of byproducts. For instance, in systems containing coagents like triallyl cyanurate (TAC), the consumption of the allyl groups can be tracked.
Key Observational Points:
-
Changes in the C-H stretching and bending vibrations in the polymer backbone.
-
In systems with vinyl-containing polymers or coagents, the disappearance of peaks associated with C=C double bonds (e.g., terminal vinyl groups around 990 cm⁻¹ and 920 cm⁻¹) is a key indicator of the crosslinking reaction.[1]
-
Appearance of carbonyl peaks (around 1720 cm⁻¹) can indicate oxidative side reactions that may occur during the crosslinking process at high temperatures.[1][2]
Limitations:
-
FTIR may not show significant differences in the spectra of polymers like polyethylene (B3416737) before and after crosslinking, as the primary change is the formation of C-C bonds which are difficult to distinguish from the polymer backbone.[3]
-
It provides more qualitative than quantitative information about the degree of crosslinking.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that serves as an excellent, often superior, alternative to FTIR for studying polymer crosslinking. It is particularly sensitive to non-polar bonds, making it well-suited for analyzing hydrocarbon-based polymers. A significant advantage is its ability to directly monitor the consumption of the peroxide crosslinking agent.
Key Observational Points:
-
Direct Peroxide Monitoring: The O-O stretching vibration in peroxides gives a distinct and intense Raman band (typically between 845–875 cm⁻¹), which is weak in FTIR.[4][5] The decrease in the intensity of this peak is inversely correlated with the extent of the crosslinking reaction and can be used for quantification.[4][6]
-
Polymer Backbone Changes: Similar to FTIR, changes in the C-H, CH₂, and CH₃ regions of the polymer spectrum can provide information about structural modifications during crosslinking.[7]
Advantages:
-
Non-destructive and requires minimal sample preparation.
-
Can be used for in-line process monitoring.[6]
-
Water is a weak Raman scatterer, making it suitable for analyzing aqueous systems or samples with moisture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for obtaining quantitative data on crosslink density. Low-field and solid-state NMR methods are particularly useful for analyzing the molecular dynamics of polymer chains, which are directly affected by the formation of a crosslinked network.
Key Principles:
-
¹H Time-Domain NMR (TD-NMR): This method measures the transverse relaxation time (T₂), which reflects the mobility of polymer chains. In a crosslinked network, chain mobility is restricted, leading to a shorter T₂ relaxation time. The degree of this reduction is proportional to the crosslink density.[8]
-
Double-Quantum (DQ) NMR: This advanced solid-state NMR technique can provide detailed information about the distribution of crosslink densities within a material, offering insights into the structural heterogeneity of the network.[9]
Advantages:
-
Provides direct, quantitative measurement of crosslink density.[8][10]
-
Can distinguish between different types of crosslinks (e.g., chemical vs. physical entanglements).[8]
-
Non-destructive.
Limitations:
-
May not be sensitive enough to detect very low degrees of crosslinking.[11]
-
Requires more specialized equipment and expertise compared to FTIR and Raman.
Comparison of Spectroscopic Techniques
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Primary Measurement | Changes in functional groups (e.g., consumption of vinyls, oxidation). | Consumption of peroxide (O-O bond), changes in polymer backbone. | Polymer chain mobility (T₂ relaxation), residual dipolar coupling. |
| Quantitative? | Primarily qualitative or semi-quantitative. | Quantitative (by tracking peroxide consumption).[4][6] | Highly quantitative (measures crosslink density).[8][9] |
| Sample Preparation | Thin films, KBr pellets, or ATR crystal contact.[1] | Minimal; can analyze through glass or plastic packaging. | Sample placed in an NMR tube or rotor; no destruction. |
| Sensitivity | Can be low for C-C crosslinks in hydrocarbon polymers.[3] | High sensitivity to non-polar bonds (O-O, C-C, C-H).[12] | High sensitivity to changes in molecular mobility. |
| Key Advantages | Widely available, cost-effective, good for tracking specific functional groups. | Non-destructive, minimal sample prep, direct monitoring of peroxide.[6] | Direct & quantitative crosslink density, provides distribution data.[9] |
| Key Limitations | Indirect measurement of crosslinks, can lack sensitivity.[3] | Can be affected by sample fluorescence. | Higher cost, requires specialized equipment, less sensitive at low crosslink densities.[11] |
Experimental Protocols
In-Situ FTIR Spectroscopy for Crosslinking Analysis
-
Sample Preparation: A thin film (approx. 0.2 mm) of the polymer blend containing DCP is pressed at a temperature below the peroxide decomposition temperature (e.g., 120 °C).[1]
-
Instrumentation: The film is placed in a heated transmission cell within an FTIR spectrometer.
-
Data Acquisition: A background spectrum is collected at the desired reaction temperature (e.g., 165 °C) before the sample is placed in the beam path.
-
Monitoring: Spectra are collected at regular time intervals as the crosslinking reaction proceeds at the set temperature.
-
Analysis: The spectra are analyzed for key changes, such as the disappearance of specific peaks (e.g., the vinyl peaks at 990 cm⁻¹ and 920 cm⁻¹ if a coagent like TAC is used) over time.[1] The formation of any new peaks, such as carbonyls from oxidation (1720 cm⁻¹), is also noted.[1]
Raman Spectroscopy for Quantifying Peroxide Consumption
-
Sample Preparation: Samples of the polymer with DCP are cured for different time intervals to achieve various degrees of crosslinking. Uncured samples serve as a reference.
-
Instrumentation: A Raman spectrometer, often equipped with a microscope (e.g., using a 532 nm laser), is used for analysis.[6]
-
Data Acquisition: Raman spectra are collected from each sample. Integration times may need to be optimized (e.g., 5 seconds) to obtain a good signal-to-noise ratio for the relatively weak peroxide peak.[6]
-
Analysis: The intensity of the peroxide's O-O stretching peak (e.g., ~860 cm⁻¹ for some peroxides) is measured.[5] This intensity is often normalized to an internal standard peak from the polymer that does not change during the reaction (e.g., a C-H or C=O band from the polymer itself).
-
Correlation: The normalized peroxide peak intensity is plotted against the crosslinking time or against a reference method (like gel content from solvent extraction) to create a calibration curve. This curve demonstrates the inverse correlation between residual peroxide and the degree of crosslinking.[4][6]
¹H TD-NMR for Crosslink Density Measurement
-
Sample Preparation: A small amount of the crosslinked polymer (typically 50-200 mg) is placed into an NMR tube.
-
Instrumentation: A low-field (benchtop) NMR analyzer is used. The instrument is tuned to the ¹H frequency.
-
Data Acquisition: A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is commonly used to measure the transverse relaxation time (T₂). This provides a decay curve of the NMR signal over time.
-
Analysis: The decay curve is fitted with a multi-exponential function to extract the T₂ relaxation times and their relative amplitudes. The component with the shortest T₂ time corresponds to the most constrained polymer chains within the crosslinked network.
-
Calculation: The crosslink density (ν) can be calculated from the T₂ value of the network chains, often using established theoretical models that relate relaxation time to the average molecular weight between crosslinks (Mc). A higher crosslink density corresponds to a shorter T₂ time.[8]
Visualizations
References
- 1. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jsss.copernicus.org [jsss.copernicus.org]
- 8. The Introduction Cross-linking Density Measurement by NMR method > Application | JKTAC [jkxtac.com]
- 9. Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance -Textile Science and Engineering | Korea Science [koreascience.kr]
- 10. rct [rct.kglmeridian.com]
- 11. In situ FTIR analysis in determining possible chemical reactions for peroxide crosslinked LDPE in the presence of triallylcyanurate | CoLab [colab.ws]
- 12. Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]
The Cross-linking Effect: How Dicumyl Peroxide Concentration Shapes Final Polymer Properties
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The use of dicumyl peroxide (DCP) as a cross-linking agent is a cornerstone of polymer modification, enabling the transformation of thermoplastic materials into robust thermosets with enhanced mechanical, thermal, and chemical resistance. The concentration of DCP is a critical parameter that dictates the extent of cross-linking and, consequently, the final performance characteristics of the polymer. This guide provides an objective comparison of how varying DCP concentrations influence the properties of key polymers, supported by experimental data. We also present a comparative overview of DCP against other common cross-linking methods.
Correlation of this compound Concentration with Polymer Properties
The addition of this compound and subsequent curing initiates a free-radical reaction that forms covalent bonds between polymer chains, creating a three-dimensional network. The density of this network is directly proportional to the concentration of DCP, up to a certain saturation point. This increased cross-link density brings about significant changes in the material's properties.
Mechanical Properties
Increasing the concentration of DCP generally leads to an improvement in properties associated with strength and stiffness, while often reducing ductility.
| Polymer System | DCP Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Impact Strength (kJ/m²) |
| LDPE | 0 | 10.2 | 600 | 150 | - |
| 1.0 | 15.8 | 350 | 250 | - | |
| 2.0 | 18.5 | 200 | 350 | - | |
| HDPE/EPDM (70/30) | 0 | 18.2 | >500 | 750 | 15 |
| 1.2 | 22.5 | 350 | 980 | 12 | |
| 2.4 | 25.1 | 200 | 1150 | 9 | |
| PLA/NR (70/30) | 0 | 35.4 | 10.7 | - | 4.18 |
| 0.2 | - | 26.2 | - | - | |
| 2.0 | - | - | - | 7.36[1] | |
| Silicone Rubber | 0.21 | ~1.5 | ~300 | - | - |
| 0.70 | ~4.0 | ~250 | - | - | |
| 1.50 | ~5.5 | ~150 | - | - |
Note: Values are indicative and can vary based on specific polymer grades and processing conditions.
Thermal Properties
Cross-linking restricts the movement of polymer chains, which has a notable effect on thermal properties. The glass transition temperature (Tg) and melting temperature (Tm) can be influenced, and the overall thermal stability is often enhanced. However, high concentrations of DCP can sometimes lead to chain scission, which may negatively impact thermal stability.[2]
| Polymer System | DCP Concentration (wt%) | Glass Transition Temp. (°C) | Melting Temp. (°C) | Crystallinity (%) |
| PLA | 0 | 60.1 | 152.3 | 40.2 |
| 0.6 | 58.2 | 150.8 | 38.5 | |
| 1.0 | 57.5 | 149.6 | 37.1 | |
| LDPE/Wax | 0 | - | ~100 | - |
| 0.5 | - | Decreases | Decreases | |
| 2.0 | - | Decreases further | Decreases further | |
| CPE/EMA (60/40) | 0 | -18.5 | - | - |
| 1.5 | -15.2 | - | - |
Rheological and Electrical Properties
The viscosity and flow behavior of polymers are significantly altered by cross-linking. In general, increased DCP concentration leads to higher viscosity and a more elastic response. Electrical properties, such as volume resistivity, can also be improved due to the restriction of charge carrier movement.
| Property | Polymer System | DCP Concentration | Observation |
| Rheological | Polypropylene (PP) | Increasing (0-0.6 wt%) | Decrease in complex viscosity; more Newtonian behavior.[3][4] |
| LLDPE | Increasing (up to 0.5% w/w) | Increase in complex viscosity and modulus. | |
| Electrical | XLPE | Increasing (1.4% to 2.0%) | Increase in DC resistivity and DC breakdown strength.[5][6] |
| CPE/EMA Blend | Increasing (0.5 to 3.0 wt%) | Marginal improvement in volume resistivity.[7] |
Gel Content and Swelling Ratio
The extent of cross-linking can be quantified by measuring the gel content and swelling ratio. Gel content, the insoluble fraction of the polymer after solvent extraction, directly correlates with the cross-link density. The swelling ratio, which measures the amount of solvent absorbed by the cross-linked network, is inversely related to the cross-link density.
| Polymer System | DCP Concentration (phr) | Gel Content (%) |
| HDPE | 0 | 0 |
| 1.2 | ~60 | |
| 2.4 | ~80 | |
| 3.6 | ~90[8] | |
| LLDPE/UHMWPE | 0 | 0 |
| 1.0 | Small increase | |
| 2.0 | Further small increase[9] |
Comparative Analysis: this compound vs. Alternative Cross-linking Methods
While DCP is a versatile and widely used cross-linking agent, other methods are employed depending on the polymer and application requirements.
This compound vs. Sulfur Vulcanization
This comparison is particularly relevant for elastomers.
| Feature | This compound | Sulfur System |
| Cross-link Type | Carbon-Carbon (C-C) | Polysulfidic (C-Sx-C) |
| Bond Energy | Higher (~348 kJ/mol) | Lower (~273 kJ/mol for C-S) |
| Thermal Stability | Generally higher | Can be lower, susceptible to reversion |
| Tensile Strength | Can be lower in some elastomers[4] | Often higher in elastomers like NBR and SBR[4][10] |
| Elongation at Break | Generally lower[4] | Generally higher[4][10] |
| Cure Rate | Can be slower than sulfur systems[4] | Typically faster with accelerators[4] |
| Odor/Byproducts | Can produce byproducts with odor (e.g., acetophenone) | Can have a characteristic sulfur odor |
This compound vs. Radiation Cross-linking
Radiation cross-linking offers a non-chemical alternative for initiating cross-linking.
| Feature | This compound | Radiation (e.g., Electron Beam) |
| Mechanism | Thermal decomposition into free radicals | High-energy electrons create free radicals on polymer chains |
| Byproducts | Chemical byproducts from peroxide decomposition | Minimal to no chemical byproducts |
| Process Control | Controlled by temperature and time | Controlled by radiation dose |
| Penetration Depth | Uniform throughout the material | Can be limited, especially for thick sections |
| Material Suitability | Wide range of polymers | Primarily for polyolefins and specific elastomers |
| Cost & Infrastructure | Lower initial investment | High initial investment for irradiation equipment |
| Swelling Ratio (LDPE Blends) | Lower swelling ratio (higher cross-linking) at 2 wt% DCP compared to lower radiation doses. | Swelling ratio decreases with increasing radiation dose. |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for reproducible results.
Measurement of Gel Content and Swelling Ratio (ASTM D2765)
This standard test method is used to determine the insoluble fraction (gel content) of crosslinked ethylene (B1197577) plastics.[10]
-
Sample Preparation: A precisely weighed sample of the crosslinked polymer is enclosed in a wire mesh cage.
-
Solvent Extraction: The caged sample is immersed in a boiling solvent (typically xylene or decahydronaphthalene) for a specified period (e.g., 12-16 hours) to dissolve the un-crosslinked portion.
-
Drying and Weighing: The cage containing the swollen gel is removed, and the solvent is allowed to evaporate. The sample is then dried to a constant weight in a vacuum oven.
-
Calculation:
-
Gel Content (%) = (Final Weight / Initial Weight) x 100
-
To determine the swelling ratio , the weight of the swollen gel is measured immediately after removal from the solvent and before drying. Swelling Ratio = (Weight of Swollen Gel / Weight of Dry Gel).
-
Mechanical Testing of Crosslinked Polymers
Standardized testing procedures are essential for comparing the mechanical properties of different materials.
-
Tensile Properties (ASTM D638): This test is used to determine the tensile strength, elongation at break, and Young's modulus of plastics.
-
Impact Strength (ASTM D256): The Izod pendulum impact resistance test is commonly used to assess the impact strength of plastics.
-
Hardness (ASTM D2240): Durometer hardness is used to measure the indentation hardness of rubbers and soft plastics.
Visualizing the Process and Logic
This compound Cross-linking Mechanism
The following diagram illustrates the fundamental steps involved in the cross-linking of a polymer (represented as P-H) with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.polyprocessing.com [blog.polyprocessing.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. blog.polyprocessing.com [blog.polyprocessing.com]
- 10. zwickroell.com [zwickroell.com]
A Comparative Analysis of Dicumyl Peroxide and Novel Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the conventional crosslinking agent, dicumyl peroxide (DCP), against emerging novel alternatives. The information presented is supported by experimental data to assist in the selection of the most suitable crosslinking agent for specific polymer systems and applications.
Introduction to Crosslinking and the Role of this compound
Crosslinking is a critical process in polymer chemistry that involves the formation of chemical bonds between polymer chains, creating a three-dimensional network structure. This modification significantly enhances the material's mechanical strength, thermal stability, chemical resistance, and elasticity. This compound (DCP) is a widely utilized organic peroxide for crosslinking a variety of thermoplastics and elastomers, including polyethylene (B3416737) (PE), ethylene-propylene-diene monomer (EPDM) rubber, and silicone rubber.[1] Its popularity stems from its high crosslinking efficiency and cost-effectiveness. However, the use of DCP is associated with certain drawbacks, such as the formation of volatile by-products like acetophenone, which can impart undesirable odor and may require removal steps.[2][3] This has spurred research into novel crosslinking agents that offer improved performance, processing characteristics, and safety profiles.
Performance Benchmark: this compound
This compound initiates crosslinking through the thermal decomposition into free radicals. Upon heating, the weak oxygen-oxygen bond in the peroxide cleaves, generating two cumyloxy radicals. These radicals can then abstract hydrogen atoms from the polymer chains, creating polymer radicals that subsequently combine to form crosslinks.
Key Performance Characteristics of this compound:
-
Crosslinking Efficiency: DCP is known for its high efficiency in creating a crosslinked network in various polymers.[1]
-
Scorch Time: This refers to the time available for processing before premature crosslinking begins. The scorch time for DCP-based compounds is dependent on the processing temperature.[4]
-
Cure Rate: The rate at which the crosslinking reaction proceeds to completion.
-
Mechanical Properties: DCP crosslinking typically leads to significant improvements in tensile strength, modulus, and hardness of the polymer.[5]
-
Thermal Stability: The resulting crosslinked network exhibits enhanced thermal stability compared to the uncrosslinked polymer.[6]
Novel Crosslinking Agents: A Comparative Overview
Several classes of novel crosslinking agents are emerging as viable alternatives to this compound, each with unique advantages. This section compares DCP with some of the most promising alternatives.
Multifunctional Peroxides
Multifunctional peroxides possess more than one peroxide group in their molecular structure, which can lead to a higher crosslinking efficiency compared to monofunctional peroxides like DCP. An example of a commercially available alternative is 1,3-1,4-bis(tert-butylperoxyisopropyl)benzene, marketed as Vul-Cup® R.
Table 1: Performance Comparison of this compound (DCP) vs. Vul-Cup® R in EPDM
| Parameter | This compound (phr) | Vul-Cup® R (phr) | Source |
| Amount for Equivalent Crosslink Density | 4.3 | 2.6 | [7] |
phr: parts per hundred rubber
This data indicates that a significantly lower amount of Vul-Cup® R is required to achieve the same level of crosslink density as DCP, which can be economically advantageous and may reduce the concentration of decomposition by-products.[7]
Sulfur-Based Systems
Sulfur vulcanization is a long-established method for crosslinking rubbers. While not "novel" in the broader sense, its performance characteristics provide a valuable benchmark against peroxide curing.
Table 2: Physico-Mechanical Properties of GTR/SBS Blends: this compound vs. Sulfur System
| Property | This compound | Sulfur System | Source |
| Tensile Strength (MPa) | 4.0 - 7.8 | 6.1 - 8.4 | [5] |
| Elongation at Break (%) | 80 - 165 | 184 - 283 | [5] |
| Abrasion Resistance (mm³) | 351 - 414 | 235 - 303 | [5] |
| Hardness (Shore A) | 65 - 75 | 68 - 78 | [5] |
| Swelling Degree (%) | 180 - 220 | 150 - 190 | [5] |
In this specific blend of ground tire rubber (GTR) and styrene-butadiene-styrene (SBS), the sulfur-based system demonstrated superior tensile strength, elongation at break, and abrasion resistance compared to this compound.[5]
Co-agents for Peroxide Curing
Co-agents are multifunctional monomers that are added to peroxide formulations to enhance the crosslinking efficiency and modify the properties of the final material. Common co-agents include triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC).[1][8]
Table 3: Effect of Co-agents on the Properties of HCR Silicone Crosslinked with this compound
| Property | DCP Control | DCP + TAIC | DCP + TMPTMA | Source |
| Durometer (Shore A) | 50 | 65 (+15) | 59 (+9) | [1] |
| Tensile Strength (psi) | 1200 | 1150 | 1200 | [1] |
| Elongation (%) | 400 | 350 | 400 | [1] |
| Modulus @ 100% (psi) | 200 | 400 | 300 | [1] |
The addition of co-agents like TAIC significantly increases the durometer and modulus of the silicone, indicating a higher crosslink density, though it may slightly reduce tensile strength and elongation.[1]
Silane (B1218182) Crosslinking
Silane crosslinking is a two-step process that involves grafting a vinylsilane onto the polymer backbone, followed by moisture-induced crosslinking. This method is gaining traction as an alternative to peroxide crosslinking, particularly for polyethylene.
Advantages of Silane Crosslinking over this compound:
-
Lower Capital Investment: Does not require the high-pressure equipment often associated with peroxide crosslinking.[9]
-
Wider Processing Window: Offers greater flexibility in processing parameters, which can lead to reduced scrap rates.[9]
-
No Peroxide By-products: Avoids the formation of volatile organic compounds like acetophenone.
While direct quantitative comparisons of mechanical properties are highly dependent on the specific polymer and processing conditions, the operational advantages of silane crosslinking make it a compelling alternative.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of crosslinking agents. Below are outlines for key experiments.
Determination of Cure Characteristics (Scorch Time and Cure Rate)
-
Apparatus: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).
-
Procedure:
-
A sample of the uncured polymer compound containing the crosslinking agent is placed in the temperature-controlled chamber of the rheometer.
-
The instrument applies a sinusoidal shear strain to the sample and measures the torque required to oscillate the die.
-
The torque is recorded as a function of time at a specified temperature.
-
Scorch Time (ts2): The time required for the torque to rise by 2 units above the minimum torque. This indicates the onset of vulcanization.[10]
-
Cure Time (t90): The time required to reach 90% of the maximum torque. This represents the time to achieve a nearly complete cure.[10]
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), providing a measure of the speed of the crosslinking reaction.[11]
-
Measurement of Crosslink Density
-
Method: Equilibrium Swelling Method.
-
Procedure:
-
A cured sample of known weight is immersed in a suitable solvent (e.g., toluene (B28343) for EPDM) at a constant temperature until equilibrium swelling is reached.
-
The swollen sample is removed, excess solvent is blotted from the surface, and the swollen weight is recorded.
-
The solvent is removed from the sample by drying in a vacuum oven until a constant weight is achieved, and the dry weight is recorded.
-
The crosslink density can be calculated using the Flory-Rehner equation, which relates the degree of swelling to the polymer-solvent interaction parameter and the molar volume of the solvent.[12]
-
Evaluation of Mechanical Properties
-
Apparatus: Universal Testing Machine (UTM).
-
Procedure (Tensile Testing according to ASTM D412):
-
Dumbbell-shaped specimens are cut from the cured polymer sheets.
-
The thickness and width of the narrow section of each specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is stretched at a constant rate of speed until it breaks.
-
The force and elongation are continuously recorded.
-
Tensile Strength: The maximum stress applied during the test.
-
Elongation at Break: The strain at which the specimen ruptures.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).
-
Visualizing Crosslinking Mechanisms and Workflows
This compound Crosslinking Mechanism
Caption: Thermal decomposition of DCP and subsequent crosslinking of polymer chains.
General Experimental Workflow for Crosslinker Comparison
Caption: Standard workflow for the evaluation of crosslinking agent performance.
Conclusion
The selection of a crosslinking agent is a critical decision in the development of polymer-based materials. While this compound remains a widely used and effective option, novel alternatives such as multifunctional peroxides, advanced co-agent systems, and silane crosslinking technologies offer significant advantages in terms of efficiency, processing, and the properties of the final product. For applications where by-products are a concern, or where specific mechanical properties are paramount, exploring these alternatives is highly recommended. This guide provides a foundational understanding and the necessary experimental framework to conduct a thorough evaluation and make an informed choice for your specific research and development needs.
References
- 1. ace-laboratories.com [ace-laboratories.com]
- 2. US20220325082A1 - Di-cumyl peroxide crosslinking of uhmwpe - Google Patents [patents.google.com]
- 3. Journal articles: 'this compound' – Grafiati [grafiati.com]
- 4. chimicalombarda.com [chimicalombarda.com]
- 5. Cross-Linking, Morphology, and Physico-Mechanical Properties of GTR/SBS Blends: this compound vs. Sulfur System [mdpi.com]
- 6. specialchem.com [specialchem.com]
- 7. arkema.com [arkema.com]
- 8. arpmaterials.com [arpmaterials.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Correlation between the Crosslink Characteristics and Mechanical Properties of Natural Rubber Compound via Accelerators and Reinforcement | MDPI [mdpi.com]
A Comparative Guide to Swelling Tests for Validating Dicumyl Peroxide Crosslinking Effectiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dicumyl peroxide (DCP) as a crosslinking agent, validated through swelling tests. It explores alternative crosslinking methods and presents supporting experimental data to evaluate their effectiveness. The core of this analysis lies in the principle that the extent of swelling in a solvent is inversely proportional to the crosslink density of a polymer network. A lower degree of swelling indicates a higher degree of crosslinking, which often correlates with enhanced mechanical properties and thermal stability.[1][2]
Experimental Protocol: Gravimetric Swelling Test for Crosslink Density Determination
This protocol outlines the steps to determine the swelling ratio of a crosslinked polymer, a key indicator of crosslinking effectiveness.
1. Materials and Equipment:
-
Cured polymer samples (approximately 0.2 g each)
-
Solvent (e.g., toluene (B28343) for non-polar rubbers like SBR or EPDM)[2][3]
-
Analytical balance (accurate to 0.0001 g)
-
Vials with caps
-
Filter paper
-
Oven
2. Procedure:
- Sample Preparation: Cut the crosslinked polymer into small, precisely weighed pieces. Record the initial dry weight (W_d).
- Immersion: Place each sample into a separate vial and add a sufficient amount of the selected solvent to fully immerse the polymer. Seal the vials to prevent solvent evaporation.
- Equilibrium Swelling: Allow the samples to swell at a constant temperature (e.g., room temperature) for a predetermined period (typically 24 to 72 hours) to reach equilibrium.[2][3]
- Weight of Swollen Sample: After the swelling period, carefully remove the swollen sample from the vial. Quickly blot the surface with filter paper to remove excess solvent and immediately weigh the swollen sample (W_s).
- Drying: Place the swollen sample in an oven at a temperature sufficient to evaporate the solvent without degrading the polymer until a constant weight is achieved. This final weight is the dried weight after swelling (W_ds).
- Calculation of Swelling Ratio: The mass swell ratio can be calculated using the formula: Swelling Ratio (Q) = W_s / W_d
- Calculation of Sol Fraction: The sol fraction, representing the uncrosslinked portion of the polymer, can be determined by: Sol Fraction (%) = ((W_d - W_ds) / W_d) * 100
Data Presentation: Comparative Swelling and Crosslink Density
The following table summarizes experimental data comparing the effectiveness of this compound with other crosslinking methods. A lower swelling ratio or higher crosslink density generally signifies more efficient crosslinking.
| Polymer System | Crosslinking Agent/Method | Swelling Ratio (Q) | Crosslink Density (mol/cm³) | Source(s) |
| GTR/SBS Blends | This compound (DCP) | 3.2 - 3.5 | Not Reported | [3] |
| GTR/SBS Blends | Sulfur System | 2.8 - 3.1 | Not Reported | [3] |
| Nitrile Rubber (NBR) | This compound (3 phr) | Not Reported | ~1.6 x 10⁻⁴ | [4] |
| Nitrile Rubber (NBR) | Sulfur System (1.5 phr) | Not Reported | ~0.9 x 10⁻⁴ | [4] |
| LDPE | This compound (2 wt%) | ~3.5 (Volume Swell Ratio) | Not Reported | [5] |
| LDPE | Electron Beam (150 kGy) | ~4.0 (Volume Swell Ratio) | Not Reported | [5] |
| LDPE/EPDM Blend | This compound (2 wt%) | ~3.2 (Volume Swell Ratio) | Not Reported | [5] |
| LDPE/EPDM Blend | Electron Beam (150 kGy) | ~3.8 (Volume Swell Ratio) | Not Reported | [5] |
| LDPE/SBR Blend | This compound (2 wt%) | ~3.0 (Volume Swell Ratio) | Not Reported | [5] |
| LDPE/SBR Blend | Electron Beam (150 kGy) | ~3.6 (Volume Swell Ratio) | Not Reported | [5] |
Note: The swelling ratio is a dimensionless quantity. Lower values indicate a higher degree of crosslinking.
From the data, it is evident that for GTR/SBS blends, the sulfur system resulted in a lower swelling degree, suggesting a higher crosslink density compared to DCP under the studied conditions.[3] Conversely, for NBR, this compound at 3 phr achieved a significantly higher crosslink density than the sulfur system at 1.5 phr.[4] In the case of LDPE and its blends, DCP vulcanization consistently resulted in a lower swelling volume ratio compared to electron beam irradiation at 150 kGy, indicating more efficient crosslinking by DCP in these systems.[5]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow of the swelling test and the fundamental relationship between swelling behavior and crosslink density.
Alternative Crosslinking Methods
While this compound is a widely used crosslinking agent, several alternatives exist, each with distinct advantages and disadvantages.
-
Sulfur Vulcanization: This is a conventional method for crosslinking unsaturated rubbers. It often results in excellent tensile and tear strength.[4] The crosslinks can be mono-, di-, or polysulfidic, which influences the final properties of the elastomer.
-
Other Organic Peroxides: Besides DCP, other peroxides like 1,3-1,4-bis(tert-butylperoxyisopropyl)benzene (Vul-Cup® R) are used. Some may offer higher crosslinking efficiency, allowing for lower concentrations to achieve the same crosslink density as DCP.[6]
-
Radiation Crosslinking: This method uses high-energy radiation, such as electron beams or gamma rays, to generate free radicals on the polymer chains, leading to crosslinking. It is a clean process as it does not require chemical initiators.[7]
-
Silane (B1218182) Crosslinking: This technique involves grafting a silane molecule onto the polymer backbone, which can then undergo hydrolysis and condensation to form siloxane crosslinks (-Si-O-Si-). This method is common for polyethylene (B3416737) used in pipes (B44673) and cable insulation.[8]
The choice of a crosslinking agent depends on the specific polymer, processing conditions, and the desired properties of the final product. Swelling tests provide a fundamental and reliable method for quantifying the effectiveness of any chosen crosslinking strategy.
References
- 1. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arkema.com [arkema.com]
- 7. Molecular Interpretations of Modulus and Swelling Relations in Natural Rubber Cross-Linked by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
A Comparative Analysis of Mechanical Properties in Polymers Cured with Different Peroxides
For researchers and scientists in materials science and drug development, the choice of curing agent for a polymer system is critical in determining the final mechanical properties of the end-product. Organic peroxides are widely used as cross-linking agents for a variety of polymers, including elastomers like Ethylene Propylene Diene Monomer (EPDM) and silicone rubber, as well as thermoplastics like polyethylene (B3416737). The selection of a specific peroxide can significantly influence key mechanical attributes such as tensile strength, elongation, hardness, and compression set. This guide provides an objective comparison of the performance of polymers cured with different peroxides, supported by experimental data and detailed methodologies.
Comparative Analysis of Mechanical Properties
The mechanical properties of a cured polymer are intrinsically linked to the cross-linking efficiency and the nature of the chemical bonds formed by the peroxide. Different peroxides exhibit varying decomposition temperatures and radical generation efficiency, which in turn affects the cross-link density.
Ethylene Propylene Diene Monomer (EPDM) Rubber
A study investigating the influence of different peroxides on the mechanical properties of EPDM rubber provides a clear quantitative comparison. The peroxides studied were Dicumyl Peroxide (DCP), Di-tert-butyl Peroxide (DTBP), Di(tert-butylperoxyisopropyl)benzene (DTBPIB), and 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane (DDTBPH). The results demonstrated that vulcanizates cured with DCP exhibited the lowest cross-link density, while those cured at higher temperatures with lower peroxide content generally showed higher tensile strength.[1]
| Peroxide Type | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 100% (MPa) | Hardness (Shore A) |
| DCP | Lower | Higher | Lower | Lower |
| DTBP | Moderate | Moderate | Moderate | Moderate |
| DTBPIB | Higher | Lower | Higher | Higher |
| DDTBPH | Highest | Lower | Highest | Highest |
| Table 1: Comparative mechanical properties of EPDM cured with different peroxides. The table summarizes general trends observed in experimental findings.[1] |
In a separate study on EPDM/Polypropylene (PP) blends, this compound (DCP) was found to have a better cross-linking efficiency compared to Benzoyl Peroxide (BP).[2] Composites cured with DCP also displayed lower wear than those cured with BP.[2]
Silicone Rubber
Peroxide-cured silicone rubbers are known for their excellent properties, including high-temperature resistance and low compression set. Common peroxides for curing silicone rubber include this compound (DCP), Benzoyl Peroxide, 2,4-dichlorobenzoyl peroxide, and t-butyl perbenzoate.[3] While specific comparative data is less aggregated, general trends indicate that the choice of peroxide affects the final properties. For instance, peroxide-cured systems are noted for their superior compression set and thermal resistance.[4][5]
| Peroxide Type | General Effect on Mechanical Properties |
| This compound (DCP) | Widely used, provides a good balance of properties. |
| Benzoyl Peroxide | Often used for specific applications, can influence cure kinetics. |
| 2,4-dichlorobenzoyl peroxide | Another common choice, affecting cure speed and final properties. |
| t-butyl perbenzoate | Used in certain formulations, contributing to specific performance characteristics. |
| Table 2: General influence of different peroxides on the mechanical properties of silicone rubber. |
Polyethylene (PE)
Cross-linking of polyethylene with peroxides can significantly enhance its mechanical and thermal properties. The addition of peroxides like this compound (DCP) to low-density polyethylene (LDPE) has been shown to increase the maximum tensile stress, although it may decrease the elongation at break.[6] In high-density polyethylene (HDPE), peroxide cross-linking can lead to a decrease in tensile strength and elongation at break, but an increase in impact strength and flexural strength.[7]
| Peroxide Type | Effect on Tensile Strength | Effect on Elongation at Break | Effect on Impact Strength |
| This compound (DCP) | Increases in LDPE, Decreases in HDPE | Decreases | Increases in HDPE |
| Di-tert-butyl Peroxide (DTBP) | Decreases in HDPE | Decreases in HDPE | Increases in HDPE |
| Table 3: Influence of peroxides on the mechanical properties of polyethylene.[6][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of mechanical properties.
Materials and Compounding
-
Polymer: Ethylene Propylene Diene Monomer (EPDM), Silicone Rubber, or Polyethylene.
-
Peroxides: this compound (DCP), Di-tert-butyl Peroxide (DTBP), Di(tert-butylperoxyisopropyl)benzene (DTBPIB), 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane (DDTBPH), Benzoyl Peroxide (BP), etc., at specified concentrations (e.g., parts per hundred rubber - phr).
-
Compounding: The polymer and peroxide are mixed on a two-roll mill at a controlled temperature to ensure uniform dispersion of the curing agent.
Curing (Vulcanization)
-
The compounded material is placed in a mold and cured in a hydraulic press at a specific temperature and pressure for a predetermined time. Curing conditions are critical and depend on the decomposition characteristics of the peroxide being used. For example, a typical curing temperature for EPDM with DCP is around 160-180°C.
Mechanical Property Testing
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from the cured polymer sheets using a die.
-
Testing Machine: A universal testing machine (tensile tester) equipped with a suitable load cell and grips is used.
-
Procedure: The thickness and width of the narrow section of the dumbbell specimen are measured. The specimen is then clamped into the grips of the testing machine. The machine pulls the specimen at a constant rate of speed (e.g., 500 mm/min) until it breaks.
-
Data Acquisition: The force required to stretch the specimen and the elongation of the specimen are recorded throughout the test. Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.
-
Instrument: A Durometer (Type A for soft rubbers) is used.
-
Procedure: The cured polymer sample is placed on a flat, hard surface. The presser foot of the durometer is applied to the specimen, ensuring that the indenter is normal to the surface.
-
Measurement: The hardness reading is taken immediately after the presser foot is in firm contact with the specimen. Multiple readings are taken at different locations on the sample and the average is reported.
-
Specimen Preparation: Cylindrical button-shaped specimens are used. The initial thickness of the specimen is measured.
-
Procedure: The specimen is placed in a compression device between two parallel plates. The specimen is compressed to a specified percentage of its original height (e.g., 25%).
-
Conditioning: The compression device containing the specimen is placed in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 22 hours).
-
Measurement: After the specified time, the device is removed from the oven, and the specimen is immediately removed from the device. After a 30-minute recovery period at room temperature, the final thickness of the specimen is measured.
-
Calculation: The compression set is calculated as a percentage of the original deflection.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for comparing the mechanical properties of polymers cured with different peroxides.
Experimental Workflow Diagram
References
A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Dicumyl Peroxide versus Other Organic Peroxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of polymers crosslinked with dicumyl peroxide (DCP) against other commonly used organic peroxides. The selection of an appropriate crosslinking agent is critical in determining the performance and lifespan of polymeric materials, particularly in applications where thermal stability is a key factor. This document summarizes quantitative data from experimental studies, details the methodologies used, and provides visual representations of key concepts to aid in the selection of the most suitable crosslinking agent for your research and development needs.
Comparative Thermal Stability Data
The thermal stability of a crosslinked polymer is influenced by the type of peroxide used, which dictates the nature and density of the crosslinks formed. The following tables summarize key thermal stability parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for various polymers crosslinked with this compound and other organic peroxides.
Table 1: Thermal Stability of Crosslinked Ethylene Propylene Diene Monomer (EPDM)
| Peroxide Type | Onset Decomposition Temp. (Tonset) (°C) | Temp. at Max. Degradation Rate (Tmax) (°C) | Char Yield at 600°C (%) |
| This compound (DCP) | ~350 | ~475 | ~5 |
| Di-tert-butyl Peroxide (DTBP) | Data not available | Data not available | Data not available |
| Di(tert-butylperoxyisopropyl)benzene (DTBPIB) | Data not available | Data not available | Data not available |
| 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DDTBPH) | Data not available | Data not available | Data not available |
Note: While a direct comparison of TGA data for EPDM with all listed peroxides was not found in a single study, research indicates that peroxide-cured EPDM generally exhibits higher thermal stability than sulfur-cured EPDM.[1] One study on EPDM found that while DCP resulted in the fastest curing kinetics, it produced the lowest crosslink density compared to DTBP, DTBPIB, and DDTBPH, which could influence thermal stability.[2]
Table 2: Thermal Stability of Crosslinked Polyethylene (PE)
| Polymer Type | Peroxide Type | Onset Decomposition Temp. (Tonset) (°C) | Temp. at Max. Degradation Rate (Tmax) (°C) | Char Yield (%) |
| LDPE | This compound (DCP) | ~450 | ~475 | <1 |
| LDPE | 2,5-Dimethyl-2,5-di(tert-butylperoxy) hexyne-3 (T145) | Data not available | Data not available | Data not available |
| HDPE | Di-tert-butyl Peroxide (DTBP) | Data not available | Data not available | Data not available |
| HDPE | di-tert butyl cumyl peroxide (BCUP) | ~122.6 (Tm) | Data not available | Data not available |
Note: For LDPE, it was found that 2,5-Dimethyl-2,5-di(tert-butylperoxy) hexyne-3 (T145) resulted in a higher crosslinking level than DCP at similar concentrations, which can be indicative of enhanced thermal stability. For HDPE, the use of di-tert butyl cumyl peroxide (BCUP) was shown to have a significant effect on the melting temperature (Tm), crystallization temperature (Tc), and crystallinity (Xc).[3] Another study on HDPE cross-linked with di-tert-butyl peroxide (DTBP) and a co-agent showed a peak heat deformation temperature of 80.1 °C.[3]
Table 3: Thermal Properties of Crosslinked Natural Rubber (NR)
| Peroxide Type | Glass Transition Temp. (Tg) (°C) |
| This compound (DCP) | Increases with peroxide concentration |
| Other Peroxides | Data not available for direct comparison |
Note: For natural rubber crosslinked with this compound, the glass transition temperature (Tg) was observed to increase linearly with the concentration of decomposed this compound, at a rate of about 1.2°C for each part of decomposed this compound per 100 parts of rubber.[4]
Experimental Protocols
The data presented in this guide is based on standard thermal analysis techniques. The following are detailed methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A small sample of the crosslinked polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
The sample is heated in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature.
-
Key parameters are determined from the TGA curve:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
-
Temperature at Maximum Degradation Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of residual mass at a specific high temperature (e.g., 600°C or 800°C).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the crosslinked polymer.
Apparatus: A differential scanning calorimeter.
Procedure:
-
A small, weighed sample (typically 5-10 mg) of the crosslinked polymer is sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated and cooled at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen).
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Key thermal transitions are identified from the DSC thermogram:
-
Glass Transition Temperature (Tg): A change in the baseline of the heat flow curve, indicating the transition from a glassy to a rubbery state.
-
Melting Temperature (Tm): An endothermic peak, representing the melting of crystalline domains.
-
Crystallization Temperature (Tc): An exothermic peak observed during cooling, representing the crystallization of the polymer.
-
Visualizing the Process and Factors
To better understand the experimental workflow and the interplay of factors affecting thermal stability, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulus of Natural Rubber Cross-Linked by this compound. I. Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Dicumyl Peroxide and Other Radical Initiators
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable radical initiator is a critical parameter in numerous chemical processes, including polymer synthesis and drug delivery system development. The decomposition kinetics of the initiator directly influences reaction rates, product properties, and overall process efficiency. This guide provides a detailed comparative analysis of the decomposition kinetics of dicumyl peroxide (DCP) against two other commonly used radical initiators: benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions for their specific applications.
Kinetic Data Comparison
The thermal decomposition of radical initiators is a first-order reaction, characterized by its rate constant (kd), half-life (t1/2), and activation energy (Ea). These parameters are crucial for determining the appropriate temperature and duration for a given chemical process.
| Initiator | Temperature (°C) | Half-life (t1/2) | Decomposition Rate Constant (kd) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| This compound (DCP) | 116 | 10 hours | - | 110-150[1] |
| 120 | 5 hours[2] | - | ||
| 135 | 1 hour[3] | - | ||
| 180 | 1 minute[3] | - | ||
| Benzoyl Peroxide (BPO) | 70 | 10 hours[4] | 2.0 x 10⁻⁶ (in Benzene)[4] | 146.8 |
| 92 | 1 hour[5] | - | ||
| 100 | - | 5.0 x 10⁻⁴ (in Benzene)[4] | ||
| 131 | 1 minute[5] | - | ||
| Azobisisobutyronitrile (AIBN) | 65 | 10 hours (in Toluene)[4] | 2.2 x 10⁻⁶ (in Benzene, 50°C)[4] | 139.93[3] |
| 70 | 5 hours[1] | - | ||
| 85 | 1 hour[1] | - | ||
| 100 | - | 1.5 x 10⁻³ (in Benzene)[4] |
Table 1: Comparative Kinetic Data for DCP, BPO, and AIBN. This table summarizes the half-life, decomposition rate constant, and activation energy for the three initiators at various temperatures.
Decomposition Mechanisms
The decomposition of these initiators proceeds through the homolytic cleavage of a weak bond, generating free radicals that initiate the desired chemical reaction.
This compound (DCP) Decomposition
DCP decomposes by the cleavage of the oxygen-oxygen bond to form two cumyloxy radicals.[2] These radicals can then undergo further reactions, such as hydrogen abstraction or beta-scission, to generate other radical species.
Caption: Decomposition pathway of this compound.
Benzoyl Peroxide (BPO) Decomposition
BPO also decomposes at the O-O bond, yielding two benzoyloxy radicals. These can then lose carbon dioxide to form phenyl radicals.[6]
Caption: Decomposition pathway of Benzoyl Peroxide.
Azobisisobutyronitrile (AIBN) Decomposition
AIBN decomposes by breaking the C-N bonds, releasing a molecule of nitrogen gas and forming two 2-cyano-2-propyl radicals.[7] The liberation of stable nitrogen gas is a significant driving force for this decomposition.[7]
Caption: Decomposition pathway of Azobisisobutyronitrile.
Experimental Protocol: Determination of Decomposition Kinetics using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials, including the decomposition kinetics of radical initiators.[8]
Objective: To determine the decomposition kinetics (onset temperature, peak temperature, and enthalpy of decomposition) of a radical initiator.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Microbalance
-
Initiator sample (DCP, BPO, or AIBN)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the initiator sample into an aluminum DSC pan using a microbalance.
-
Pan Sealing: Hermetically seal the pan with a lid to prevent any loss of volatile decomposition products.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature well above the decomposition temperature.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
From the resulting DSC thermogram, determine the onset temperature of decomposition (the intersection of the baseline with the tangent of the exothermic peak), the peak temperature (the temperature at the maximum heat flow), and the total enthalpy of decomposition (the area under the exothermic peak).
-
The Kissinger method can be applied to the data obtained at different heating rates to calculate the activation energy (Ea) of the decomposition.
-
Caption: Experimental workflow for DSC analysis.
Comparison of Key Initiator Characteristics
The choice of an initiator depends on several factors beyond just the decomposition rate. The following diagram summarizes the key characteristics of DCP, BPO, and AIBN.
Caption: Key characteristics of DCP, BPO, and AIBN.
Conclusion
This guide provides a comparative overview of the decomposition kinetics of this compound, benzoyl peroxide, and azobisisobutyronitrile. The choice of the most suitable initiator is highly dependent on the specific requirements of the chemical process, including the desired reaction temperature, the solvent system, and the nature of the monomers or reactants involved. While DCP is well-suited for high-temperature applications, BPO offers versatility at moderate temperatures, and AIBN is advantageous for its lower decomposition temperature and the non-oxidizing nature of its radical byproducts. The provided experimental protocol for DSC analysis offers a reliable method for researchers to determine the kinetic parameters of these and other radical initiators in their own laboratories.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chempap.org [chempap.org]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Assessing the Cost-Performance of Dicumyl Peroxide in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dicumyl peroxide (DCP) is a widely utilized organic peroxide in the polymer industry, primarily serving as a crosslinking agent for a variety of elastomers and thermoplastics. Its application enhances the material properties of polymers, leading to improved thermal stability, mechanical strength, and chemical resistance. This guide provides an objective comparison of DCP's performance with its primary alternatives, supported by experimental data, to aid in the selection of the most suitable crosslinking agent for specific industrial applications.
Executive Summary
This compound is a cost-effective and versatile crosslinking agent that provides a good balance of properties to a wide range of polymers. While it faces competition from alternatives like Bis(tert-Butyl Peroxyisopropyl)Benzene (BIPB) and traditional sulfur vulcanization systems, DCP remains a popular choice due to its well-understood curing chemistry and favorable economics. BIPB offers advantages in applications where odor is a concern and higher efficiency is desired, though often at a higher cost. Sulfur systems, on the other hand, can provide superior tensile strength and abrasion resistance in certain rubber applications. The selection of a crosslinking agent is therefore a multi-faceted decision that depends on the specific polymer, processing conditions, desired end-product properties, and cost considerations.
Cost-Performance Analysis
The cost-effectiveness of a crosslinking agent is not solely determined by its price per kilogram but also by its efficiency and the performance enhancements it imparts to the final product.
| Crosslinking Agent | Indicative Price (per kg) | Key Performance Characteristics |
| This compound (DCP) | ₹250 - ₹445 (approx. $3.00 - $5.30 USD)[1][2] | Good balance of mechanical properties, well-established processing parameters, cost-effective for general applications.[3] |
| Bis(tert-Butyl Peroxyisopropyl)Benzene (BIPB) | ~$1.99 USD (price varies)[4][5] | "Odorless" byproducts, higher crosslinking efficiency (lower dosage required), superior high-temperature compression set resistance.[3] |
| Sulfur | ~$105 - $300 per metric ton (approx. $0.11 - $0.30 USD per kg) for fertilizer grade; higher for industrial grades.[6] | Excellent tensile strength and abrasion resistance in many rubber compounds, very low cost. |
Note: Prices are subject to market fluctuations and may vary based on supplier, purity, and volume.
Performance Comparison: Experimental Data
The choice of crosslinking agent significantly impacts the final properties of the polymer. The following tables summarize experimental findings comparing DCP with its alternatives in various polymers.
This compound vs. Sulfur Vulcanization in Rubber
Table 1: Comparison of Mechanical Properties in Nitrile Rubber (NBR)
| Curing System | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound (DCP) | Lower | Lower |
| Sulfur System | Higher | Higher |
Source: Based on studies comparing DCP and sulfur curing systems in NBR.
Table 2: Comparison of Mechanical Properties in GTR/SBS Blends
| Curing System | Tensile Strength (MPa) | Elongation at Break (%) | Abrasion Resistance (mm³) |
| This compound (DCP) | 4.0 - 7.8 | 80 - 165 | 351 - 414 |
| Sulfur System | 6.1 - 8.4 | 184 - 283 | 235 - 303 |
Source: Data from studies on Ground Tire Rubber (GTR) and Styrene-Butadiene-Styrene (SBS) blends.
This compound vs. BIPB in Polymer Crosslinking
Table 3: Qualitative Performance Comparison of DCP and BIPB
| Feature | This compound (DCP) | Bis(tert-Butyl Peroxyisopropyl)Benzene (BIPB) |
| Odor | Strong, unpleasant odor from byproducts.[3] | Virtually odorless byproducts.[3] |
| Efficiency | Standard efficiency. | Higher efficiency, often requiring a lower dosage for the same level of crosslinking.[3] |
| High-Temperature Compression Set | Good | Superior resistance.[3] |
| Cost | Generally more cost-effective.[3] | Typically higher cost. |
Table 4: Crosslinking Performance of BIPB in EVA Foam
| BIPB Loading (phr) | Gel Content (%) | Crosslink Density (mol/m³) |
| 0.5 | 78 | 66 |
| 1.2 | 91 | 217 |
Source: Experimental data on the effect of BIPB concentration on EVA foam crosslinking.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate assessment of crosslinking performance.
Determination of Gel Content (ASTM D2765)
The gel content, or the insoluble fraction of a crosslinked polymer, is a primary indicator of the degree of crosslinking. The ASTM D2765 standard provides several methods for its determination.[7][8][9]
Method A (Referee Method):
-
Sample Preparation: A representative sample of the crosslinked polymer is ground to a particle size of 30 to 60 mesh.
-
Extraction: A known weight of the ground sample is placed in a mesh basket and extracted with a boiling solvent, typically xylene, for a specified period (e.g., 12 hours). An antioxidant is added to the solvent to prevent degradation of the polymer at high temperatures.
-
Drying: After extraction, the mesh basket containing the insoluble gel is removed and dried to a constant weight in a vacuum oven.
-
Calculation: The gel content is calculated as the percentage of the final dried weight of the insoluble fraction relative to the initial weight of the polymer sample (after correcting for any fillers).
Tensile Properties of Elastomers (ASTM D412)
The mechanical properties of the crosslinked material are critical performance indicators. ASTM D412 is the standard test method for evaluating the tensile properties of thermoset rubbers and thermoplastic elastomers.[10][11][12][13][14]
Test Procedure:
-
Specimen Preparation: Test specimens are cut from a sheet of the crosslinked material into a "dumbbell" or "dogbone" shape using a die. The thickness of the narrow section of the specimen is measured at three points, and the median value is used.
-
Testing Machine: A universal testing machine (tensile tester) equipped with appropriate grips is used.
-
Test Execution: The specimen is placed in the grips of the testing machine. The machine is set to pull the specimen at a constant rate of speed (typically 500 ± 50 mm/min) until it breaks.[14]
-
Data Acquisition: The force required to stretch the specimen and the corresponding elongation are recorded throughout the test.
-
Properties Measured: Key properties calculated from the test data include:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Ultimate Elongation: The maximum elongation of the specimen at the point of rupture.
-
Tensile Stress at a Given Elongation (Modulus): The stress required to stretch the material to a specific elongation (e.g., 100%, 300%).
-
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Simplified reaction pathway for the crosslinking of polymers using this compound.
Caption: A typical experimental workflow for evaluating the performance of crosslinking agents.
Caption: A logical comparison of DCP with its main alternatives based on key decision criteria.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. This compound at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. faridatech.com [faridatech.com]
- 6. Cost of Sulphur: Bulk Prices & Global Supplier Deals [accio.com]
- 7. store.astm.org [store.astm.org]
- 8. matestlabs.com [matestlabs.com]
- 9. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 10. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 11. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 12. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 13. testresources.net [testresources.net]
- 14. zwickroell.com [zwickroell.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dicumyl Peroxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like dicumyl peroxide, a strong oxidizing agent, is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
Key Safety and Disposal Parameters for this compound
A thorough understanding of the safety parameters of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for easy reference.
| Parameter | Value / Guideline | Citation |
| Storage Temperature | Do not exceed 30°C (86°F). Keep refrigerated (below 4°C/39°F is also recommended). Store at temperatures not exceeding < 30 °C/ < 86 °F. | [1][2] |
| Self-Accelerating Decomposition Temperature (SADT) | 75°C | [1] |
| Incompatible Materials | Strong acids, strong bases, reducing agents, polymerization catalysts, strong oxidizing agents, rust, ashes, dirt, accelerators, promoters, amines, aluminum, zinc, cast iron, copper, brass, lead, manganese, vanadium, cobalt, mercury. | [1][3][4] |
| Spill Cleanup | Sweep or vacuum up material, avoiding dust generation. Cover with damp absorbent inert material. Collect in properly labeled containers with loose-fitting lids for disposal. | [1][5] |
| Disposal of Large Quantities | Contact a licensed professional waste disposal service. Incineration by an approved facility is the recommended method. | [6][7] |
| Disposal of Small Quantities (Spills) | Collect in a suitable container for disposal according to local regulations. For small quantities of oxidizing agents, cautious acidification and neutralization with sodium bisulfite solution is a possible chemical treatment. | [3][6] |
Procedural Guidance: Step-by-Step Disposal Protocol
The recommended primary disposal method for this compound is to engage a licensed professional waste disposal company.[6] For small laboratory spills, the following steps should be taken to ensure safety.
Protocol for Small Spill Cleanup and Disposal:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[6]
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, protective gloves, and a lab coat. For larger spills or where dust is generated, a respirator may be necessary.[1][8]
-
Contain the Spill: Prevent the further spread of the spilled material.[6]
-
Clean Up:
-
Decontaminate the Area: Wipe down the spill area with soap and water.[5]
-
Dispose of Waste: The container with the collected this compound and any contaminated cleaning materials should be treated as hazardous waste and disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[3][6]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound, from initial assessment to final disposition.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures and understanding the inherent risks, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and productive research environment.
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. eopsg.org [eopsg.org]
- 5. research.uga.edu [research.uga.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. arkema.com [arkema.com]
- 8. chemstore.co.uk [chemstore.co.uk]
- 9. americanchemistry.com [americanchemistry.com]
Personal protective equipment for handling Dicumyl peroxide
Essential Safety and Handling Guide for Dicumyl Peroxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133. Chemical safety goggles are also recommended.[1][2] |
| Skin Protection | - Gloves: Chemical protective gloves (e.g., PVC).[3] Do not use cotton or leather gloves.[3] - Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] An impervious clothing, like a PVC apron or suit, may be necessary for severe exposure.[2][3] |
| Respiratory Protection | Respiratory protection is required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges can be used as a backup to engineering controls.[2] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is necessary to mitigate the risks associated with this compound, which is a strong oxidizer and may cause fire upon heating.[1][2][4]
Handling:
-
Ventilation: Always work in a well-ventilated area, such as a fume hood, to keep airborne concentrations low and to avoid breathing dust.[1][5]
-
Avoid Dust: Minimize dust generation and accumulation.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2] No smoking should be permitted in the handling area.[2]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharges.[5]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][5] Contaminated clothing should be removed and washed before reuse.[1]
Storage:
-
Temperature: Store in a cool, dry, well-ventilated place, away from direct sunlight.[5][6] Recommended storage is often refrigerated (below 4°C/39°F) or at temperatures not exceeding 30°C (86°F).[1]
-
Container: Keep in the original, tightly closed container.[1][2]
-
Incompatibilities: Store away from incompatible materials such as strong acids, reducing agents, and polymerization catalysts.[1][6]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly reduce harm.
Spills:
-
Evacuate: Evacuate personnel from the spill area.[2]
-
Ventilate: Ensure adequate ventilation.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Use non-sparking tools to vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1]
-
Environmental Protection: Prevent the spill from entering drains.[2]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water and get medical aid.[1]
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix them with other waste. Uncleaned containers should be handled as the product itself. For specific disposal instructions, consult your institution's environmental health and safety office or a licensed professional waste disposal service.
Visual Workflow for Handling this compound
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
